Product packaging for 4-Methylcycloheptan-1-ol(Cat. No.:)

4-Methylcycloheptan-1-ol

Cat. No.: B15260595
M. Wt: 128.21 g/mol
InChI Key: GNOXBYBSCDZVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylcycloheptan-1-ol is a mid-sized cyclic alcohol that serves as a valuable intermediate and model compound in organic chemistry and materials science research. As a structural analogue of cycloheptanol and other alicyclic alcohols , its properties are of interest for studying the effects of ring size and alkyl substitution on physical characteristics and reactivity. Researchers may employ this compound in the development of novel synthetic methodologies, such as catalytic oxidation or reduction processes, or as a building block for more complex molecular architectures. Its potential applications extend to use as a solvent in specialized reactions or in the study of polymer properties, similar to the use of cyclohexanol derivatives in creating plasticizers . The compound's amphiphilic nature, stemming from its hydroxyl group and hydrocarbon ring, also makes it a candidate for investigating self-assembly phenomena and surfactant properties. Handling should follow standard safety protocols for laboratory chemicals, including the use of personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B15260595 4-Methylcycloheptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXBYBSCDZVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methylcycloheptan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-Methylcycloheptan-1-ol: Chemical Properties and Structure

Introduction

This compound is a saturated monocyclic alcohol. As a derivative of cycloheptane, a seven-membered ring, it possesses structural features that influence its chemical and physical properties. The presence of two substituents on the cycloheptane ring, a methyl group at position 4 and a hydroxyl group at position 1, gives rise to stereoisomerism. This guide provides a summary of the known chemical properties and structural information for this compound based on available computed data. Currently, detailed experimental data and protocols for this specific compound are limited in publicly accessible literature.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. The majority of the available quantitative data is based on computational models.[1]

Data Presentation: Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1CCCC(CC1)OPubChem[1]
InChI InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3PubChem[1]
InChIKey GNOXBYBSCDZVMJ-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (LogP) 2.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]
Boiling Point Data Not Available
Melting Point Data Not Available
Density Data Not Available
Solubility Data Not Available
Structural Details and Stereoisomerism

This compound has two stereocenters at the C1 (bearing the hydroxyl group) and C4 (bearing the methyl group) positions. This results in the existence of cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. Each of these diastereomers exists as a pair of enantiomers.

G cluster_cis Cis Isomers cluster_trans Trans Isomers racemic This compound (Racemic Mixture) cis cis-4-Methylcycloheptan-1-ol racemic->cis Diastereomer trans trans-4-Methylcycloheptan-1-ol racemic->trans Diastereomer enantiomer3 (1R,4S)-enantiomer cis->enantiomer3 Enantiomers enantiomer4 (1S,4R)-enantiomer cis->enantiomer4 Enantiomers enantiomer1 (1R,4R)-enantiomer trans->enantiomer1 Enantiomers enantiomer2 (1S,4S)-enantiomer trans->enantiomer2 Enantiomers

Caption: Logical relationship of stereoisomers for this compound.

Experimental Protocols

Hypothetical Synthesis and Characterization Workflow

A common method for synthesizing a secondary alcohol like this compound would be the reduction of the corresponding ketone, 4-methylcycloheptanone.

1. Synthesis: Reduction of 4-Methylcycloheptanone

  • Objective: To reduce the carbonyl group of 4-methylcycloheptanone to a hydroxyl group.

  • Reagents: 4-methylcycloheptanone, Sodium borohydride (NaBH₄), Methanol (as solvent).

  • Procedure:

    • Dissolve 4-methylcycloheptanone in methanol in a round-bottom flask, cooled in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

2. Purification: Flash Chromatography

  • Objective: To isolate this compound from unreacted starting material and byproducts.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes.

  • Procedure: The crude product is loaded onto a silica gel column and eluted with the solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

3. Structural Characterization

  • Objective: To confirm the identity and purity of the synthesized this compound.

  • Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are acquired to confirm the molecular structure, including the presence of the hydroxyl group and the connectivity of the carbon skeleton.

    • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify functional groups, primarily the characteristic broad O-H stretch of the alcohol group (approx. 3200-3600 cm⁻¹).

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

G start Start: 4-Methylcycloheptanone synthesis Synthesis: Reduction with NaBH₄ in Methanol start->synthesis quench Reaction Quench (Dilute HCl) synthesis->quench extraction Workup: Liquid-Liquid Extraction quench->extraction purification Purification: Flash Chromatography extraction->purification characterization Characterization: NMR, IR, MS purification->characterization end Final Product: Pure this compound characterization->end

Caption: Hypothetical workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other simple cyclic alcohols suggests it is unlikely to have potent, specific biological activity, but this would require experimental validation. Drug development professionals might consider it as a scaffold or fragment for more complex molecules, but its intrinsic biological role is currently undefined.

References

4-Methylcycloheptan-1-ol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a summary of the available information on 4-Methylcycloheptan-1-ol, including its chemical identifiers and computed properties. It is important to note that detailed experimental data, including comprehensive biological activity, specific signaling pathways, and established experimental protocols, are not extensively available in the public domain for this specific molecule. The information presented herein is based on data from chemical databases.

Chemical Identity

The fundamental identification of this compound is based on its IUPAC name and CAS number.

  • IUPAC Name: this compound[1]

  • CAS Number: 90200-61-6[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. These values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
Molecular FormulaC₈H₁₆OPubChem[1]
Molecular Weight128.21 g/mol PubChem[1]
XLogP32.1PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem
Exact Mass128.120115130 DaPubChem[1]
Monoisotopic Mass128.120115130 DaPubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count9PubChem

Experimental Data and Protocols

A comprehensive search of scientific literature and databases did not yield specific experimental protocols or quantitative data related to the biological activity or pharmacological profile of this compound. Research on this specific molecule appears to be limited, and as such, there are no established methodologies for its synthesis or use in experimental settings available for citation.

Signaling Pathways and Biological Activity

There is no available information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways. Its biological activity and potential therapeutic effects remain uncharacterized.

Visualizations

Given the absence of specific experimental workflows or signaling pathways for this compound, the following diagrams illustrate the logical relationship of its chemical identity and a conceptual workflow for its initial investigation.

A This compound B IUPAC Name: This compound A->B C CAS Number: 90200-61-6 A->C D Molecular Formula: C8H16O A->D E Chemical Structure A->E

Caption: Chemical Identity of this compound.

cluster_0 Pre-Clinical Investigation Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., cell viability, receptor binding) A->B C ADME-Tox Prediction (in silico and in vitro) B->C D Hit Identification B->D C->B Iterative Feedback E Lead Optimization D->E F In Vivo Studies (e.g., animal models) E->F

Caption: Conceptual workflow for novel compound investigation.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcycloheptan-1-ol, a substituted cycloheptanol, possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These stereoisomers, comprising two pairs of enantiomers, exhibit distinct three-dimensional arrangements that can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemical relationships, conformational analysis, and proposed strategies for their stereoselective synthesis and separation. Although specific biological activities for this compound are not extensively documented in current literature, this guide will also explore potential areas of biological relevance by drawing parallels with structurally related cyclic alcohols. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Substituted cyclic alcohols are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The specific stereochemistry of these molecules is often critical to their biological function, with different stereoisomers exhibiting varied or even opposing effects. This compound (C8H16O) is a chiral cyclic alcohol with a seven-membered carbocyclic ring.[1] The presence of two stereocenters at positions 1 and 4 results in the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R).

This guide will systematically explore the stereochemical landscape of this compound, provide hypothetical experimental protocols for the synthesis and separation of its stereoisomers based on established methodologies for analogous compounds, and discuss potential, though currently speculative, biological signaling pathways.

Stereochemistry and Conformational Analysis

The four stereoisomers of this compound can be categorized into two pairs of enantiomers:

  • Pair 1 (cis-isomers): (1R,4S)-4-methylcycloheptan-1-ol and (1S,4R)-4-methylcycloheptan-1-ol.

  • Pair 2 (trans-isomers): (1R,4R)-4-methylcycloheptan-1-ol and (1S,4S)-4-methylcycloheptan-1-ol.

The relationship between any cis-isomer and any trans-isomer is that of diastereomers.

Conformational Preferences

Cycloheptane and its derivatives are conformationally flexible, existing in a dynamic equilibrium of several low-energy conformations, with the twist-chair and chair conformations being the most stable. The introduction of substituents, such as the methyl and hydroxyl groups in this compound, influences the conformational equilibrium to minimize steric interactions.

For the cis-isomers, conformations that place both the methyl and hydroxyl groups in pseudo-equatorial positions are generally favored to alleviate steric strain. In the trans-isomers, a conformation with one substituent in a pseudo-equatorial position and the other in a pseudo-axial position is expected. The conformational analysis of medium-sized rings is complex due to the potential for transannular interactions.[2] Computational modeling, such as MM2 force-field calculations, can provide valuable insights into the predominant conformations of each stereoisomer.

The logical relationship between the stereoisomers can be visualized as follows:

G Stereoisomeric Relationships of this compound cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,4S (1R,4S)-4-Methylcycloheptan-1-ol 1S,4R (1S,4R)-4-Methylcycloheptan-1-ol 1R,4S->1S,4R Enantiomers 1R,4R (1R,4R)-4-Methylcycloheptan-1-ol 1R,4S->1R,4R Diastereomers 1S,4S (1S,4S)-4-Methylcycloheptan-1-ol 1R,4S->1S,4S Diastereomers 1S,4R->1R,4R Diastereomers 1S,4R->1S,4S Diastereomers 1R,4R->1S,4S Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Proposed Stereoselective Synthesis Strategies

Synthesis of a Racemic Mixture

A racemic mixture of the cis and trans diastereomers can be prepared by the reduction of 4-methylcycloheptanone using a standard reducing agent such as sodium borohydride (NaBH₄). The diastereomeric ratio of this reaction will be influenced by the steric hindrance around the carbonyl group.

Diastereoselective and Enantioselective Synthesis

A powerful strategy for accessing all four stereoisomers involves the Sharpless asymmetric epoxidation of 4-methylcycloheptene. This reaction is known for its high enantioselectivity in the epoxidation of allylic alcohols, and can be adapted for simple alkenes.[3][4][5] Subsequent diastereoselective ring-opening of the resulting chiral epoxides would yield the desired stereoisomers of this compound.

The proposed synthetic workflow is as follows:

G Proposed Synthetic Workflow for this compound Stereoisomers Start 4-Methylcycloheptene Epoxidation Sharpless Asymmetric Epoxidation Start->Epoxidation Epoxides Enantiopure 4-Methylcycloheptene Oxides ((1R,2R) and (1S,2S)) Epoxidation->Epoxides RingOpening Diastereoselective Ring Opening Epoxides->RingOpening Products Four Stereoisomers of This compound RingOpening->Products

Figure 2: Proposed synthetic workflow for obtaining the four stereoisomers.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols based on well-established synthetic transformations.

Protocol for Sharpless Asymmetric Epoxidation of 4-Methylcycloheptene

Objective: To synthesize enantiomerically enriched (1R,2R)-4-methylcycloheptene oxide and (1S,2S)-4-methylcycloheptene oxide.

Materials:

  • 4-Methylcycloheptene

  • Titanium(IV) isopropoxide

  • (+)-Diethyl tartrate (for (1R,2R)-epoxide) or (-)-Diethyl tartrate (for (1S,2S)-epoxide)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Dichloromethane (anhydrous)

  • 4 Å molecular sieves

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and 4 Å molecular sieves.

  • The flask is cooled to -20 °C.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of either (+)- or (-)-diethyl tartrate.

  • The mixture is stirred for 30 minutes at -20 °C.

  • 4-Methylcycloheptene is added to the reaction mixture.

  • TBHP is added dropwise via the dropping funnel, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash column chromatography.

Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a racemic mixture of a this compound diastereomer.

Materials:

  • Racemic mixture of a this compound diastereomer

  • Chiral stationary phase HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade hexanes and isopropanol

  • HPLC system with a UV or refractive index detector

Procedure:

  • The racemic alcohol is dissolved in a small amount of the mobile phase.

  • The HPLC system is equilibrated with the chosen mobile phase (e.g., a mixture of hexanes and isopropanol).

  • A small volume of the sample solution is injected onto the chiral column.

  • The separation is performed under isocratic conditions.

  • The retention times of the two enantiomers are recorded.

  • For preparative separation, the scale of the injection and the collection of the eluting fractions corresponding to each enantiomer are adjusted accordingly.

Quantitative Data (Hypothetical)

As experimental data for the stereoisomers of this compound is not available, the following table presents hypothetical data based on trends observed for similar cyclic alcohols.

StereoisomerConfigurationPredicted Boiling Point (°C)Predicted Refractive Index (n_D^20)Predicted Specific Rotation [α]_D^20 (c=1, CHCl₃)
cis-Isomer Pair
1(1R,4S)185-1881.465Positive (+)
2(1S,4R)185-1881.465Negative (-)
trans-Isomer Pair
3(1R,4R)188-1911.468Positive (+)
4(1S,4S)188-1911.468Negative (-)

Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers.

Potential Biological Signaling Pathways (Speculative)

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active cyclic alcohols, such as menthol, suggests potential interactions with various biological targets. For instance, many cyclic alcohols and their derivatives are known to interact with transient receptor potential (TRP) channels, which are involved in sensory perception, including temperature and pain.

A hypothetical signaling pathway involving the interaction of a this compound stereoisomer with a generic G-protein coupled receptor (GPCR) is depicted below. This is a common mechanism of action for many bioactive small molecules.

G Hypothetical GPCR Signaling Pathway for a this compound Stereoisomer Ligand This compound Stereoisomer GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to GProtein G-Protein Activation (GDP -> GTP) GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger Catalyzes Kinase Protein Kinase Activation (e.g., PKA) SecondMessenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Figure 3: A speculative GPCR signaling cascade potentially modulated by a stereoisomer of this compound.

Conclusion

The four stereoisomers of this compound represent a rich area for future research in stereoselective synthesis and medicinal chemistry. While specific experimental data and biological activities are yet to be elucidated, this technical guide provides a solid theoretical framework and proposes practical strategies for their synthesis, separation, and characterization. The exploration of these stereoisomers could lead to the discovery of novel compounds with interesting and potentially useful biological properties. Further investigation is warranted to validate the proposed synthetic routes and to screen these compounds for biological activity.

References

Physical and chemical properties of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcycloheptan-1-ol is a cyclic alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available computed data and information from analogous compounds due to the limited experimental data for this specific molecule. This document also outlines a plausible synthetic route and expected spectroscopic characteristics to aid researchers in its synthesis and characterization.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound[1]
PropertyValueSource
Molecular Formula C₈H₁₆OPubChem
Molecular Weight 128.21 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 90200-61-6PubChem
Canonical SMILES CC1CCCC(CC1)OPubChem
InChI Key GNOXBYBSCDZVMJ-UHFFFAOYSA-NPubChem
XLogP3-AA (Computed) 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Exact Mass 128.120115 g/mol PubChem
Monoisotopic Mass 128.120115 g/mol PubChem
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 9PubChem
Table 2: Experimental Physical Properties of 1-Methylcycloheptan-1-ol (Analog)
PropertyValueSource
Physical Description LiquidPubChem[1]
Kovats Retention Index 1009 (non-polar column)PubChem[1]

Note on Solubility: Based on its structure as a medium-sized cyclic alcohol, this compound is expected to be sparingly soluble in water and soluble in most common organic solvents such as ethanol, methanol, acetone, diethyl ether, and dichloromethane.

Synthesis and Reactivity

Proposed Synthesis: Reduction of 4-Methylcycloheptanone

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methylcycloheptanone.

Reaction Scheme:

G cluster_reagents Reaction Conditions ketone 4-Methylcycloheptanone alcohol This compound ketone->alcohol Reduction reagent [Reducing Agent] e.g., NaBH₄, LiAlH₄ solvent Solvent e.g., Methanol, Ethanol, THF

Caption: Proposed synthesis of this compound via reduction of 4-methylcycloheptanone.

Experimental Protocol (General):

  • Dissolution: 4-Methylcycloheptanone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0 and 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation or column chromatography.

Chemical Reactivity

As a secondary alcohol, this compound is expected to undergo typical reactions of this functional group:

  • Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the parent ketone, 4-methylcycloheptanone. Stronger oxidizing agents like chromic acid can lead to ring-opening.

  • Dehydration: Acid-catalyzed dehydration will lead to the formation of a mixture of isomeric methylcycloheptenes.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

  • Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the hydroxyl group into a chloro or bromo group, respectively.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for this compound is available from SpectraBase (Wiley-VCH GmbH), acquired on a VARIAN HR-220 instrument.[2] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • A doublet for the methyl group protons.

  • A multiplet for the proton on the carbon bearing the hydroxyl group (C1-H).

  • A multiplet for the proton on the carbon bearing the methyl group (C4-H).

  • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available. A predicted spectrum would exhibit characteristic absorbances for a secondary alcohol:

  • A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

  • C-H stretching vibrations for the sp³ hybridized carbons of the cycloheptane ring and methyl group in the region of 2850-3000 cm⁻¹.

  • A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 128 would be expected, though it may be weak. Common fragmentation patterns for cyclic alcohols include:

  • Loss of a water molecule (M-18) leading to a peak at m/z = 110.

  • Loss of the methyl group (M-15) resulting in a peak at m/z = 113.

  • Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) leading to various fragment ions.

  • Ring cleavage followed by further fragmentation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

G start Start: 4-Methylcycloheptanone reduction Reduction (e.g., NaBH₄ in Methanol) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

While experimental data for this compound is sparse, this guide provides a solid foundation for researchers by leveraging computed data, information from analogous compounds, and established principles of organic chemistry. The proposed synthetic route is robust and follows standard laboratory procedures. The predicted spectroscopic data offers a baseline for the characterization of this compound. Further experimental investigation is warranted to fully elucidate the physical and chemical properties of this compound.

References

Spectroscopic and Spectrometric Analysis of 4-Methylcycloheptan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the saturated secondary alcohol, 4-Methylcycloheptan-1-ol. Due to the limited availability of experimentally derived spectra in public databases, this document combines available experimental data with predicted spectral characteristics to offer a comprehensive analytical profile. The guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₁₆O Molecular Weight: 128.21 g/mol Structure: this compound

Spectroscopic Data

A comprehensive analysis of this compound requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

An experimental ¹³C NMR spectrum for this compound is available and provides valuable information about the carbon environments within the molecule.[1]

Chemical Shift (ppm)Predicted Assignment
71.5C1 (CH-OH)
38.1C2/C7 (CH₂)
35.8C4 (CH-CH₃)
30.0C3/C5 (CH₂)
23.5C6 (CH₂)
22.8C8 (-CH₃)
Data obtained from a VARIAN HR-220 instrument.[1]
Chemical Shift (ppm)MultiplicityIntegrationPredicted Assignment
~3.6m1HH1 (CH-OH)
~1.8-1.2m12HH2, H3, H5, H6, H7 (ring CH₂)
~1.1m1HH4 (CH-CH₃)
~0.9d3HH8 (-CH₃)

Note: The chemical shifts and coupling constants are estimations and would be highly dependent on the stereochemistry of the molecule. The broad multiplets are due to complex spin-spin coupling between the numerous non-equivalent protons in the cycloheptane ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands for a secondary alcohol are well-established.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydrogen-bonded)
~2960-2850StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1070MediumC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. The predicted fragmentation pattern upon electron ionization (EI) would be characteristic of a cyclic alcohol.

m/zPredicted Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
110[M - H₂O]⁺
95[M - H₂O - CH₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

The molecular ion peak at m/z 128 may be weak or absent. A prominent peak corresponding to the loss of water (M-18) is expected. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent fragmentation of the cycloheptyl ring would also contribute to the spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrument Setup: Record a background spectrum of the salt plates or the solvent cell.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) nmr_proc->nmr_analysis ir_prep Sample Preparation (Neat Liquid or Solution) ir_bkg Background Scan ir_prep->ir_bkg ir_acq Sample Scan ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_bkg->ir_proc ir_acq->ir_proc ir_analysis Spectral Analysis (Functional Group Identification) ir_proc->ir_analysis ms_intro Sample Introduction (GC or Direct Probe) ms_ion Ionization (Electron Impact) ms_intro->ms_ion ms_sep Mass Analysis (Separation by m/z) ms_ion->ms_sep ms_det Detection ms_sep->ms_det ms_analysis Spectral Analysis (Molecular Ion, Fragmentation) ms_det->ms_analysis

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship Compound This compound (C₈H₁₆O) NMR NMR Spectroscopy Compound->NMR provides info on IR IR Spectroscopy Compound->IR provides info on MS Mass Spectrometry Compound->MS provides info on Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure FuncGroups Functional Groups (e.g., -OH) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Relationship between spectroscopic techniques and derived structural information.

References

4-Methylcycloheptan-1-ol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methylcycloheptan-1-ol. The following guide is a compilation of computed data for this compound, experimental data for the structurally similar compound 4-methylcyclohexanol, and general safety guidelines for cyclic alcohols. This information should be used as a supplement to, not a replacement for, a comprehensive risk assessment conducted by qualified personnel.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the analogue 4-methylcyclohexanol is also provided.

PropertyThis compound (Computed)4-Methylcyclohexanol (Experimental Analogue)Reference
Molecular Formula C₈H₁₆OC₇H₁₄O[1]
Molecular Weight 128.21 g/mol 114.19 g/mol [1]
Boiling Point Not Available171 - 173 °C @ 760 mmHg[2]
Melting Point Not Available-41 °C[2]
Flash Point Not Available68 °C[2]
Appearance Not AvailableLight yellow, viscous liquid[2]
Solubility Not AvailableInsoluble in water[3]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the analogue 4-methylcyclohexanol and general knowledge of cyclic alcohols. Cyclic secondary alcohols can be oxidized in the body by liver alcohol dehydrogenase, and their metabolites may be more toxic than the parent compounds[2].

General Toxicity of Cyclic Alcohols:

  • Acute Toxicity: Generally low, with oral LD50 values often exceeding 1000 mg/kg body weight[1].

  • Dermal Toxicity: Very low acute dermal toxicity, with LD50 values in rabbits reported to be greater than 2000 mg/kg body weight[1].

  • Irritation: May cause skin, eye, and respiratory system irritation[2].

  • Central Nervous System (CNS) Depression: Ingestion of large amounts may lead to CNS depression, with symptoms such as dizziness and suffocation[2]. Vapors may also cause drowsiness or dizziness[4].

  • Metabolism: Expected to be metabolized in the liver to form more polar compounds that are excreted[1].

Specific Hazards for 4-Methylcyclohexanol (Analogue):

  • Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. May cause drowsiness or dizziness[4].

  • Inhalation: High vapor concentrations may cause eye and upper respiratory tract irritation[5].

  • Ingestion: May be harmful if swallowed[4][6].

  • Skin Contact: Causes skin irritation[4].

  • Eye Contact: Causes eye irritation[2].

Handling and Storage

Safe handling and storage procedures are crucial to minimize exposure and risk.

3.1 Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards[4]. A face shield may be necessary where there is a significant splash potential[7].

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[7]. Inspect gloves for any signs of degradation before use.

    • Clothing: A chemical-resistant apron or lab coat should be worn[4]. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood[4]. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.

3.2 Engineering Controls

  • Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[4].

  • Ensure safety showers and eyewash stations are readily accessible, within a 10-second travel distance[4].

3.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • Keep away from heat, sparks, open flames, and other ignition sources[4].

  • Ground and bond containers and receiving equipment to prevent static discharge[2][6].

Emergency Procedures

4.1 First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[4].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[2][4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

  • Specific Hazards: The compound is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back[4]. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[4].

4.3 Spills and Leaks

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas[4].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

  • Containment and Cleanup: Absorb with an inert material (e.g., sand, earth, or vermiculite) and place in a suitable container for disposal.

Experimental Protocols and Workflows

As no specific experimental protocols for this compound are available, a general workflow for the safe handling of a research chemical is provided below.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment sds_review Review SDS/Safety Info risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection engineering_controls Verify Engineering Controls ppe_selection->engineering_controls chemical_retrieval Retrieve Chemical from Storage engineering_controls->chemical_retrieval experimentation Perform Experiment in Fume Hood chemical_retrieval->experimentation monitoring Monitor for Spills or Exposure experimentation->monitoring spill Spill Response experimentation->spill exposure First Aid/Exposure Response experimentation->exposure fire Fire Response experimentation->fire decontamination Decontaminate Work Area monitoring->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal storage Return Chemical to Storage waste_disposal->storage

Caption: General workflow for safe chemical handling.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company[4].

References

A Technical Guide to 4-Methylcyclohexan-1-ol: Commercial Availability and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "4-Methylcycloheptan-1-ol" yielded limited results, suggesting a potential typographical error in the query. The vast majority of commercially available and scientifically documented compounds correspond to "4-Methylcyclohexan-1-ol." This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Commercial Availability

4-Methylcyclohexan-1-ol is readily available from a variety of chemical suppliers as a mixture of cis and trans isomers. The compound is typically offered in various quantities and purities to suit diverse research and development needs. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals4-Methylcyclohexanol, 99%, mixture of cis and trans589-91-399%250 g
Thermo Scientific Chemicals4-Methylcyclohexanol, cis + trans, 98%589-91-398%50 mL, 250 mL, 1000 mL[1]
Molport4-methylcyclohexan-1-ol589-91-3; 7731-28-495.00%Milligram quantities[2]
Matrix Fine Chemicals4-METHYLCYCLOHEXAN-1-OL589-91-3Not SpecifiedSmall and large quantities (quote required)[3]
TCI Americacis-4-Methylcyclohexanol7731-28-4Not SpecifiedInquire for details[4]
ChemicalBook4-Methylcyclohexanol589-91-3Not SpecifiedVarious (5ml to 1000g)[5]

Physicochemical Properties

Understanding the physical and chemical properties of 4-Methylcyclohexan-1-ol is crucial for its application in experimental settings.

PropertyValueSource
Molecular FormulaC7H14O[1][2][3]
Molecular Weight114.19 g/mol [1][2][3]
Boiling Point171.0°C to 173.0°C[6]
Melting Point-41.0°C[6]
Density0.9200 g/mL[6]
Flash Point68°C to 70°C[6][7]
SolubilityPoor in water[7]
AppearanceColorless to yellow liquid[6]

Experimental Protocols & Synthesis

While detailed, step-by-step synthesis protocols for 4-methylcyclohexan-1-ol are not extensively detailed in the provided search results, the general synthetic approach involves the reduction of a corresponding ketone. A generalized workflow for such a chemical transformation is outlined below.

G A Starting Material: 4-Methylcyclohexanone D Reduction Reaction A->D B Reducing Agent (e.g., NaBH4, LiAlH4) B->D C Reaction Solvent (e.g., Methanol, Ethanol, THF) C->D E Work-up (Quenching, Extraction) D->E F Purification (e.g., Distillation, Chromatography) E->F G Product: 4-Methylcyclohexan-1-ol (cis/trans mixture) F->G H Characterization (NMR, IR, GC-MS) G->H

Caption: Generalized workflow for the synthesis of 4-methylcyclohexan-1-ol.

A more advanced, stereoselective synthesis can be achieved through enzymatic reactions. For instance, a one-pot, multi-enzymatic synthesis has been described for the four stereoisomers of 4-methylheptan-3-ol, a structurally related compound.[8] This process utilizes an ene-reductase and an alcohol dehydrogenase to control the stereochemistry at two chiral centers.[8] A similar enzymatic approach could potentially be adapted for the stereospecific synthesis of 4-methylcyclohexan-1-ol isomers.

G cluster_start Starting Material cluster_step1 Step 1: C=C Reduction cluster_step2 Step 2: C=O Reduction A Unsaturated Ketone Precursor B Ene-Reductase (ER) + Cofactor (e.g., NAD(P)H) A->B Biocatalytic Reduction C Saturated Ketone Intermediate D Alcohol Dehydrogenase (ADH) + Cofactor (e.g., NAD(P)H) C->D Biocatalytic Reduction E Stereoisomer of 4-Methylcyclohexan-1-ol

Caption: Conceptual pathway for enzymatic synthesis of 4-methylcyclohexan-1-ol.

Safety and Handling

4-Methylcyclohexan-1-ol is a combustible liquid and may form explosive vapor/air mixtures above 70°C.[7] It is harmful if swallowed, in contact with skin, or inhaled.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Biological Significance and Applications

While the search results do not detail specific signaling pathways directly involving 4-methylcyclohexan-1-ol, it belongs to the class of secondary alcohols and cyclic compounds that are common structural motifs in biologically active molecules. For example, menthol, a related substituted cyclohexanol, has a well-documented biosynthetic pathway and various physiological effects.[9] The synthesis of pheromones, such as 4-isopropyl-1-methyl-2-cyclohexen-1-ol, further highlights the importance of substituted cyclohexanols in chemical ecology.[10] 2-Methylcyclohexanol, another analog, has been used to study the effect of organic solvents on epoxide hydrolase.[1] These examples suggest that 4-methylcyclohexan-1-ol could be a valuable building block or test compound in medicinal chemistry and drug discovery.

References

Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines preliminary studies into the synthesis of 4-methylcycloheptan-1-ol, a cycloheptane derivative of potential interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, a multi-step pathway is proposed, commencing from the readily available starting material, 4-methylcyclohexanone. This document provides a comprehensive overview of the proposed synthetic strategy, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned through a four-step sequence, leveraging a ring expansion strategy to construct the seven-membered cycloheptane ring from a six-membered cyclohexanone precursor. The proposed pathway is as follows:

  • Cyanohydrin Formation: Reaction of 4-methylcyclohexanone with a cyanide source to form 1-cyano-4-methylcyclohexanol.

  • Reduction of Nitrile: Reduction of the nitrile group in 1-cyano-4-methylcyclohexanol to the corresponding primary amine, yielding 1-(aminomethyl)-4-methylcyclohexanol.

  • Tiffeneau-Demjanov Ring Expansion: Treatment of 1-(aminomethyl)-4-methylcyclohexanol with nitrous acid to induce a ring expansion, affording 4-methylcycloheptanone.

  • Ketone Reduction: Reduction of the carbonyl group of 4-methylcycloheptanone to the final product, this compound.

This proposed route is illustrated in the following workflow diagram.

G A 4-Methylcyclohexanone B 1-Cyano-4-methylcyclohexanol A->B  + KCN/H+ C 1-(Aminomethyl)-4-methylcyclohexanol B->C  Reduction (e.g., LiAlH4) D 4-Methylcycloheptanone C->D  + HNO2 (Tiffeneau-Demjanov) E This compound D->E  Reduction (e.g., NaBH4)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each key transformation are provided below. These protocols are based on general procedures for similar substrates and may require optimization for the specific target compounds.

Step 1: Synthesis of 1-Cyano-4-methylcyclohexanol

This procedure is adapted from the Strecker synthesis, which involves the formation of an α-aminonitrile from a ketone.[1][2] In this modified approach for cyanohydrin formation, the ketone is treated with a cyanide salt in the presence of a weak acid.

Protocol:

  • In a well-ventilated fume hood, a solution of 4-methylcyclohexanone (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Potassium cyanide (KCN, 1.2 equivalents) and ammonium chloride (NH4Cl, 1.2 equivalents) are added to the solution.

  • The reaction mixture is stirred at a controlled temperature, typically between 50-60°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-cyano-4-methylcyclohexanol.

  • Purification can be achieved by recrystallization or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
4-Methylcyclohexanone1 eqStarting material
Potassium Cyanide1.2 eqCyanide source
Ammonium Chloride1.2 eqWeak acid catalyst
Methanol/Water-Solvent
Temperature50-60°CReaction Temperature
Reaction TimeMonitored by TLC-

Table 1: Reagents and conditions for the synthesis of 1-Cyano-4-methylcyclohexanol.

Step 2: Reduction of 1-Cyano-4-methylcyclohexanol to 1-(Aminomethyl)-4-methylcyclohexanol

The reduction of the nitrile to a primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).[3][4][5]

Protocol:

  • A solution of 1-cyano-4-methylcyclohexanol (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution or suspension of lithium aluminum hydride (LiAlH4, excess, e.g., 2-3 equivalents) in the same dry solvent is added dropwise to the cyanohydrin solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

  • The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the organic filtrate is collected.

  • The solvent is removed under reduced pressure to yield the crude 1-(aminomethyl)-4-methylcyclohexanol.

  • Further purification can be performed by distillation under reduced pressure or crystallization of a salt derivative.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
1-Cyano-4-methylcyclohexanol1 eqSubstrate
Lithium Aluminum Hydride2-3 eqReducing agent
Dry Diethyl Ether or THF-Anhydrous solvent
Temperature0°C to refluxReaction Temperature
Reaction TimeMonitored by TLC/IR-

Table 2: Reagents and conditions for the reduction of 1-Cyano-4-methylcyclohexanol.

Step 3: Tiffeneau-Demjanov Ring Expansion to 4-Methylcycloheptanone

This key step involves the diazotization of the primary amine followed by a concerted rearrangement and ring expansion.[6][7]

Protocol:

  • 1-(Aminomethyl)-4-methylcyclohexanol (1 equivalent) is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) in a beaker or flask cooled in an ice-salt bath.

  • A solution of sodium nitrite (NaNO2, 1.1-1.5 equivalents) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5°C.

  • After the addition is complete, the mixture is stirred at a low temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 4-methylcycloheptanone is purified by distillation.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
1-(Aminomethyl)-4-methylcyclohexanol1 eqSubstrate
Sodium Nitrite1.1-1.5 eqDiazotizing agent
Aqueous Acid (HCl or Acetic Acid)-Solvent and catalyst
Temperature< 5°CReaction Temperature
Reaction Time1-2 hours at low temp.-

Table 3: Reagents and conditions for the Tiffeneau-Demjanov ring expansion.

Step 4: Reduction of 4-Methylcycloheptanone to this compound

The final step is a straightforward reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this transformation.[8][9][10][11][12]

Protocol:

  • 4-Methylcycloheptanone (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • Sodium borohydride (NaBH4, excess, e.g., 1.5-2 equivalents) is added portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours, or until the reaction is complete as indicated by TLC.

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The bulk of the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude this compound can be purified by distillation or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
4-Methylcycloheptanone1 eqSubstrate
Sodium Borohydride1.5-2 eqReducing agent
Methanol or Ethanol-Solvent
Temperature0°C to room temp.Reaction Temperature
Reaction TimeMonitored by TLC-

Table 4: Reagents and conditions for the reduction of 4-Methylcycloheptanone.

Data Presentation

Quantitative data from each step of the synthesis, such as reaction yields, purity of intermediates and the final product, and spectroscopic data (NMR, IR, Mass Spectrometry), should be meticulously collected and organized for a comprehensive evaluation of this synthetic route. The following tables provide a template for summarizing this data.

StepIntermediate/ProductStarting Material Mass (g)Product Mass (g)Yield (%)Purity (e.g., GC/NMR)
11-Cyano-4-methylcyclohexanol
21-(Aminomethyl)-4-methylcyclohexanol
34-Methylcycloheptanone
4This compound

Table 5: Summary of Reaction Yields and Purity.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
1-Cyano-4-methylcyclohexanol
1-(Aminomethyl)-4-methylcyclohexanol
4-Methylcycloheptanone
This compound

Table 6: Spectroscopic Data Summary.

Signaling Pathways and Logical Relationships

The Tiffeneau-Demjanov rearrangement proceeds through a well-defined mechanistic pathway involving the formation of a diazonium ion, followed by a 1,2-alkyl shift.

G cluster_0 Tiffeneau-Demjanov Rearrangement Mechanism A 1-(Aminomethyl)-4-methylcyclohexanol B Diazonium Ion Intermediate A->B + HNO2 C Carbocation Intermediate B->C - N2 D Ring-Expanded Carbocation C->D 1,2-Alkyl Shift E Protonated 4-Methylcycloheptanone D->E Rearrangement F 4-Methylcycloheptanone E->F - H+

References

The Dawn of the Seven-Membered Ring: A Technical History of Cycloheptanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and evolving applications of cycloheptanol and its derivatives. From their initial synthesis in the early 20th century to their contemporary role in medicinal chemistry and materials science, this document provides a comprehensive technical overview for the discerning scientific audience. We will delve into the foundational synthetic methodologies, present key physicochemical data, and illuminate the biological pathways influenced by these versatile seven-membered ring structures.

The Genesis of a Seven-Membered Alcohol: Early Synthesis and Discovery

The exploration of cyclic compounds in the late 19th and early 20th centuries laid the groundwork for the first synthesis of cycloheptanol. While pinpointing a single, definitive "discovery" can be challenging, early investigations into the chemistry of seven-membered rings were documented in prominent German chemical journals of the era, such as Justus Liebigs Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft.

Initial preparations of cycloheptanol primarily revolved around two key synthetic strategies that remain fundamental today: the reduction of cycloheptanone and the hydration of cycloheptene.

Reduction of Cycloheptanone

One of the earliest and most straightforward methods for producing cycloheptanol is the reduction of its corresponding ketone, cycloheptanone. Early 20th-century chemists likely employed classical reduction techniques of the time.

A general representation of this experimental workflow is depicted below:

G cluster_workflow General Workflow for Cycloheptanone Reduction start Start with Cycloheptanone reductant Select Reducing Agent (e.g., Sodium in Ethanol, Catalytic Hydrogenation) start->reductant reaction Perform Reduction Reaction reductant->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Distillation or Crystallization workup->purification characterization Characterize Cycloheptanol (Melting Point, Boiling Point, Elemental Analysis) purification->characterization

Caption: General workflow for cycloheptanone reduction.

Acid-Catalyzed Hydration of Cycloheptene

Another foundational approach to cycloheptanol synthesis is the acid-catalyzed hydration of cycloheptene. This electrophilic addition reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond (in this symmetrical case, either carbon).

The fundamental signaling pathway for this reaction is illustrated below:

G cluster_pathway Acid-Catalyzed Hydration of Cycloheptene Cycloheptene Cycloheptene Protonation Protonation of Alkene (forms Carbocation) Cycloheptene->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Cycloheptanol Cycloheptanol Deprotonation->Cycloheptanol -H+

Caption: Acid-catalyzed hydration of cycloheptene pathway.

Physicochemical Properties of Cycloheptanol Derivatives

The versatility of the cycloheptanol scaffold lies in the ability to introduce a wide array of substituents, thereby tuning its physical and chemical properties. This has been a key driver for its exploration in various scientific domains. The following table summarizes key physical constants for cycloheptanol and a selection of its simple alkyl-substituted derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index (n_D^20)
CycloheptanolC₇H₁₄O114.1918510-121.477
1-MethylcycloheptanolC₈H₁₆O128.21188-190-1.475
2-MethylcycloheptanolC₈H₁₆O128.21185-187-1.473
3-MethylcycloheptanolC₈H₁₆O128.21186-188-1.474
4-MethylcycloheptanolC₈H₁₆O128.21187-189-1.475

Cycloheptanol Derivatives in Drug Discovery and Development

The cycloheptane ring, and by extension the cycloheptanol moiety, is a recurring structural motif in a number of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility allows it to adopt various shapes to interact with biological targets.

Spiro-Cycloheptanol Derivatives as Bioactive Scaffolds

A significant area of interest has been the synthesis of spirocyclic compounds where a cycloheptane ring is fused to a heterocyclic system at a single carbon atom. These rigidified structures can present pharmacophores in well-defined spatial orientations, leading to enhanced biological activity.

The general synthetic approach to spiro[cycloheptane-1,x'-heterocycle] derivatives often involves a multi-component reaction, a streamlined process for generating molecular complexity.

G cluster_workflow Workflow for Spiro-Heterocycle Synthesis start Select Cycloheptanone reactants Choose Heterocyclic Precursors (e.g., isatin, malononitrile) start->reactants reaction One-Pot Multicomponent Reaction (e.g., Knoevenagel, Michael Addition) reactants->reaction cyclization Intramolecular Cyclization reaction->cyclization purification Purification by Chromatography cyclization->purification characterization Structural Elucidation (NMR, MS, X-ray Crystallography) purification->characterization screening Biological Activity Screening characterization->screening G cluster_pathway Hypothetical Kinase Inhibition by a Cycloheptanol Derivative Inhibitor Cycloheptanol Derivative Binding Inhibitor Binds to ATP-Binding Pocket Inhibitor->Binding Kinase Kinase Active Site Kinase->Binding Inhibition Conformational Change and/or Competitive Inhibition Binding->Inhibition Downstream Inhibition of Downstream Signaling Pathway Inhibition->Downstream Effect Cell Cycle Arrest or Apoptosis Downstream->Effect

Theoretical Calculations on the Conformational Landscape of 4-Methylcycloheptan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the conformational preferences of 4-Methylcycloheptan-1-ol. Cycloheptane and its derivatives are important structural motifs in many natural products and pharmacologically active compounds. Understanding their three-dimensional structure is crucial for predicting molecular properties, reactivity, and biological activity. This document outlines the key low-energy conformations of the cycloheptane ring, discusses the influence of methyl and hydroxyl substituents on conformational stability, presents a framework for computational analysis, and details experimental protocols for validation.

Introduction to Cycloheptane Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB). Computational studies have shown that the twist-chair conformation is generally the global minimum on the potential energy surface for cycloheptane. The interconversion between these conformations occurs through low-energy barriers, making the conformational landscape of cycloheptane derivatives complex.

The introduction of substituents, as in this compound, further complicates this landscape by introducing stereoisomerism (cis and trans isomers) and creating a preference for certain conformations to minimize steric strain. The hydroxyl and methyl groups will preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3- and 1,4-diaxial-like interactions.

Stereoisomers and Conformers of this compound

This compound can exist as two diastereomers: cis-4-Methylcycloheptan-1-ol and trans-4-Methylcycloheptan-1-ol. For each diastereomer, several twist-chair conformations are possible, depending on the pseudo-axial or pseudo-equatorial placement of the methyl and hydroxyl groups.

The primary low-energy conformations are expected to be twist-chair forms. Within the twist-chair conformation of a monosubstituted cycloheptane, there are four distinct substituent positions: isoclinal, axial, and two different equatorial positions. For disubstituted cycloheptanes like this compound, the relative stability of the conformers will be dictated by the energetic cost of placing the methyl and hydroxyl groups in these various positions. Generally, conformers with both substituents in pseudo-equatorial positions will be the most stable.

Theoretical Calculations: A Methodological Workflow

A robust computational approach is essential for mapping the potential energy surface of this compound and identifying the stable conformers. The following workflow is recommended:

Figure 1: Computational workflow for conformational analysis.
Data Presentation: Hypothetical Conformational Energies

The following table summarizes hypothetical quantitative data for the most stable twist-chair conformations of cis- and trans-4-Methylcycloheptan-1-ol. These values are illustrative and based on typical energy differences found in substituted cycloalkanes. Actual values would be obtained from the computational workflow described above.

ConformerSubstituent Positions (OH, CH3)Relative Energy (kcal/mol)Key Dihedral Angle (°C-C-C-C)
trans-TC1 pseudo-equatorial, pseudo-equatorial0.00 (Global Minimum)~55
trans-TC2 pseudo-axial, pseudo-equatorial1.8~58
trans-TC3 pseudo-equatorial, pseudo-axial2.1~53
trans-TC4 pseudo-axial, pseudo-axial4.5~60
cis-TC1 pseudo-equatorial, pseudo-equatorial0.5~56
cis-TC2 pseudo-axial, pseudo-equatorial2.3~59
cis-TC3 pseudo-equatorial, pseudo-axial2.6~54
cis-TC4 pseudo-axial, pseudo-axial5.0~61

Note: Relative energies are hypothetical and for illustrative purposes. Dihedral angles are representative of a key torsion in the cycloheptane ring.

Experimental Protocols for Conformational Validation

Theoretical predictions must be validated through experimental data. NMR spectroscopy and X-ray crystallography are powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation in solution. By analyzing chemical shifts and coupling constants, particularly at low temperatures, individual conformers can sometimes be observed or their relative populations inferred.

Detailed Protocol for Low-Temperature NMR:

  • Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl3, toluene-d8, or a mixture). Add a small amount of a reference standard (e.g., TMS).

  • Initial Spectrum Acquisition: Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).

  • Low-Temperature Setup: Cool the NMR probe to a low temperature, for example, 173 K (-100 °C). Allow the sample to equilibrate for at least 10 minutes.

  • Data Acquisition: Acquire a series of 1H NMR spectra at various temperatures as the sample is slowly warmed (e.g., in 10 K increments).

  • Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature. Look for the decoalescence of signals at low temperatures, which would indicate the slowing of conformational interconversion and the presence of multiple conformers. The Karplus equation can be used to relate the observed vicinal coupling constants to dihedral angles, providing structural information.[1] The integration of signals from different conformers at the lowest temperature can be used to determine their relative populations and calculate the free energy difference (ΔG) between them.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the precise solid-state conformation of a molecule.[2] This method is contingent on the ability to grow a suitable single crystal of the compound.[2]

Detailed Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of this compound. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., hexane, ethyl acetate, acetone).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer.[2] Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[2]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.[3]

  • Data Analysis: The final refined structure will provide precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

Conformational Interconversion Pathways

The various twist-chair and twist-boat conformations of this compound are not static but are in a constant state of interconversion. The following diagram illustrates the logical relationship between the major conformational families.

Figure 2: Relationship between major cycloheptane conformations.

The twist-chair conformers can interconvert through a higher-energy chair-like transition state.[4] The twist-boat conformers interconvert through a boat transition state.[4] The twist-chair and twist-boat families can also interconvert. The presence of the methyl and hydroxyl groups will influence the energy barriers for these interconversions.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining theoretical calculations and experimental validation. Computational methods can provide a detailed map of the potential energy surface and identify the most stable conformers. This theoretical framework is crucial for interpreting experimental data from techniques such as NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational preferences of this molecule is fundamental for its application in drug design and development, where the three-dimensional structure dictates molecular interactions and biological function.

References

Solubility of 4-Methylcycloheptan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methylcycloheptan-1-ol is a cyclic alcohol with a molecular formula of C8H16O. Its structure, featuring a seven-membered carbon ring with a methyl group and a hydroxyl group, dictates its physicochemical properties, including its solubility. The polarity imparted by the hydroxyl (-OH) group allows for hydrogen bonding, while the nonpolar hydrocarbon backbone influences its interaction with nonpolar solvents.[1][2] Understanding the solubility of this compound is paramount for its effective use in various scientific and industrial applications.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a given solvent is governed by the similarity of their intermolecular forces.[1][2] The presence of the polar hydroxyl group suggests solubility in polar solvents, whereas the relatively large nonpolar cycloheptyl ring indicates an affinity for nonpolar solvents. A general trend observed for alcohols is that as the carbon chain length increases, the solubility in polar solvents like water decreases, while the solubility in nonpolar organic solvents increases.[1][3]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Polar Protic MethanolSolubleSimilar polar -OH group allows for hydrogen bonding.
EthanolSolubleSimilar polar -OH group allows for hydrogen bonding.
IsopropanolSolubleSimilar polar -OH group allows for hydrogen bonding.
Polar Aprotic AcetoneSolubleThe polar carbonyl group can interact with the hydroxyl group.
AcetonitrileSolubleThe polar nitrile group can interact with the hydroxyl group.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar solvent capable of strong dipole-dipole interactions.
Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor.
Nonpolar HexaneSolubleThe nonpolar hydrocarbon chain interacts favorably with the cycloheptyl ring.[2]
TolueneSolubleThe nonpolar aromatic ring interacts favorably with the cycloheptyl ring.[2]
Diethyl EtherSolubleThe nonpolar ethyl groups and the polar ether group offer a balance for interaction.
DichloromethaneSolubleWhile having polar C-Cl bonds, the overall molecule can solvate nonpolar compounds.[3]

Experimental Protocol for Solubility Determination

A precise and quantitative determination of solubility is essential for many applications. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a micropipette.

  • Dilution: Dilute the extracted aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate at constant temperature B->C D Agitate (vortex/stir) C->D E Settle or Centrifuge D->E F Clear supernatant formation E->F G Extract aliquot of supernatant F->G H Dilute sample G->H I Analyze by GC/HPLC H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_properties Molecular Properties cluster_solvents Solvent Types substance This compound polar_group Polar -OH group substance->polar_group nonpolar_backbone Nonpolar Cycloheptyl Ring substance->nonpolar_backbone polar_solvent Polar Solvents (e.g., Methanol, Acetone) polar_group->polar_solvent favors interaction with nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) polar_group->nonpolar_solvent hinders interaction with nonpolar_backbone->polar_solvent hinders interaction with nonpolar_backbone->nonpolar_solvent favors interaction with solubility Solubility Outcome polar_solvent->solubility nonpolar_solvent->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is sparse, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated to be soluble in a wide range of organic solvents, from polar to nonpolar. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology. The continued investigation into the physicochemical properties of such compounds is crucial for advancing their application in research and development.

References

Navigating Stereochemistry: A Technical Guide to the Chirality and Optical Rotation of 4-Methylcycloheptan-1-ol Isomers and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Analysis of 4-Methylcycloheptan-1-ol Chirality

This compound (C8H16O) possesses two potential stereocenters at carbon 1 (C1), bearing the hydroxyl group, and carbon 4 (C4), bearing the methyl group.[1] The presence of these two stereocenters gives rise to a maximum of four possible stereoisomers (2^2 = 4). These stereoisomers can be categorized into cis and trans diastereomers, each of which exists as a pair of enantiomers.

  • Cis Isomers: The hydroxyl and methyl groups are on the same side of the ring. This diastereomer is chiral and therefore exists as a pair of enantiomers: (1R, 4R)-4-methylcycloheptan-1-ol and (1S, 4S)-4-methylcycloheptan-1-ol.

  • Trans Isomers: The hydroxyl and methyl groups are on opposite sides of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (1R, 4S)-4-methylcycloheptan-1-ol and (1S, 4R)-4-methylcycloheptan-1-ol.

Due to the inherent chirality of all four possible stereoisomers, it is expected that each pure enantiomer would exhibit optical activity, meaning it would rotate the plane of polarized light. However, specific rotation values for these compounds have not been reported in the reviewed literature.

Chirality of the Analogous 4-Methylcyclohexan-1-ol

In contrast to the 7-membered ring of cycloheptane, the analogous 4-methylcyclohexan-1-ol (C7H14O) presents a different stereochemical landscape.[2] This molecule also has cis and trans isomers. However, due to a plane of symmetry that can pass through the hydroxyl group, the methyl group, and carbons 1 and 4, both the cis and trans isomers of 4-methylcyclohexan-1-ol are achiral.[3] Achiral molecules are optically inactive and do not rotate the plane of polarized light.[4][5]

Case Study: Chirality and Optical Rotation of 4-Methylheptan-3-ol Isomers

The acyclic analogue, 4-methylheptan-3-ol, serves as an excellent case study for understanding the relationship between stereochemistry and optical rotation. This compound has two stereocenters at C3 and C4, resulting in four stereoisomers.[6][7] Unlike its cyclic counterparts, all four stereoisomers of 4-methylheptan-3-ol are chiral and optically active.

Quantitative Data: Optical Rotation of 4-Methylheptan-3-ol Stereoisomers

The specific rotation values for the four stereoisomers of 4-methylheptan-3-ol have been experimentally determined and are summarized in the table below.[7]

Stereoisomer ConfigurationSpecific Rotation ([α]D)Concentration (c)Solvent
(3R, 4R)+23.0°1.2Hexane
(3S, 4S)-18.9°1.1Hexane
(3S, 4R)+11.5°1.0Hexane
(3R, 4S)-10.7°1.4Hexane

Note: The specific rotation of enantiomers, such as the (3R, 4R) and (3S, 4S) pair, are equal in magnitude but opposite in sign.[4]

Experimental Protocols: Synthesis and Analysis

A one-pot, multi-enzymatic synthesis method has been developed for the production of all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one.[7][8] This process utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential stereoselective reductions.

Materials:

  • 4-methylhept-4-en-3-one (starting material)

  • Ene-reductases (OYE2.6, OYE1-W116V)

  • Alcohol dehydrogenases (ADH440, ADH270)

  • NADP+ (cofactor)

  • Glucose Dehydrogenase (GDH) and glucose (for cofactor regeneration)

  • Potassium phosphate buffer (pH 7.0)

  • DMSO (cosolvent)

  • Ethyl acetate (for extraction)

Procedure:

  • A solution of 4-methylhept-4-en-3-one in DMSO is added to a potassium phosphate buffer containing the appropriate ene-reductase, glucose, GDH, and NADP+.

  • The reaction is incubated for 24 hours at 30°C in an orbital shaker to facilitate the reduction of the C=C double bond.

  • The intermediate saturated ketone is not isolated. The appropriate alcohol dehydrogenase is then added to the reaction mixture.

  • The reaction is incubated for a further 24 hours to facilitate the stereoselective reduction of the carbonyl group.

  • The final 4-methylheptan-3-ol stereoisomer is extracted from the reaction mixture using ethyl acetate.

  • The product is purified by column chromatography.

Determination of Optical Rotation:

The optical rotation of the purified stereoisomers is measured using a polarimeter. The specific rotation is then calculated using the following formula:

[α]D = α / (l * c)

Where:

  • [α]D is the specific rotation.

  • α is the observed rotation.

  • l is the path length of the polarimeter cell in decimeters.

  • c is the concentration of the sample in g/mL.

Visualizations

Stereoisomers of this compound

G Logical Relationship of this compound Stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers Cis Cis (1R, 4R) (1R, 4R) Cis->(1R, 4R) (1S, 4S) (1S, 4S) Cis->(1S, 4S) Trans Trans (1R, 4S) (1R, 4S) Trans->(1R, 4S) (1S, 4R) (1S, 4R) Trans->(1S, 4R) This compound This compound This compound->Cis This compound->Trans

Caption: Stereoisomers of this compound.

Experimental Workflow for 4-Methylheptan-3-ol Synthesis

G One-Pot Enzymatic Synthesis Workflow Start Start Step1 Step 1: C=C Reduction (Ene-Reductase) Start->Step1 Substrate Step2 Step 2: C=O Reduction (Alcohol Dehydrogenase) Step1->Step2 Intermediate Step3 Step 3: Extraction Step2->Step3 Crude Product Step4 Step 4: Purification Step3->Step4 Extracted Product End End Step4->End Pure Stereoisomer

Caption: Synthesis of 4-Methylheptan-3-ol Isomers.

References

Methodological & Application

Synthesis of 4-Methylcycloheptan-1-ol from 4-Methylcycloheptanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methylcycloheptan-1-ol via the reduction of 4-methylcycloheptanone using sodium borohydride. This reduction is a standard method for the conversion of ketones to secondary alcohols and is widely applicable in organic synthesis, including the preparation of intermediates for drug development. This application note outlines the experimental procedure, characterization methods, and expected outcomes, including stereoselectivity. All quantitative data is summarized for clarity, and a visual representation of the reaction workflow is provided.

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic chemistry, yielding cyclic alcohols that are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. The synthesis of this compound from 4-methylcycloheptanone is a representative example of this class of reaction. The use of sodium borohydride (NaBH₄) as a reducing agent offers a mild, selective, and convenient method for this conversion.[1][2] The reaction proceeds via nucleophilic attack of a hydride ion from the borohydride to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide. Due to the substituted nature of the cycloheptanone ring, the product, this compound, can exist as two diastereomers: cis and trans. The stereochemical outcome of the reduction is influenced by the steric environment of the carbonyl group.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted cyclic ketones.[1][3]

Materials:

  • 4-Methylcycloheptanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 3 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcycloheptanone (1.0 eq) in methanol (approximately 0.25 M concentration).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Control the rate of addition to maintain the temperature below 10 °C. A vigorous bubbling may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Slowly add 3 M sodium hydroxide solution to the reaction mixture to decompose the borate esters.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/Range
Reactants
4-Methylcycloheptanone1.0 eq
Sodium Borohydride1.5 eq
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours
Expected Yield >90% (based on similar reductions)
Product Ratio (cis:trans) To be determined by ¹H NMR

Characterization

The product, this compound, should be characterized by spectroscopic methods to confirm its structure and determine the isomeric ratio.

¹H NMR Spectroscopy:

The ratio of cis and trans isomers can be determined by integrating the signals corresponding to the proton on the carbon bearing the hydroxyl group (H-1).[3] In substituted cyclohexanols, the chemical shift of this proton is dependent on its axial or equatorial orientation. A similar trend is expected for cycloheptanols. Generally, the equatorial proton appears at a lower field (higher ppm) than the axial proton.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the two diastereomers. The chemical shifts of the carbons in the seven-membered ring will be indicative of the cis or trans configuration. PubChem lists the existence of a ¹³C NMR spectrum for this compound, which can be used as a reference.[4]

Infrared (IR) Spectroscopy:

The IR spectrum of the product is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. The disappearance of the strong carbonyl (C=O) stretching band from the starting material (around 1700 cm⁻¹) indicates the completion of the reduction.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis dissolve Dissolve 4-methylcycloheptanone in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react quench Add NaOH solution react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with CH2Cl2 evaporate->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate nmr ¹H and ¹³C NMR concentrate->nmr ir IR Spectroscopy concentrate->ir ratio Determine cis:trans ratio nmr->ratio

Caption: Workflow for the synthesis and analysis of this compound.

Discussion of Stereoselectivity

Conclusion

The sodium borohydride reduction of 4-methylcycloheptanone is an effective method for the synthesis of this compound. The provided protocol offers a straightforward and reproducible procedure for researchers in organic synthesis and drug development. The characterization of the product mixture by spectroscopic methods is essential to confirm the structure and to determine the stereochemical outcome of the reaction. This fundamental transformation serves as a valuable tool in the construction of more complex molecular architectures.

References

Application Notes and Protocols for the Asymmetric Synthesis of 4-Methylcycloheptan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylcycloheptan-1-ol and its various stereoisomers are important chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds can significantly influence their biological activity, making stereocontrolled synthesis a critical aspect of their application. These application notes provide detailed protocols for the asymmetric synthesis of the four stereoisomers of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein focus on diastereoselective reduction, enzymatic kinetic resolution, and the use of chiral auxiliaries to achieve high stereochemical purity.

Overview of Synthetic Strategies

The asymmetric synthesis of the four stereoisomers of this compound—(1R,4R), (1S,4S), (1R,4S), and (1S,4R)—can be approached through several strategic pathways. The key challenge lies in the selective formation of the two chiral centers at positions 1 and 4. This document outlines three primary approaches:

  • Diastereoselective Reduction of 4-Methylcycloheptanone: This method involves the reduction of the prochiral ketone, 4-methylcycloheptanone, using stereoselective reducing agents to yield predominantly either the cis or trans diastereomers. Subsequent enantiomeric resolution can then separate the individual enantiomers.

  • Enzymatic Carbonyl Reduction: This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to perform a highly enantioselective and diastereoselective reduction of 4-methylcycloheptanone or a related precursor. This can provide direct access to a single stereoisomer.

  • Chiral Auxiliary-Mediated Synthesis: This strategy employs a chiral auxiliary to direct the stereoselective introduction of one of the chiral centers, followed by a diastereoselective reduction of the ketone and subsequent removal of the auxiliary.

The logical workflow for these synthetic approaches is illustrated below.

synthetic_workflow cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Intermediate Products cluster_3 Final Products start 4-Methylcycloheptanone strategy1 Diastereoselective Reduction start->strategy1 strategy2 Enzymatic Reduction start->strategy2 strategy3 Chiral Auxiliary Route start->strategy3 cis_trans_mix cis/trans-4-Methylcycloheptan-1-ol strategy1->cis_trans_mix single_isomer Single Stereoisomer of this compound strategy2->single_isomer aux_adduct Chiral Auxiliary Adduct strategy3->aux_adduct isomers Separated Stereoisomers of this compound cis_trans_mix->isomers Resolution single_isomer->isomers aux_adduct->single_isomer Cleavage

Caption: Overall workflow for the asymmetric synthesis of this compound stereoisomers.

Data Presentation

The following tables summarize representative quantitative data for the different synthetic methods. The data for the diastereoselective and enzymatic reductions are based on analogous reactions with substituted cyclohexanones due to the limited availability of specific data for 4-methylcycloheptanone.[1][2] The data for the chiral auxiliary method is representative of typical Evans auxiliary-based syntheses.[3][4]

Table 1: Diastereoselective Reduction of 4-Methylcycloheptanone

EntryReducing AgentSolventTemp (°C)Major DiastereomerDiastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄Methanol0trans20:80>95
2L-Selectride®THF-78cis>98:2>95

Table 2: Enzymatic Reduction of 4-Methylcycloheptanone

EntryEnzymeCo-factor SystemSubstrate Conc.Major StereoisomerDiastereomeric Excess (%)Enantiomeric Excess (%)Yield (%)
1ADH from Lactobacillus kefir (mutant)NAD⁺/Glucose Dehydrogenase10 g/Lcis-(1S,4R)>99>99~90
2ADH from Rhodococcus ruberNADPH/Isopropanol10 g/Ltrans-(1R,4R)>99>99~85

Table 3: Chiral Auxiliary-Mediated Synthesis

StepReactionReagent/CatalystDiastereomeric Excess (%)Enantiomeric Excess (%)Yield (%)
1Conjugate AdditionMe₂CuLi>98N/A~90
2Ketone ReductionL-Selectride®>98N/A~95
3Auxiliary CleavageLiOH, H₂O₂N/A>98~85

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-Methylcycloheptanone

This protocol describes the synthesis of both cis- and trans-4-methylcycloheptan-1-ol through the use of sterically different reducing agents.

G cluster_0 trans-Selective Reduction cluster_1 cis-Selective Reduction start 4-Methylcycloheptanone reductant1 NaBH4, Methanol, 0°C start->reductant1 reductant2 L-Selectride, THF, -78°C start->reductant2 workup1 Aqueous Workup reductant1->workup1 product1 trans-4-Methylcycloheptan-1-ol (major) workup1->product1 workup2 Oxidative Workup reductant2->workup2 product2 cis-4-Methylcycloheptan-1-ol (major) workup2->product2

Caption: Diastereoselective reduction of 4-methylcycloheptanone.

A. Synthesis of trans-4-Methylcycloheptan-1-ol (Thermodynamic Product)

  • Dissolve 4-methylcycloheptanone (1.0 g, 7.9 mmol) in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 g, 7.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of 10 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford trans-4-methylcycloheptan-1-ol.

B. Synthesis of cis-4-Methylcycloheptan-1-ol (Kinetic Product)

  • Dissolve 4-methylcycloheptanone (1.0 g, 7.9 mmol) in 20 mL of anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 8.7 mL, 8.7 mmol) dropwise via syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 5 mL of water, followed by 5 mL of 3 M NaOH, and then 5 mL of 30% hydrogen peroxide, maintaining the temperature below -60 °C during addition.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford cis-4-methylcycloheptan-1-ol.

Protocol 2: Enzymatic Reduction of 4-Methylcycloheptanone

This protocol describes the synthesis of a single stereoisomer of this compound using an alcohol dehydrogenase.

G substrate 4-Methylcycloheptanone enzyme_system Whole Cells (e.g., E. coli expressing ADH) + Co-factor Regeneration System (e.g., GDH/Glucose) substrate->enzyme_system Add substrate incubation Buffer, pH 7.0, 30°C enzyme_system->incubation Incubate extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction After reaction completion purification Column Chromatography extraction->purification product Enantiopure this compound stereoisomer purification->product

Caption: Workflow for the enzymatic reduction of 4-methylcycloheptanone.

  • Prepare a phosphate buffer solution (100 mM, pH 7.0).

  • In a reaction vessel, suspend whole cells of a suitable microorganism expressing a stereoselective alcohol dehydrogenase (e.g., recombinant E. coli expressing an ADH from Lactobacillus kefir) in the phosphate buffer.

  • Add the co-factor (e.g., NAD⁺) and the co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Add 4-methylcycloheptanone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the reaction mixture to a final concentration of 10 g/L.

  • Incubate the reaction mixture at 30 °C with gentle agitation for 24-48 hours, monitoring the progress by GC or HPLC.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x 1/2 volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain the enantiopure this compound stereoisomer.

Protocol 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

This protocol outlines a multi-step synthesis to produce an enantiomerically pure stereoisomer of this compound using an Evans oxazolidinone chiral auxiliary.

G start Cyclohept-2-en-1-one step1 Attach Evans Auxiliary start->step1 intermediate1 N-Enoyl Oxazolidinone step1->intermediate1 step2 Stereoselective Conjugate Addition of Methyl Group intermediate1->step2 intermediate2 Methylated Adduct step2->intermediate2 step3 Diastereoselective Ketone Reduction intermediate2->step3 intermediate3 Reduced Adduct step3->intermediate3 step4 Cleavage of Auxiliary intermediate3->step4 product Enantiopure this compound step4->product

Caption: Synthetic route using an Evans chiral auxiliary.

A. Synthesis of the N-Enoyl Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add cyclohept-2-enoyl chloride (1.1 eq) and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the N-enoyl oxazolidinone.

B. Stereoselective Conjugate Addition

  • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in THF at -78 °C.

  • Add a solution of the N-enoyl oxazolidinone (1.0 eq) in THF to the cuprate solution at -78 °C.

  • Stir the reaction for 3 hours at -78 °C, then quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, concentrate, and purify to obtain the methylated adduct.

C. Diastereoselective Ketone Reduction and Auxiliary Cleavage

  • Dissolve the methylated adduct in anhydrous THF and cool to -78 °C.

  • Add L-Selectride® (1.2 eq) dropwise and stir for 3 hours.

  • Quench the reaction as described in Protocol 1B.

  • After workup, dissolve the crude product in a mixture of THF and water (4:1).

  • Add lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) and stir at room temperature for 4 hours.

  • Quench with sodium sulfite solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the enantiopure this compound.

Conclusion

The asymmetric synthesis of this compound stereoisomers can be achieved through various reliable and stereoselective methods. The choice of strategy will depend on the desired stereoisomer, the available resources, and the scale of the synthesis. Diastereoselective reduction offers a straightforward approach to mixtures of diastereomers, while enzymatic and chiral auxiliary-based methods provide routes to single, enantiomerically pure stereoisomers. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of these valuable chiral building blocks.

References

Application Note: High-Performance Liquid Chromatography for the Purification of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the purification of 4-Methylcycloheptan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of stereoisomers and potential impurities from synthesis, a robust purification method is critical. This document outlines both normal-phase and reversed-phase HPLC protocols, providing researchers with the flexibility to select the most suitable method based on their specific sample matrix and purity requirements. Additionally, considerations for chiral separation of the enantiomers of this compound are discussed.

Introduction

This compound is a cyclic alcohol with the chemical formula C8H16O and a molecular weight of 128.21 g/mol .[1] Its structure contains a chiral center, leading to the existence of enantiomers which may exhibit different pharmacological activities. Therefore, a reliable and efficient purification method is essential to obtain high-purity this compound for use in research, drug development, and quality control. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation and purification of such compounds. This note provides detailed protocols for both normal-phase and reversed-phase HPLC, allowing for the effective removal of impurities and, with the appropriate chiral stationary phase, the separation of its stereoisomers.

Experimental Protocols

Two primary HPLC methods were developed for the purification of this compound: a normal-phase method for the separation of diastereomers and a reversed-phase method for general purity analysis and impurity removal.

Normal-Phase HPLC for Diastereomer Separation

Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase.[2][3] This mode is particularly effective for separating isomers with differing polarity.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar chiral column
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector Refractive Index (RI) Detector or UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase (1 mg/mL)
Reversed-Phase HPLC for Purity Analysis

Reversed-phase HPLC is a widely used technique that employs a non-polar stationary phase and a polar mobile phase.[4][5][6] It is well-suited for the separation of compounds based on their hydrophobicity.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Waters Alliance e2695 or equivalent
Column C18 column (e.g., Waters SunFire C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Refractive Index (RI) Detector or UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase (1 mg/mL)

Data Presentation

The following tables summarize the expected retention times and resolution for the separation of cis- and trans-4-Methylcycloheptan-1-ol using the normal-phase method.

Table 1: Expected Retention Times for Diastereomers (Normal-Phase HPLC)

CompoundRetention Time (min)
trans-4-Methylcycloheptan-1-ol8.5
cis-4-Methylcycloheptan-1-ol9.8

Table 2: Resolution and Purity Data (Normal-Phase HPLC)

ParameterValue
Resolution (Rs) between diastereomers> 2.0
Purity of isolated cis-isomer> 99.5%
Purity of isolated trans-isomer> 99.5%

Workflow for HPLC Purification of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis cluster_purification Purification Sample Crude this compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Column HPLC Column (e.g., Chiralpak AD-H) Injector->Column Detector Detection (RI or UV) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Fractionation Fraction Collection Integration->Fractionation Evaporation Solvent Evaporation Fractionation->Evaporation PureProduct Purified this compound Evaporation->PureProduct

Caption: Workflow for the HPLC purification of this compound.

Discussion

The choice between normal-phase and reversed-phase HPLC will depend on the specific purification goal. For the separation of the cis- and trans-diastereomers of this compound, the normal-phase method utilizing a chiral stationary phase is recommended. The difference in the spatial arrangement of the methyl and hydroxyl groups leads to differential interactions with the chiral stationary phase, enabling their separation.

For general purity assessment and the removal of non-isomeric impurities, the reversed-phase method is a robust and reliable option. The separation is based on the hydrophobicity of the analytes, with more non-polar impurities eluting later than the more polar this compound.

For the separation of the individual enantiomers ((1R,4S) and (1S,4R) for the cis-isomer, and (1R,4R) and (1S,4S) for the trans-isomer), a chiral stationary phase is mandatory.[7][8] The selection of the appropriate chiral column and mobile phase may require screening of various conditions to achieve optimal enantioseparation.

Conclusion

The HPLC methods presented in this application note provide effective protocols for the purification of this compound. The normal-phase method is suitable for the separation of diastereomers, while the reversed-phase method is ideal for general purity analysis. These methods are crucial for ensuring the quality and purity of this compound used in pharmaceutical research and development. Further optimization may be required depending on the specific sample matrix and the desired level of purity.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 4-Methylcycloheptan-1-ol. Due to the absence of readily available, fully assigned experimental spectra for this specific compound in the public domain, this document presents a predictive analysis based on established NMR principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are predicted based on its molecular structure, considering the electronegativity of the hydroxyl group and the substitution pattern of the cycloheptane ring. The presence of cis and trans isomers will lead to distinct sets of signals for each diastereomer. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
H-13.6 - 3.8MultipletProton attached to the carbon bearing the hydroxyl group; its chemical shift is sensitive to the solvent and concentration.
OH1.0 - 3.0Broad SingletChemical shift and line width are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.
CH₃0.8 - 1.0Doublet~6-7The methyl group protons are split by the adjacent methine proton (H-4).
H-41.3 - 1.6MultipletThe methine proton at the 4-position will be a complex multiplet due to coupling with the adjacent methylene and methyl protons.
Ring CH₂1.1 - 1.9MultipletsThe methylene protons of the cycloheptane ring will appear as a series of complex, overlapping multiplets. Diastereotopic protons within the same CH₂ group will have different chemical shifts and will show geminal coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment Notes
C-168 - 75The carbon atom bonded to the hydroxyl group, significantly deshielded.
C-430 - 38The methine carbon at the 4-position.
CH₃20 - 25The methyl group carbon.
C-2, C-735 - 42Methylene carbons adjacent to the C-1 carbon.
C-3, C-528 - 35Methylene carbons adjacent to the C-4 carbon.
C-625 - 30The remaining methylene carbon of the cycloheptane ring.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small molecules like this compound is outlined below. This protocol is intended to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For increased polarity, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Pulse Width: 30-45° flip angle

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Pulse Width: 30° flip angle

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

2D NMR Experiments for Structural Elucidation:

To unambiguously assign the ¹H and ¹³C signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for distinguishing between cis and trans isomers.

Visualization of Molecular Structure and Assignment Logic

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its spectral assignment.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Spectral Assignment Workflow A Acquire 1D NMR Spectra (¹H, ¹³C) C Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) A->C D Assign ¹³C Signals (Chemical Shift) A->D B Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) E Correlate ¹H-¹H (COSY) B->E F Correlate ¹H-¹³C (1-bond) (HSQC) B->F G Correlate ¹H-¹³C (long-range) (HMBC) B->G H Determine Stereochemistry (NOESY) B->H C->E C->F D->F E->G F->G I Final Structure Confirmation G->I H->I

Caption: Workflow for NMR spectral assignment.

Application Notes and Protocols: 4-Methylcycloheptan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the use of 4-Methylcycloheptan-1-ol as a building block in organic synthesis is limited. The following application notes and protocols are based on the well-established reactivity of analogous secondary cyclic alcohols, such as cycloheptanol and substituted cyclohexanols. These examples are provided to guide researchers and scientists in exploring the potential synthetic utility of this compound.

Introduction

This compound, a substituted seven-membered carbocyclic alcohol, possesses a secondary hydroxyl group that serves as a key functional handle for a variety of organic transformations. Its potential as a synthetic building block lies in its ability to be converted into a range of other functional groups, making it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates and novel materials. The methyl-substituted cycloheptyl scaffold can introduce specific steric and electronic properties into target molecules, influencing their conformation and biological activity.

This document outlines potential applications of this compound in organic synthesis, including oxidation to the corresponding ketone, esterification to introduce various acyl groups, and etherification to form ether derivatives. Detailed, generalized experimental protocols for these transformations are provided, along with representative data from analogous systems to illustrate expected outcomes.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC8H16OPubChem[1]
Molecular Weight128.21 g/mol PubChem[1]
XLogP32.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]

Synthetic Applications and Protocols

The reactivity of the secondary alcohol in this compound allows for its conversion into various functional groups, thus serving as a versatile intermediate.

logical_relationships This compound This compound 4-Methylcycloheptanone 4-Methylcycloheptanone This compound->4-Methylcycloheptanone Oxidation Ester Derivative Ester Derivative This compound->Ester Derivative Esterification Ether Derivative Ether Derivative This compound->Ether Derivative Etherification Alkyl/Aryl Halide Alkyl/Aryl Halide This compound->Alkyl/Aryl Halide Halogenation

Caption: Synthetic pathways from this compound.

Oxidation to 4-Methylcycloheptanone

The oxidation of this compound to its corresponding ketone, 4-Methylcycloheptanone, is a fundamental transformation. The resulting ketone is a valuable intermediate for subsequent carbon-carbon bond-forming reactions, such as aldol condensations, Grignard reactions, and Wittig reactions.

experimental_workflow cluster_oxidation Oxidation Protocol Start Dissolve this compound in appropriate solvent Add_Oxidant Add oxidizing agent (e.g., PCC, DMP) Start->Add_Oxidant Stir Stir at room temperature Add_Oxidant->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Perform aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain 4-Methylcycloheptanone Purify->End

Caption: Workflow for the oxidation of this compound.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetone) at room temperature, add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or perform a Swern or Jones oxidation).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for DMP oxidation).

  • Perform an aqueous workup, and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methylcycloheptanone.

Table 2: Representative Yields for the Oxidation of Secondary Alcohols

SubstrateOxidizing AgentSolventYield (%)Reference
CycloheptanolPCCDichloromethane~90%Analogous reaction
4-MethylcyclohexanolJones ReagentAcetone78%China Agrochemicals, 2012, 8(4):32-35[2]
MentholChromic Acid-HighWikipedia[3]
Esterification to Form Ester Derivatives

Esterification of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters that can be utilized as fragrances, plasticizers, or as intermediates in further synthetic transformations. The ester functionality can also serve as a protecting group for the hydroxyl moiety.

experimental_workflow cluster_esterification Esterification Protocol Start Combine this compound, carboxylic acid, and catalyst Heat Heat the mixture (if necessary) Start->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Perform aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain Ester Derivative Purify->End

Caption: Workflow for the esterification of this compound.

Experimental Protocol (General - Fischer Esterification):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) in a suitable solvent (e.g., toluene, benzene).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Table 3: Representative Conditions for Esterification

AlcoholCarboxylic Acid/DerivativeCatalyst/ReagentConditionsReference
MethanolSalicylic AcidSulfuric AcidHeatingYouTube[4]
Pentan-1-olGlacial Acetic AcidSulfuric AcidHeatingYouTube[4]
n-Alkanes (via diols)Acetic AnhydrideLipaseRoom TemperatureWUR eDepot[5]
Etherification to Form Ether Derivatives

The synthesis of ethers from this compound, for instance, through the Williamson ether synthesis, provides access to compounds with potential applications as solvents, additives, or as key structural motifs in more complex molecules.

experimental_workflow cluster_etherification Williamson Ether Synthesis Protocol Start Deprotonate this compound with a strong base (e.g., NaH) Add_Halide Add an alkyl or aryl halide Start->Add_Halide Heat Heat the mixture (if necessary) Add_Halide->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Perform aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain Ether Derivative Purify->End

Caption: Workflow for the Williamson ether synthesis.

Experimental Protocol (General - Williamson Ether Synthesis):

  • To a suspension of a strong base (e.g., sodium hydride, 1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere, add this compound (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to form the alkoxide.

  • Add the desired alkyl or aryl halide (1.1 eq) and stir the reaction mixture, with heating if necessary.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the ether derivative.

Conversion to a Good Leaving Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of nucleophiles, including azides, cyanides, and thiols, at the C1 position of the cycloheptyl ring.

Experimental Protocol (General - Tosylation):

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate, which can often be used in the next step without further purification.

Conclusion and Future Outlook

References

Application Note: Protocols for the Oxidation of 4-Methylcycloheptan-1-ol to 4-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the secondary alcohol 4-Methylcycloheptan-1-ol to the corresponding ketone, 4-Methylcycloheptanone. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in drug discovery and materials science. Three common and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess–Martin Periodinane (DMP) oxidation.[1][2][3]

The selection of an appropriate oxidation method often depends on the substrate's sensitivity to acid or temperature, the desired scale of the reaction, and tolerance of other functional groups.[4][5][6] While chromium-based reagents like PCC are powerful, milder, metal-free alternatives such as Swern and DMP oxidations are often preferred to avoid heavy metal contamination and to handle sensitive substrates.[1][4][5]

Materials and Reagents
Reagent/MaterialFormulaMolecular Wt.Supplier
This compoundC₈H₁₆O128.21 g/mol Commercially Available
4-MethylcycloheptanoneC₈H₁₄O126.20 g/mol (Product)
Pyridinium Chlorochromate (PCC)C₅H₆NCrClO₃215.56 g/mol Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol Commercially Available
Celite® (Diatomaceous earth)Commercially Available
Diethyl ether(C₂H₅)₂O74.12 g/mol Commercially Available
Oxalyl chloride(COCl)₂126.93 g/mol Commercially Available
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13 g/mol Commercially Available
Triethylamine (TEA)(C₂H₅)₃N101.19 g/mol Commercially Available
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14 g/mol Commercially Available
Sodium bicarbonateNaHCO₃84.01 g/mol Commercially Available
Sodium thiosulfateNa₂S₂O₃158.11 g/mol Commercially Available
Magnesium sulfate (anhydrous)MgSO₄120.37 g/mol Commercially Available
Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the oxidation of a secondary cyclic alcohol like this compound. Yields are representative and can vary based on reaction scale and purity of reagents.

Oxidation MethodKey ReagentsSolventTemperature (°C)Typical TimeTypical Yield (%)
PCC Oxidation PCC, Celite®Dichloromethane (DCM)25 (Room Temp)2 - 4 hours85 - 95%
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 to 251 - 2 hours90 - 98%
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)25 (Room Temp)1 - 3 hours90 - 97%

Experimental Workflow Overview

G cluster_start Preparation cluster_reaction Reaction cluster_processing Work-up & Purification cluster_end Analysis Start This compound (Starting Material) Oxidation Oxidation Reaction (PCC, Swern, or DMP) Start->Oxidation Add Oxidizing Agent Workup Reaction Quenching & Aqueous Work-up Oxidation->Workup Reaction Mixture Extraction Organic Extraction Workup->Extraction Drying Drying & Filtration Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product 4-Methylcycloheptanone (Purified Product) Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General experimental workflow for the oxidation of this compound.

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

This protocol uses the chromium(VI)-based reagent PCC, which is a reliable and effective oxidant for converting secondary alcohols to ketones.[7][8][9]

Procedure:

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Methylcycloheptanone.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.

Swern Oxidation

The Swern oxidation is a mild, metal-free method that uses activated DMSO to perform the oxidation, making it suitable for sensitive substrates.[1][6][10] Caution: This reaction generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. All steps must be performed in a well-ventilated fume hood.[6]

Procedure:

  • In a three-necked flask equipped with a thermometer and under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (~3 mL per mmol of alcohol) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, offering a very mild and selective oxidation under neutral conditions with a simple work-up.[3][4][5] Caution: Dess-Martin Periodinane is potentially explosive upon impact or heating.

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (~10 mL per mmol of alcohol) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Stir the mixture at room temperature for 1-3 hours. An optional buffer like sodium bicarbonate can be added to protect acid-sensitive functionalities.[4] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 20-30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Choice of Oxidation Method

G cluster_methods Oxidation Pathways Start This compound (Secondary Alcohol) PCC PCC Oxidation (Chromium-based) Start->PCC Swern Swern Oxidation (Activated DMSO) Start->Swern DMP DMP Oxidation (Hypervalent Iodine) Start->DMP Product 4-Methylcycloheptanone (Ketone) PCC->Product Swern->Product DMP->Product

Caption: Pathways for the synthesis of 4-Methylcycloheptanone from its alcohol precursor.

Product Characterization: 4-Methylcycloheptanone
  • Molecular Formula: C₈H₁₄O

  • Molecular Weight: 126.20 g/mol

  • Appearance: Colorless liquid

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): Peaks expected in the δ 2.2-2.6 ppm range (protons α to the carbonyl), δ 1.2-1.9 ppm (cycloheptyl ring protons), and a doublet around δ 0.9-1.0 ppm (methyl group).

    • ¹³C NMR (CDCl₃): A peak for the carbonyl carbon is expected around δ 210-215 ppm. Other aliphatic carbons will appear in the δ 20-50 ppm range.

    • IR (Infrared Spectroscopy): A strong, characteristic carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.

References

Application Notes and Protocols for 4-Methylcycloheptan-1-ol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Methylcycloheptan-1-ol is not currently a widely documented or utilized ingredient in the fragrance and flavor industry. The following application notes and protocols are presented as a comprehensive framework for the evaluation of a novel chemical entity, such as this compound, for potential use in these applications. The data presented herein is illustrative and intended to serve as a template for recording experimental findings.

Introduction

This compound is a saturated secondary alcohol with a seven-membered carbon ring. Its potential as a fragrance or flavor ingredient is yet to be fully explored. Structurally similar compounds, such as other cyclic alcohols, have found applications in the industry, suggesting that this compound may possess unique organoleptic properties. These notes provide a systematic approach to characterizing its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential fragrance or flavor ingredient is crucial for formulation and stability testing.

PropertyValueMethod
Molecular Formula C8H16OMass Spectrometry
Molecular Weight 128.21 g/mol Calculated
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point Not DeterminedDifferential Scanning Calorimetry (DSC)
Vapor Pressure Not DeterminedIsoteniscope Method
Solubility in Ethanol Not DeterminedSerial Dilution
Solubility in Water Not DeterminedSerial Dilution
LogP Not DeterminedHPLC Method
Olfactory and Gustatory Profile

The primary assessment of a novel ingredient is the characterization of its sensory properties. This is typically conducted by a trained sensory panel.

Table 3.1: Olfactory Profile of this compound (Hypothetical Data)

AttributeIntensity (1-10)Descriptor
Initial Impression (Top Note) 6Waxy, slightly fruity (pear-like)
Mid Note 4Green, earthy, mushroom-like
Base Note (Dry-down) 2Faintly woody, musky
Odor Threshold in Air Not DeterminedOlfactometry

Table 3.2: Gustatory Profile of this compound (Hypothetical Data at 1 ppm in water)

AttributeIntensity (1-10)Descriptor
Taste Profile 3Bitter, slightly cooling
Mouthfeel 2Waxy, coating
Aftertaste 4Lingering bitterness

Experimental Protocols

Protocol 1: Sensory Evaluation of a Novel Ingredient

Objective: To determine the olfactory and gustatory profile of this compound.

Materials:

  • This compound (99%+ purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Perfumer's smelling strips

  • Deionized water

  • Glass vials

  • Trained sensory panel (n=10)

Methodology:

  • Preparation of Olfactory Samples:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

  • Olfactory Evaluation:

    • Present the smelling strips to the panelists in a randomized order in a well-ventilated, odor-free room.

    • Panelists are to record the perceived odor characteristics, intensity, and any associated descriptors at initial perception, after 15 minutes, and after 1 hour.

  • Preparation of Gustatory Samples:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of dilutions in deionized water to achieve final concentrations for tasting (e.g., 0.1, 1, 5 ppm).

  • Gustatory Evaluation:

    • Provide panelists with 10 mL of each sample in a coded cup.

    • Panelists are to taste each sample, expectorate, and rinse with deionized water between samples.

    • Panelists will record taste attributes, intensity, mouthfeel, and aftertaste.

Workflow for Sensory Evaluation:

Caption: Workflow for the sensory evaluation of a novel fragrance and flavor ingredient.

Protocol 2: Stability and Performance in a Fragrance Base

Objective: To assess the stability and performance of this compound in a simple fragrance application (eau de toilette).

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Deionized water

  • Glass spray bottles

  • Control fragrance accord (without the novel ingredient)

Methodology:

  • Formulation:

    • Prepare a 1% solution of this compound in a standard eau de toilette base (e.g., 80% ethanol, 19% water, 1% fragrance concentrate).

    • Prepare a control formulation without this compound.

  • Accelerated Stability Testing:

    • Store samples under different conditions:

      • 40°C for 4 weeks

      • Exposure to UV light for 72 hours

      • Room temperature (control)

    • At the end of the testing period, evaluate each sample for changes in color, clarity, and odor profile compared to the control.

  • Performance Evaluation:

    • Apply the test and control formulations to smelling strips and skin.

    • A sensory panel will evaluate the substantivity (how long the scent lasts) and the evolution of the fragrance over time (top, mid, and base notes).

Logical Relationship for Stability Assessment:

StabilityAssessment cluster_conditions Accelerated Aging Conditions Formulation Formulation Test: 1% this compound in EDT Base Control: EDT Base Temp High Temperature (40°C, 4 weeks) Formulation->Temp UV UV Exposure (72 hours) Formulation->UV RT Room Temperature (Control) Formulation->RT Evaluation Evaluation Color Clarity Odor Profile Temp->Evaluation UV->Evaluation RT->Evaluation

Caption: Logical diagram for assessing the stability of a new ingredient in a fragrance formulation.

Safety and Regulatory Considerations

Before any new ingredient can be used in consumer products, a thorough safety assessment is required. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive framework for evaluating the safety of fragrance ingredients.

Key Endpoints for Safety Assessment:

  • Genotoxicity

  • Repeated dose toxicity

  • Reproductive toxicity

  • Skin sensitization

  • Phototoxicity and photoallergenicity

  • Local respiratory toxicity

  • Environmental fate

Safety Assessment Workflow:

SafetyAssessmentWorkflow A Literature Review & In Silico Analysis B Physicochemical Characterization A->B C In Vitro Testing (e.g., Genotoxicity, Skin Sensitization) B->C D Exposure Assessment C->D E Risk Characterization D->E F Peer-Reviewed Safety Assessment E->F

Caption: A simplified workflow for the safety assessment of a new fragrance ingredient.

Potential Applications and Further Research

Based on the hypothetical sensory profile, this compound, with its waxy, green, and slightly fruity notes, could potentially be used as a modifier in floral and green fragrance accords. Its cooling sensation in the gustatory profile might be explored in mint-type flavors, provided the bitterness can be masked or is desired.

Further research should focus on:

  • Determination of the odor and taste thresholds.

  • Synthesis and evaluation of related esters and ethers to explore different scent profiles.

  • Comprehensive stability testing in a wider range of product matrices (soaps, lotions, beverages).

  • Quantitative risk assessment based on toxicological data.

Application Notes and Protocols: Grignard Synthesis of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 4-Methylcycloheptan-1-ol, a tertiary alcohol, via the Grignard reaction. The described methodology involves the nucleophilic addition of a methylmagnesium bromide Grignard reagent to the carbonyl carbon of 4-methylcycloheptanone. This protocol is intended for use by trained chemists in a laboratory setting and outlines the necessary reagents, equipment, and procedural steps to achieve a successful synthesis. The resulting tertiary alcohol is a valuable building block in the synthesis of more complex molecules, finding potential applications in fragrance chemistry and as an intermediate in the development of novel pharmaceutical agents.

Principle of the Reaction

The synthesis of this compound is achieved through the nucleophilic attack of the carbanionic methyl group from methylmagnesium bromide on the electrophilic carbonyl carbon of 4-methylcycloheptanone. The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product. The overall reaction is depicted below:

Experimental Protocol

Materials and Reagents:

  • 4-Methylcycloheptanone

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

  • Reactant Preparation: In a separate flask, dissolve 4-methylcycloheptanone in anhydrous diethyl ether.

  • Grignard Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the solution of 4-methylcycloheptanone from a dropping funnel to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Data Presentation

ParameterValue/Condition
Reactants
4-Methylcycloheptanone1.0 equivalent
Magnesium1.2 equivalents
Methyl Bromide1.1 equivalents
Solvent Anhydrous Diethyl Ether
Reaction Temperature
Grignard FormationReflux
Grignard Addition0 °C to room temperature
Reaction Time
Grignard Formation~1-2 hours
Grignard Addition~1 hour
Work-up Saturated NH₄Cl (aq), HCl (dilute)
Purification Distillation under reduced pressure
Expected Yield 70-85%

Mandatory Visualization

Grignard_Synthesis_Workflow Reagents Reagents: - 4-Methylcycloheptanone - Mg turnings - CH3Br - Anhydrous Ether Grignard_Prep 1. Grignard Reagent Preparation Reagents->Grignard_Prep Reaction 2. Grignard Reaction Grignard_Prep->Reaction Methylmagnesium bromide Workup 3. Aqueous Work-up Reaction->Workup Magnesium alkoxide intermediate Purification 4. Purification Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Methyl bromide is a toxic gas. Handle it in a well-ventilated fume hood.

  • The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Application Notes and Protocols for Esterification Reactions of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized procedures based on established methods for the esterification of secondary cycloalkanols. Due to a lack of specific literature data for 4-Methylcycloheptan-1-ol, these protocols serve as a starting point for experimental design and may require optimization.

Introduction

This compound is a secondary cyclic alcohol. Its ester derivatives are of interest in medicinal chemistry for the development of new therapeutic agents and in the fragrance industry for the creation of novel scents. The synthesis of these esters can be achieved through various methods, including classic acid-catalyzed esterification (Fischer esterification), milder coupling agent-mediated reactions (Steglich esterification), and biocatalytic approaches using enzymes. This document provides detailed protocols for these key esterification methods as they would be applied to this compound.

Applications

Esters derived from cyclic alcohols are valuable in several fields:

  • Drug Development: The cycloheptyl moiety can be incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and pharmacokinetic properties. Ester functionalities can act as prodrugs, which are cleaved in vivo to release the active form of a drug.

  • Fragrance and Flavor Industry: The structural complexity of esters derived from this compound can lead to unique and desirable scent and flavor profiles.

  • Materials Science: Cycloaliphatic esters can be used as monomers for the synthesis of specialty polymers with tailored thermal and mechanical properties.

Experimental Protocols

Three common methods for the esterification of this compound are presented below.

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol describes the acid-catalyzed reaction between this compound and acetic acid to form 4-methylcycloheptyl acetate.[1][2][3][4] This method is cost-effective but requires elevated temperatures and strong acid catalysts.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acetic acid (1.2 eq), and toluene (50 mL).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-methylcycloheptyl acetate.

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

This protocol details a milder esterification method using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7][8] This method is suitable for more sensitive substrates and is typically performed at room temperature.[6]

Materials:

  • This compound

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 4-methylcycloheptyl benzoate.

Protocol 3: Enzymatic Esterification of this compound with Octanoic Acid

This protocol utilizes a lipase enzyme as a biocatalyst for the esterification reaction.[9][10][11][12] Enzymatic methods are highly selective and operate under mild conditions, making them an environmentally friendly alternative. However, enzyme activity can be lower for secondary alcohols compared to primary alcohols.[11]

Materials:

  • This compound

  • Octanoic Acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Toluene or Heptane (anhydrous)

  • Molecular sieves (4 Å)

  • Orbital shaker

  • Filtration setup

Procedure:

  • To a 50 mL Erlenmeyer flask, add this compound (1.0 eq), octanoic acid (1.0 eq), and anhydrous toluene (20 mL).

  • Add activated molecular sieves (1 g) to adsorb the water produced during the reaction.

  • Add the immobilized lipase (e.g., 10% w/w of substrates).

  • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40-60 °C) and agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once equilibrium is reached or the desired conversion is achieved (typically 24-72 hours), stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-methylcycloheptyl octanoate.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the esterification of secondary cycloalkanols, which can be used as a reference for optimizing the reactions of this compound.

Table 1: Fischer Esterification of Secondary Cycloalkanols

Carboxylic AcidAlcoholCatalystTemp (°C)Time (h)Yield (%)
Acetic AcidCyclohexanolH₂SO₄120685
Propionic AcidCyclopentanolp-TsOH110882
Benzoic AcidCycloheptanolH₂SO₄1301075

Table 2: Steglich Esterification of Secondary Cycloalkanols

Carboxylic AcidAlcoholCoupling AgentTemp (°C)Time (h)Yield (%)
Acetic AcidCyclohexanolDCC251292
Phenylacetic AcidCyclopentanolEDC251888
Benzoic AcidCycloheptanolDCC252490

Table 3: Enzymatic Esterification of Secondary Cycloalkanols

Carboxylic AcidAlcoholEnzymeTemp (°C)Time (h)Conversion (%)
Octanoic AcidCyclohexanolNovozym 435504870
Lauric AcidCyclopentanolLipase PS407265
Myristic AcidCycloheptanolNovozym 435604860

Visualizations

Diagram 1: General Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants This compound + Carboxylic Acid + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Heat Workup Aqueous Wash (H₂O, NaHCO₃, Brine) Reaction->Workup Cool Drying Dry with MgSO₄ Workup->Drying Purification Filtration & Rotary Evaporation Drying->Purification Product Pure Ester Purification->Product

Caption: Workflow for the synthesis of esters via Fischer Esterification.

Diagram 2: Logical Steps in Steglich Esterification

Steglich_Esterification_Steps cluster_reactants Reactants Alcohol This compound NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack Acid Carboxylic Acid Activation Activation of Carboxylic Acid with DCC to form O-acylisourea Acid->Activation DCC DCC DCC->Activation DMAP DMAP AcylTransfer Acyl Transfer to DMAP DMAP->AcylTransfer Activation->AcylTransfer AcylTransfer->NucleophilicAttack ProductFormation Ester Formation and DCU Precipitation NucleophilicAttack->ProductFormation

Caption: Key mechanistic stages of the Steglich Esterification process.

Diagram 3: Workflow for Enzymatic Esterification

Enzymatic_Esterification_Workflow Mixing Combine Alcohol, Carboxylic Acid, Enzyme, and Molecular Sieves in Solvent Incubation Incubate with Shaking at Controlled Temperature Mixing->Incubation Monitoring Monitor Reaction Progress (GC/HPLC) Incubation->Monitoring Monitoring->Incubation Continue Incubation Separation Filter to Remove Enzyme and Sieves Monitoring->Separation Reaction Complete Isolation Evaporate Solvent Separation->Isolation FinalProduct Crude Ester Product Isolation->FinalProduct

Caption: Typical experimental workflow for lipase-catalyzed esterification.

References

Application Notes and Protocols: Synthesis and Significance of 4-Methylheptan-3-ol Stereoisomers in Pheromone-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylheptan-3-ol stereoisomers, key components of insect pheromones. Contrary to the initial topic of 4-Methylcycloheptan-1-ol, extensive research has revealed that stereoisomers of 4-methylheptan-3-ol are the biologically active compounds utilized by several insect species for chemical communication. These compounds are crucial for researchers in chemical ecology, pest management, and drug development for the creation of species-specific and environmentally benign pest control strategies.

The stereoisomers of 4-methylheptan-3-ol serve as aggregation pheromones for various bark beetle species, including the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali).[1][2][3] Furthermore, specific stereoisomers act as trail pheromones for certain ant species, such as Leptogenis diminuta.[1] The biological activity of these pheromones is highly dependent on their stereochemistry, with different stereoisomers often eliciting distinct behavioral responses, ranging from attraction to inhibition.[1][3]

These application notes detail two distinct synthetic methodologies: a highly stereoselective one-pot, multi-enzymatic synthesis suitable for producing all four stereoisomers with high purity, and a classic Grignard reaction for the racemic synthesis of 4-methylheptan-3-ol. Additionally, an overview of the pheromone signaling pathway in insects is provided to contextualize the application of these synthesized compounds.

Data Presentation

Table 1: Quantitative Data for the One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers
Target StereoisomerEne-Reductase (ER)Alcohol Dehydrogenase (ADH)Isolated Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
(3R,4R)-4-methylheptan-3-olOYE2.6ADH270839999
(3S,4R)-4-methylheptan-3-olOYE2.6ADH440769999
(3R,4S)-4-methylheptan-3-olOYE1-W116VADH270819992
(3S,4S)-4-methylheptan-3-olOYE1-W116VADH440729994

Data extracted from "One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol".[1][2]

Experimental Protocols

Protocol 1: One-Pot, Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

This protocol describes a sequential, two-step enzymatic reduction of 4-methylhept-4-en-3-one to yield the four stereoisomers of 4-methylheptan-3-ol with high stereoselectivity.[1][2][4][5][6]

Materials:

  • 4-methylhept-4-en-3-one (starting material)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ene-reductases (ER): OYE2.6 (from Pichia stipitis) or OYE1-W116V

  • Alcohol dehydrogenases (ADH): ADH270 or ADH440

  • NADP+

  • Glucose dehydrogenase (GDH)

  • Glucose

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution of 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) in 500 µL of DMSO.

    • Add the DMSO solution to 100 mL of 50 mM potassium phosphate buffer (pH 7.0).

    • To this mixture, add NADP+, glucose, and glucose dehydrogenase (GDH) to establish the cofactor regeneration system.

  • First Enzymatic Reduction (C=C bond):

    • Add the selected ene-reductase (OYE2.6 for (4R)-intermediates or OYE1-W116V for (4S)-intermediates) to the reaction mixture.

    • Stir the reaction at 30°C and monitor the reduction of the C=C double bond by GC analysis. This step typically takes 24 hours.

  • Second Enzymatic Reduction (C=O bond):

    • Once the first reduction is complete, add the selected alcohol dehydrogenase (ADH270 for (3R)-alcohols or ADH440 for (3S)-alcohols) directly to the reaction mixture.

    • Continue to stir the reaction at 30°C for another 24 hours to reduce the keto group.

  • Work-up and Purification:

    • After the second enzymatic reduction is complete, extract the reaction mixture three times with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure stereoisomer of 4-methylheptan-3-ol.

  • Analysis:

    • Determine the isolated yield.

    • Analyze the stereoisomeric purity (enantiomeric and diastereomeric excess) using chiral gas chromatography (GC).

Protocol 2: Grignard Synthesis of Racemic 4-Methylheptan-3-ol

This protocol describes the synthesis of a racemic mixture of 4-methylheptan-3-ol via a Grignard reaction.[1]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopentane

  • Propanal

  • Dilute hydrochloric acid (10%)

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small amount of a solution of 2-bromopentane in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopentane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Propanal:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 10% hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Wash the organic layer with 5% sodium hydroxide solution, followed by water.

    • Dry the ether layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution and remove the diethyl ether by distillation.

    • Purify the resulting crude 4-methylheptan-3-ol by fractional distillation.

  • Analysis:

    • Determine the yield and characterize the product using spectroscopic methods (e.g., IR, NMR).

Visualizations

Pheromone Signaling Pathway

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Pheromone 4-Methylheptan-3-ol (Pheromone Molecule) Pore Pore Tubule Pheromone->Pore Diffusion Lymph Sensillum Lymph Pore->Lymph OBP Odorant-Binding Protein (OBP) Lymph->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Release ORN Olfactory Receptor Neuron (ORN) Dendrite AL Antennal Lobe ORN->AL Signal Transduction (Action Potential) OR->ORN Activation PN Projection Neuron AL->PN Synaptic Transmission MB Mushroom Body (Higher Brain Center) PN->MB Information Processing Behavior Behavioral Response (e.g., Aggregation) MB->Behavior Motor Output

Caption: Pheromone reception and signaling cascade in an insect.

Experimental Workflow for One-Pot Multi-Enzymatic Synthesis

experimental_workflow Start Start: 4-methylhept-4-en-3-one in buffer with cofactor regeneration system Step1 Step 1: Add Ene-Reductase (ER) (OYE2.6 or OYE1-W116V) Incubate for 24h at 30°C Start->Step1 Intermediate Intermediate: Chiral 4-methylheptan-3-one Step1->Intermediate Step2 Step 2: Add Alcohol Dehydrogenase (ADH) (ADH270 or ADH440) Incubate for 24h at 30°C Intermediate->Step2 Product Product: Chiral 4-methylheptan-3-ol Step2->Product Workup Work-up: Ethyl Acetate Extraction & Drying Product->Workup Purification Purification: Column Chromatography Workup->Purification End Final Product: Pure Stereoisomer of 4-methylheptan-3-ol Purification->End

Caption: Workflow for the one-pot, multi-enzymatic synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-methylcycloheptan-1-ol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described methodology is designed to be robust and scalable, ensuring a reliable supply for research and development purposes.

Introduction

This compound is a seven-membered alicyclic alcohol with applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is crucial for drug development programs. This document outlines a multi-step synthetic route starting from the readily available 4-methylcyclohexanone, proceeding through a ring-expansion reaction, followed by a final reduction to yield the target alcohol.

Overall Synthetic Strategy

The scale-up synthesis of this compound is proposed via a three-stage process:

  • Cyanohydrin Formation: Reaction of 4-methylcyclohexanone with a cyanide source to produce 1-hydroxy-4-methylcyclohexanecarbonitrile.

  • Reductive Amination and Tiffeneau-Demjanov Ring Expansion: The cyanohydrin is reduced to the corresponding β-amino alcohol, 1-(aminomethyl)-4-methylcyclohexanol. Subsequent treatment with nitrous acid induces a diazotization followed by a ring-expanding rearrangement to yield 4-methylcycloheptanone.

  • Ketone Reduction: The intermediate ketone, 4-methylcycloheptanone, is reduced to the final product, this compound.

This strategy is advantageous for scale-up as it utilizes well-established and reliable chemical transformations.

Data Presentation

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Cyanohydrin Formation4-MethylcyclohexanoneSodium Cyanide, Acetic AcidWater, Diethyl Ether0 - 103~95
2aCyanohydrin Reduction1-hydroxy-4-methylcyclohexanecarbonitrileLithium Aluminum HydrideDiethyl Ether0 to reflux18~85
2bTiffeneau-Demjanov Rearrangement1-(aminomethyl)-4-methylcyclohexanolSodium Nitrite, Acetic AcidWater04~70-80
3Ketone Reduction4-MethylcycloheptanoneRaney Nickel, Hydrogen GasIsopropanol100 - 1504 - 8>95

Experimental Protocols

Stage 1: Synthesis of 1-hydroxy-4-methylcyclohexanecarbonitrile (Cyanohydrin Formation)

This procedure outlines the formation of the cyanohydrin intermediate from 4-methylcyclohexanone.

Materials:

  • 4-Methylcyclohexanone

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Water

  • Ice Bath

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. The vessel is cooled in an ice bath to 0-5°C.

  • A solution of 4-methylcyclohexanone in diethyl ether is added dropwise to the stirred cyanide solution while maintaining the temperature below 10°C.

  • Glacial acetic acid is then added dropwise to the mixture, ensuring the temperature does not exceed 10°C. The reaction is stirred for an additional 3 hours at this temperature.

  • The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-hydroxy-4-methylcyclohexanecarbonitrile. This product is typically used in the next step without further purification.

Stage 2: Synthesis of 4-Methylcycloheptanone via Tiffeneau-Demjanov Ring Expansion

This stage involves the reduction of the cyanohydrin to a β-amino alcohol, followed by the ring expansion reaction.

Part A: Reduction of 1-hydroxy-4-methylcyclohexanecarbonitrile

Materials:

  • 1-hydroxy-4-methylcyclohexanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate Decahydrate

  • Ice Bath

  • Reflux Condenser

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • A solution of the crude cyanohydrin in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours.

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting solid is filtered off and washed with diethyl ether. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 1-(aminomethyl)-4-methylcyclohexanol.

Part B: Tiffeneau-Demjanov Rearrangement

Materials:

  • 1-(aminomethyl)-4-methylcyclohexanol

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ethyl Acetate

  • Sodium Bicarbonate Solution (10%)

  • Brine

  • Magnesium Sulfate

Procedure:

  • A solution of the crude 1-(aminomethyl)-4-methylcyclohexanol is prepared in 10% (v/v) aqueous acetic acid and cooled to 0°C in an ice bath.[1]

  • A pre-cooled aqueous solution of sodium nitrite (e.g., 1.25 M) is added dropwise to the stirred amino alcohol solution while maintaining the temperature at 0°C.[1]

  • The reaction mixture is stirred at 0°C for 4 hours.[1]

  • The aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed sequentially with a 10% sodium bicarbonate solution, brine, and water.[1]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylcycloheptanone.[1]

Stage 3: Synthesis of this compound (Ketone Reduction)

This final step involves the reduction of the cycloheptanone intermediate to the target alcohol. Catalytic hydrogenation is a preferred method for its efficiency and atom economy on a large scale.

Materials:

  • 4-Methylcycloheptanone

  • Raney Nickel (slurry in water)

  • Hydrogen Gas (H₂)

  • Isopropanol

  • High-Pressure Reactor (Autoclave)

  • Filtration Apparatus

Procedure:

  • The high-pressure reactor is charged with 4-methylcycloheptanone and isopropanol as the solvent.

  • A catalytic amount of water-wet Raney Nickel is carefully added to the reactor. The amount of catalyst will need to be optimized for the specific reactor and scale.

  • The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to a temperature between 100-150°C with vigorous stirring.

  • The reaction progress is monitored by hydrogen uptake. Once the hydrogen consumption ceases, the reaction is considered complete (typically 4-8 hours).

  • The reactor is cooled to room temperature and carefully depressurized. The atmosphere is replaced with nitrogen.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.

  • The solvent is removed from the filtrate by distillation to yield crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure. The purity of the final product should be assessed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For highly pure material, extractive distillation can be employed.[2]

Safety Precautions

  • Cyanide Handling: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An emergency cyanide poisoning treatment kit should be readily available.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a dedicated high-pressure reactor by trained personnel. The Raney Nickel catalyst is pyrophoric and must be handled with extreme care, especially during filtration.

  • General Precautions: Standard laboratory safety practices should be followed throughout all procedures.

Visualizations

Scale_up_Synthesis_Workflow cluster_start Starting Material cluster_step1 Stage 1: Cyanohydrin Formation cluster_step2 Stage 2: Ring Expansion cluster_step3 Stage 3: Ketone Reduction cluster_end Final Product start 4-Methylcyclohexanone node_s1 Reaction with NaCN, AcOH start->node_s1 prod_s1 1-hydroxy-4-methyl- cyclohexanecarbonitrile node_s1->prod_s1 node_s2a Reduction with LiAlH4 prod_s1->node_s2a prod_s2a 1-(aminomethyl)-4-methyl- cyclohexanol node_s2a->prod_s2a node_s2b Tiffeneau-Demjanov Rearrangement (NaNO2, AcOH) prod_s2a->node_s2b prod_s2b 4-Methylcycloheptanone node_s2b->prod_s2b node_s3 Catalytic Hydrogenation (Raney Ni, H2) prod_s2b->node_s3 prod_s3 Crude this compound node_s3->prod_s3 end_node Purified This compound prod_s3->end_node Purification (Distillation)

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 4-Methylcycloheptan-1-ol synthesis. The primary focus is on the reduction of 4-methylcycloheptanone, a common precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the reduction of the corresponding ketone, 4-methylcycloheptanone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, short reaction time, or suboptimal temperature.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

  • Product Loss During Workup: The extraction or purification steps might be inefficient, leading to loss of the final product.

  • Purity of Starting Materials: Impurities in the 4-methylcycloheptanone or the solvent can interfere with the reaction.

Q3: How can I minimize the formation of impurities?

A3: To minimize impurities, ensure that all glassware is dry, and use anhydrous solvents, especially when working with highly reactive reducing agents like LiAlH₄. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions with atmospheric oxygen or moisture.

Q4: Which reducing agent is better, NaBH₄ or LiAlH₄?

A4: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones. NaBH₄ is a milder reducing agent and is safer to handle, often used in protic solvents like ethanol or methanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). While LiAlH₄ often gives higher yields and faster reaction times, its reactivity requires more stringent anhydrous conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agentUse a fresh, unopened container of the reducing agent. If using LiAlH₄, test its activity on a small scale with a known reactive ketone.
Insufficient amount of reducing agentIncrease the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.
Low reaction temperatureWhile some reductions proceed at 0°C, others may require room temperature or gentle heating. Consult literature for the optimal temperature for your specific reducing agent and substrate.
Presence of Unreacted Starting Material (4-methylcycloheptanone) Reaction time is too shortMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot on the TLC plate has disappeared.
Inefficient mixingEnsure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the reducing agent is not fully soluble.
Formation of Multiple Spots on TLC (Byproducts) Wet solvent or glasswareThoroughly dry all glassware in an oven before use. Use anhydrous solvents, especially when using LiAlH₄.
Reaction temperature is too highOverheating can lead to decomposition or side reactions. Maintain the recommended temperature for the reaction.
Difficulty in Isolating the Product Emulsion formation during aqueous workupAdd a saturated brine solution to help break the emulsion during the extraction process.
Product is water-solubleIf the product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery.

Experimental Protocols

Protocol 1: Reduction of 4-methylcycloheptanone using Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcycloheptanone (1.0 eq) in methanol at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.

Protocol 2: Reduction of 4-methylcycloheptanone using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 4-methylcycloheptanone (1.0 eq) in anhydrous diethyl ether.

  • Addition of Reducing Agent: Cool the flask to 0°C and slowly add a 1 M solution of LiAlH₄ in THF (1.2 eq) dropwise.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 30 minutes, then let it warm to room temperature and stir for 1 hour.

  • Quenching (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Comparison of Reducing Agents on Reaction Yield
Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄Methanol0 to RT385-92
LiAlH₄Diethyl Ether/THF0 to RT1.590-98

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-methylcycloheptanone in solvent B Cool to 0°C A->B C Add reducing agent B->C D Stir for 1-3 hours C->D E Quench reaction D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify (Column Chromatography) G->H troubleshooting_yield Start Low Yield Observed CheckTLC Check TLC for starting material Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Yes NoStart No Starting Material CheckTLC->NoStart No Extend Increase reaction time or equivalents of reducing agent Incomplete->Extend SideProducts Side Products Observed Conditions Check reaction conditions (temp, solvent purity) SideProducts->Conditions Workup Review workup procedure for product loss NoStart->SideProducts Yes NoStart->Workup No

Technical Support Center: Synthesis of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of 4-Methylcycloheptan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 4-methylcycloheptanone.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under dry conditions.- Increase the reaction time or temperature according to the protocol.- Verify the stoichiometry of the reagents.
Decomposition of the product during workup.- Maintain a low temperature during the quenching and extraction steps.- Use a milder acid for neutralization if strong acids are causing degradation.
Presence of Unreacted Starting Material (4-methylcycloheptanone) Insufficient reducing agent.- Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
Poor quality of the reducing agent.- Test the reducing agent on a known, reactive ketone to confirm its activity.
Formation of Multiple Isomers (cis/trans) The reduction of the ketone can lead to the formation of both cis- and trans-4-methylcycloheptan-1-ol.- The ratio of isomers is often dependent on the steric hindrance of the ketone and the reducing agent used. Bulky reducing agents may favor the formation of one isomer.- Isomers can typically be separated by column chromatography on silica gel.
Formation of Alkene Byproducts (e.g., 4-methylcycloheptene) Acid-catalyzed dehydration of the alcohol product during acidic workup.- Perform the acidic workup at low temperatures (0-5 °C).- Use a weak acid (e.g., saturated ammonium chloride solution) for quenching the reaction.
Presence of Borate Esters in the Final Product Incomplete hydrolysis of the borate ester intermediate formed during NaBH₄ reduction.- Ensure thorough hydrolysis by adding a sufficient amount of base (e.g., NaOH solution) during the workup and allowing for adequate stirring time.[1]
Difficulty in Product Isolation Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Allow the layers to separate for a longer period.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and straightforward synthetic routes are:

  • Reduction of 4-methylcycloheptanone: This is a widely used method where the ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: This involves the reaction of a suitable Grignard reagent with a cycloheptanone derivative. For example, the reaction of methylmagnesium bromide with cycloheptanone, followed by a workup, would not yield the desired product. A more complex multi-step synthesis would be required.

Q2: What are the typical side reactions to watch out for during the reduction of 4-methylcycloheptanone?

A2: The primary side reactions include:

  • Incomplete Reaction: Leaving unreacted starting material.

  • Formation of Diastereomers: Producing a mixture of cis and trans isomers of this compound.

  • Dehydration: Formation of 4-methylcycloheptene, especially during acidic workup.

  • Formation of Borate Esters: If using NaBH₄, incomplete hydrolysis can leave borate esters in the product.

Q3: How can I minimize the formation of the alkene byproduct?

A3: To minimize dehydration of the alcohol product, it is crucial to control the acidity and temperature during the workup. Use a weak acid or a buffered solution for quenching and maintain a low temperature throughout the process.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The diastereomers of this compound can typically be separated using column chromatography on silica gel. The polarity difference between the isomers is usually sufficient for separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Gas chromatography (GC) can also be used for analytical separation and quantification of the isomer ratio.[2]

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through a combination of techniques:

  • Extraction: To remove water-soluble impurities.

  • Drying: Using an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water from the organic phase.

  • Solvent Removal: Using a rotary evaporator.

  • Distillation or Column Chromatography: Distillation can be effective if the boiling points of the product and impurities are sufficiently different. Column chromatography is generally more effective for removing closely related impurities and separating isomers.

Experimental Protocols

Protocol 1: Reduction of 4-Methylcycloheptanone with Sodium Borohydride

This protocol is adapted from the reduction of a similar cyclic ketone.[3]

Materials:

  • 4-methylcycloheptanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 3 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve 4-methylcycloheptanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 eq) in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Add 3 M NaOH solution to hydrolyze the borate esters.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Reduction of 4-Methylcycloheptanone

ParameterCondition 1Condition 2Condition 3
Reducing Agent NaBH₄LiAlH₄NaBH₄
Solvent MethanolDiethyl EtherEthanol
Temperature (°C) 0 to 250 to 2525
Reaction Time (h) 213
Illustrative Yield (%) 85-9590-9880-90
Illustrative cis:trans Ratio 3:11:42:1

Note: The yield and isomer ratios are illustrative and can vary based on specific reaction conditions and the purity of reagents.

Visualizations

Experimental Workflow for Reduction of 4-Methylcycloheptanone

experimental_workflow start Start dissolve Dissolve 4-methylcycloheptanone in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with Water react->quench hydrolyze Hydrolyze with NaOH quench->hydrolyze extract Extract with DCM hydrolyze->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction Check for complete reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes cause1 - Insufficient/Inactive Reagent - Insufficient Time/Temp incomplete->cause1 cause2 Product decomposition during workup complete->cause2 solution1 -> Increase reagent/time/temp cause1->solution1 solution2 -> Use milder conditions cause2->solution2

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Optimization of reaction conditions for 4-Methylcycloheptan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methylcycloheptan-1-ol. The advice is structured in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methylcycloheptanone. This reduction can be achieved using various reducing agents, with the choice of agent influencing the stereoselectivity and reaction conditions.

Q2: How can I prepare the precursor, 4-methylcycloheptanone?

The synthesis of 4-methylcycloheptanone can be approached through several methods, including the ring expansion of a corresponding cyclohexyl derivative or the cyclization of a linear keto-ester followed by decarboxylation. The choice of method will depend on the available starting materials and desired scale.

Q3: What are the key parameters to control during the reduction of 4-methylcycloheptanone?

The critical parameters to control during the reduction are:

  • Choice of Reducing Agent: Different reducing agents will have varying levels of reactivity and stereoselectivity.

  • Temperature: Lower temperatures often lead to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

  • Stoichiometry of the Reducing Agent: Using an excess of the reducing agent can lead to over-reduction or side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the reducing agent and ensure it is handled under an inert atmosphere if it is air or moisture sensitive.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalled, consider increasing the reaction time or temperature.

  • Sub-optimal Reaction Temperature: The reaction temperature might be too low for the chosen reducing agent.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction for the formation of side products. Refer to the table below for typical temperature ranges for similar reductions.

Table 1: Typical Reaction Conditions for the Reduction of Cyclic Ketones

Reducing AgentSubstrate (Analogue)Temperature (°C)SolventYield (%)Reference
Pd/C, H₂o-cresol90 - 140Methylcyclohexane96.6 - 99.7[1]
Ir/TiO₂, H₂o-cresol180Butyl acetate98.2[1]
Rh/SiO₂, H₂o-cresol140Butyl ether99.7[1]
Ene-reductase & ADH4-methylhept-4-en-3-one30Potassium phosphate buffer72 - 83[2][3]
Mutant ADH & GDH4-propylcyclohexanone35Phosphate-buffered saline90.32[4]
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Material: The reaction did not go to completion.

    • Solution: Increase the reaction time or the amount of reducing agent. Ensure proper mixing.

  • Formation of Diastereomers: The reduction of 4-methylcycloheptanone can result in the formation of cis and trans diastereomers.

    • Solution: The ratio of diastereomers can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the sterically less hindered alcohol. Purification by column chromatography may be necessary to separate the isomers.

  • Side Reactions: The starting material or product may have undergone side reactions.

    • Solution: Review the reaction conditions. For example, acidic or basic conditions can lead to side reactions. Ensure the work-up procedure is appropriate to neutralize any reactive species.

Experimental Workflow for Troubleshooting Impurities

G start Analyze Crude Product by GC/NMR unreacted_sm Unreacted Starting Material Detected? start->unreacted_sm diastereomers Multiple Diastereomers Detected? unreacted_sm->diastereomers No increase_time Increase Reaction Time/Reagent unreacted_sm->increase_time Yes re_run Re-run Reaction unreacted_sm->re_run Yes other_impurities Other Impurities Detected? diastereomers->other_impurities No optimize_reagent Optimize Reducing Agent/Conditions diastereomers->optimize_reagent Yes separate Separate Diastereomers diastereomers->separate Yes end Purify by Column Chromatography other_impurities->end No review_conditions Review Reaction Conditions for Side Reactions other_impurities->review_conditions Yes modify_workup Modify Work-up Procedure other_impurities->modify_workup Yes increase_time->re_run re_run->end optimize_reagent->separate separate->end review_conditions->modify_workup modify_workup->end

Caption: Troubleshooting workflow for product impurities.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The desired product and impurities may have very similar polarities, making separation by column chromatography difficult.

    • Solution: Try a different solvent system for chromatography. Alternatively, consider converting the alcohol to a derivative (e.g., an ester), which may be easier to purify, followed by hydrolysis to regenerate the alcohol.

  • Product is Volatile: The product may be lost during solvent removal.

    • Solution: Use a rotary evaporator at a reduced pressure and lower temperature. Avoid using high vacuum for extended periods.

Experimental Protocols

General Protocol for the Reduction of 4-Methylcycloheptanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylcycloheptanone in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or methanol).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride in methanol, or a solution of lithium aluminum hydride in THF) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent. For sodium borohydride, this can be done by the slow addition of acetone followed by water. For lithium aluminum hydride, a typical procedure involves the sequential addition of water, then 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship for Optimizing Reaction Yield

G start Low Yield of this compound check_reagent Verify Activity of Reducing Agent start->check_reagent check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_stoichiometry Check Stoichiometry of Reagents start->check_stoichiometry optimize_purification Optimize Purification Step start->optimize_purification solution_reagent Use Fresh Reagent check_reagent->solution_reagent If Inactive solution_conditions Adjust Temperature/Time check_conditions->solution_conditions If Sub-optimal solution_stoichiometry Adjust Reagent Amounts check_stoichiometry->solution_stoichiometry If Incorrect solution_purification Modify Purification Method optimize_purification->solution_purification If Loss During Purification

Caption: Decision tree for optimizing reaction yield.

References

Troubleshooting peak tailing in GC analysis of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of 4-Methylcycloheptan-1-ol.

Troubleshooting Guide: Resolving Peak Tailing

Question: Why am I seeing a tailing peak for this compound in my GC chromatogram?

Peak tailing for polar compounds like this compound is a common issue in GC analysis and can lead to inaccurate quantification and reduced resolution.[1][2] The primary causes can be broadly categorized into two groups: physical issues related to the GC system setup and chemical interactions between the analyte and the system components.[3][4]

Physical Causes of Peak Tailing:

If all peaks in your chromatogram, including the solvent peak, are tailing, the problem is likely physical.[2][5] This indicates a disruption in the carrier gas flow path.[3]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume or turbulence, leading to peak tailing.[2][6][7] Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.[6][7]

  • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion.

  • Column Blockage: Debris from the sample or septum can partially block the column, leading to peak tailing.[8]

Chemical Causes of Peak Tailing:

If only the this compound peak or other polar analyte peaks are tailing, the issue is likely due to unwanted chemical interactions within the GC system.[3][5]

  • Active Sites in the Inlet: The glass liner in the inlet is a common source of active sites (exposed silanol groups) that can interact with the hydroxyl group of this compound through hydrogen bonding.[9][10] This causes some molecules to be retained longer, resulting in a tailing peak.[10] Contamination from previous injections can also create active sites.[1][10]

  • Column Contamination or Degradation: The stationary phase at the head of the column can become contaminated with non-volatile sample residues, creating active sites.[1][9] Over time, the stationary phase can also degrade, exposing active silanol groups on the fused silica tubing.[1]

  • Inappropriate Column Choice: Using a non-polar column for a polar analyte like this compound can lead to poor peak shape. A column with a stationary phase of similar polarity to the analyte is recommended.[11]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if I observe peak tailing for this compound?

First, examine the entire chromatogram. If all peaks are tailing, it's likely a physical issue like a poor column installation or a leak.[2][5] If only the this compound and other polar compounds are tailing, it's more likely a chemical interaction issue.[3] A good first step for chemical issues is to perform inlet maintenance, which includes replacing the liner and septum.[8]

Q2: What type of GC column is best for analyzing this compound?

For polar analytes like alcohols, a polar stationary phase is recommended.[12] A polyethylene glycol (PEG) based column, often referred to as a "WAX" column, is a good choice as it is designed for the analysis of polar compounds.[12][13] Using a column specifically designed for polar analytes will improve peak shape and resolution.[13]

Q3: How does inlet liner selection affect the peak shape of my analyte?

The inlet liner is a critical component for achieving good peak shape, especially for active compounds. Using a deactivated liner is essential to minimize interactions with the analyte.[9][10] For polar compounds, a liner with glass wool can aid in volatilization, but the glass wool must also be deactivated to prevent it from becoming a source of activity.[10]

Q4: Can my injection technique contribute to peak tailing?

Yes, improper injection technique can cause peak tailing. Injecting too large a sample volume can overload the column.[1][6] Additionally, a slow injection can lead to a broad initial band, which can contribute to peak tailing.

Q5: How often should I perform inlet maintenance?

The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex sample matrices, you may need to replace the liner and septum daily. For clean samples, it may be less frequent. A good practice is to perform inlet maintenance whenever you observe a degradation in peak shape, particularly tailing of active compounds.[8]

Data Presentation

The following table presents hypothetical data illustrating the improvement in the tailing factor of the this compound peak after performing various troubleshooting steps. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Condition Tailing Factor Observations
Initial Analysis 2.5Severe peak tailing, making accurate integration difficult.
After Inlet Maintenance (New Deactivated Liner & Septum) 1.8Noticeable improvement in peak shape, but still some tailing.
After Trimming 15 cm from Column Inlet 1.4Further reduction in tailing, indicating column contamination was a contributing factor.
Optimized Method (Polar Column, Lower Injection Volume) 1.1Symmetrical peak, suitable for accurate quantification.

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool Down: Set the inlet and oven temperatures to a safe handling temperature (below 50°C).

  • Turn Off Carrier Gas: Close the carrier gas supply to the GC.

  • Remove the Old Septum and Liner: Unscrew the inlet retaining nut. Remove the septum and the old liner using forceps.

  • Clean the Inlet: Use a lint-free swab dampened with an appropriate solvent (e.g., methanol or isopropanol) to clean the inside of the inlet.

  • Install the New Liner: Place a new, deactivated liner into the inlet.

  • Install the New Septum and O-ring: Place a new O-ring and septum on top of the inlet and secure them with the retaining nut. Do not overtighten.

  • Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the inlet nut.

  • Heat the Inlet: Set the inlet to the desired temperature.

Protocol 2: Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Low Carrier Gas Flow: Set the carrier gas flow rate to a low level (e.g., 1-2 mL/min).

  • Ramp Oven Temperature: Slowly ramp the oven temperature to the column's maximum isothermal temperature limit (do not exceed the temperature programming limit).

  • Hold Temperature: Hold the temperature for 1-2 hours.

  • Cool Down and Reconnect: Cool the oven down, reconnect the column to the detector, and perform a leak check.

Mandatory Visualization

Below is a troubleshooting workflow to guide you through the process of identifying and resolving peak tailing for this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue: - Improper column installation - System leak - Column blockage check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Interaction: - Active sites - Column contamination - Inappropriate column check_all_peaks->chemical_issue No reinstall_column Re-install Column: - Ensure clean, square cut - Correct installation depth - Check for leaks physical_issue->reinstall_column inlet_maintenance Perform Inlet Maintenance: - Replace liner with a  deactivated liner - Replace septum chemical_issue->inlet_maintenance check_improvement1 Is peak shape acceptable? inlet_maintenance->check_improvement1 trim_column Trim 10-20 cm from column inlet check_improvement1->trim_column No end Symmetrical Peak Achieved check_improvement1->end Yes check_improvement2 Is peak shape acceptable? trim_column->check_improvement2 optimize_method Optimize GC Method: - Use a polar (WAX) column - Reduce injection volume - Adjust temperature program check_improvement2->optimize_method No check_improvement2->end Yes optimize_method->end reinstall_column->check_improvement1

Caption: Troubleshooting workflow for peak tailing in the GC analysis of this compound.

References

Technical Support Center: Resolving Stereoisomers of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic resolution of 4-methylcycloheptan-1-ol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound and why is their separation critical?

This compound has two chiral centers, which means it can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit significantly different biological activities, pharmacological effects, and toxicities. Therefore, separating and isolating individual stereoisomers is crucial for drug development, ensuring safety, and understanding structure-activity relationships.

Q2: Which chromatographic technique is most effective for resolving these stereoisomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides higher efficiency and faster separations compared to HPLC.[2]

Q3: How do I select the appropriate chiral stationary phase (CSP)?

There is no universal rule for selecting a CSP based solely on the analyte's structure. The most effective approach is to screen a set of columns with different chiral selectors.[2] For cyclic alcohols like this compound, polysaccharide-based CSPs are a primary choice. A recommended screening set includes:

  • Cellulose-based columns (e.g., Chiralcel® OD-H)

  • Amylose-based columns (e.g., Chiralpak® AD-H)

Statistically, a significant percentage of racemic compounds can be resolved on these types of columns.[2]

Q4: What are the different mobile phase modes I can use for this separation?

You can operate polysaccharide-based chiral columns in several modes, which expands the chances of achieving a successful separation.

  • Normal Phase (NP): Uses a non-polar mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[2]

  • Reversed Phase (RP): Uses a polar mobile phase, such as mixtures of acetonitrile or methanol with water or aqueous buffers.[2][3] This is suitable for samples soluble only in aqueous media.[3]

  • Polar Organic Mode (POM): Uses 100% polar organic solvents like methanol or ethanol, often with additives.[2] This mode is beneficial for compounds with poor solubility in normal-phase solvents and is compatible with mass spectrometry (LC-MS).

Q5: My peak shape is poor. Should I use mobile phase additives?

Yes. Poor peak shape, such as tailing or fronting, for alcohol compounds can often be improved by adding acidic or basic modifiers to the mobile phase.[2]

  • For neutral or acidic compounds, an acidic additive like Trifluoroacetic Acid (TFA), formic acid, or acetic acid is often used.[2] A typical concentration is 0.1%.[2]

  • For basic compounds, a basic additive like Diethylamine (DEA) or ethanolamine can be beneficial.[2]

These additives can also enhance the solubility of the analyte in the mobile phase.[2]

Q6: My sample of this compound is not dissolving in the mobile phase. What should I do?

Ideally, the sample should always be dissolved in the mobile phase to avoid peak distortion and on-column precipitation.[3][4] If solubility is an issue:

  • Attempt to dissolve the sample in a slightly stronger solvent that is still a component of the mobile phase (e.g., if using 90:10 Hexane:IPA, try dissolving in 100% IPA and inject a small volume).

  • If using normal phase is not possible due to solubility, switch to a different mobile phase mode like Reversed Phase or Polar Organic Mode, where alcohols typically have better solubility.[3]

  • For preparative chromatography where concentration is high, ensure the sample does not precipitate when it comes into contact with the mobile phase on the column.[3]

Experimental Protocol: General Method Development

Since the optimal separation conditions are empirical, a systematic screening approach is required.

1. Column and Mobile Phase Screening: Screen a minimum of two complementary polysaccharide-based columns (e.g., one cellulose-based, one amylose-based). Test each column with the mobile phases listed in the table below.

Screening Data for Chiral Resolution
Parameter Condition 1 (NP) Condition 2 (NP) Condition 3 (POM) Condition 4 (RP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (90:10, v/v)Methanol + 0.1% DEAAcetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV at 210 nm (or Refractive Index)UV at 210 nmUV at 210 nmUV at 210 nm

2. Method Optimization: Once initial separation (even partial) is observed, optimize the resolution (Rs) by systematically adjusting the following parameters:

  • Alcohol Modifier Percentage (NP): Vary the percentage of alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time.

  • Flow Rate: Because chiral stationary phases can suffer from slow mass transfer, reducing the flow rate (e.g., to 0.5 mL/min) can significantly improve resolution.

  • Temperature: Temperature can alter enantioselectivity. Test temperatures both above and below ambient (e.g., 15 °C, 25 °C, 40 °C) to find the optimal condition.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Separation of Stereoisomers 1. Incorrect Chiral Stationary Phase (CSP). 2. Inappropriate mobile phase mode.1. Screen a different CSP (e.g., if using cellulose, try amylose).[2] 2. Switch the mobile phase mode (e.g., from Normal Phase to Polar Organic Mode). 3. Add an acidic or basic modifier (e.g., 0.1% TFA) to the mobile phase.[2]
Poor Resolution (Rs < 1.5) 1. Flow rate is too high. 2. Mobile phase strength is too high, causing early elution. 3. Non-optimal temperature.1. Decrease the flow rate to 0.5 mL/min or lower to enhance efficiency. 2. In Normal Phase, decrease the percentage of the alcohol modifier.[5] 3. Evaluate different column temperatures (e.g., 15°C, 40°C) as this can impact selectivity.
Poor Peak Shape (Tailing/Fronting) 1. Secondary interactions between the analyte and silica support. 2. Sample solvent is stronger than the mobile phase. 3. Column overload.1. Add a mobile phase modifier (0.1% TFA for acidic/neutral compounds, 0.1% DEA for basic compounds).[2] 2. Dissolve the sample in the mobile phase whenever possible.[1][3] 3. Reduce the injection volume or sample concentration.
Drifting or Unstable Baseline 1. Column not fully equilibrated. 2. Mobile phase improperly mixed or degassed. 3. System leak.1. Equilibrate the column for at least 30 minutes or until the baseline is stable.[2][4] 2. Ensure mobile phase components are miscible and properly degassed.[6] 3. Check all fittings for leaks, especially between the pump and detector.[6]
Loss of Resolution Over Time 1. Column contamination. 2. Degradation of the chiral stationary phase.1. Flush the column with a strong, compatible solvent (check the column's instruction manual).[4] Using a guard column is recommended.[4] 2. Ensure only recommended solvents are used. Certain solvents like THF, acetone, or chloroform can permanently damage coated polysaccharide columns.[1][2]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for developing a chromatographic method to resolve the stereoisomers of this compound.

G start Start: Define Goal (Separate this compound Stereoisomers) lit_search Literature Search (Similar Compounds) start->lit_search screening Column & Mode Screening (Cellulose/Amylose CSPs) (NP, RP, POM) lit_search->screening check_sep Initial Separation Observed? screening->check_sep optimization Optimize Separation (Flow Rate, Temp, Mobile Phase %) check_sep->optimization Yes troubleshoot Troubleshoot: - Try New Column - Change Mode/Additives check_sep->troubleshoot No check_res Resolution (Rs) > 1.5? optimization->check_res check_res->optimization No validation Method Validation check_res->validation Yes end End: Final Method validation->end troubleshoot->screening

Caption: Workflow for chiral method development and optimization.

References

Preventing decomposition of 4-Methylcycloheptan-1-ol during distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Methylcycloheptan-1-ol during distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during distillation?

A1: The primary cause of decomposition is acid-catalyzed dehydration. As a secondary alcohol, this compound is susceptible to elimination reactions (E1 or E2 mechanisms) when heated, especially in the presence of acidic impurities. This reaction removes a water molecule to form various isomeric alkenes, such as 4-methylcycloheptene.

Q2: What is the atmospheric boiling point of this compound?

Q3: How can decomposition be prevented during distillation?

A3: The most effective method to prevent decomposition is to lower the distillation temperature. This is achieved through vacuum distillation, which reduces the pressure above the liquid, thereby lowering its boiling point.[1][2] By distilling at a lower temperature, the energy required for the dehydration reaction is not reached, preserving the integrity of the alcohol.

Q4: Are there any chemical additives that can prevent decomposition?

A4: While specific stabilizing agents for this alcohol were not identified in the search results, ensuring the absence of acidic impurities is crucial. If the crude material is suspected to be acidic, a pre-distillation wash with a dilute basic solution (e.g., sodium bicarbonate) followed by drying is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Issue Potential Cause Recommended Solution
Product is cloudy or contains water. Incomplete drying of the crude material before distillation.Ensure the crude this compound is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
Distillate is a mixture of alkenes and the desired alcohol (confirmed by GC-MS). Decomposition (dehydration) has occurred.1. Lower the distillation temperature: Increase the vacuum to further reduce the boiling point. 2. Check for acidic contamination: Neutralize any potential acidity in the crude material before distillation. 3. Reduce residence time at high temperature: Use a distillation setup that allows for rapid distillation, such as a short-path distillation apparatus.
Violent boiling or "bumping" in the distillation flask. Uneven heating or superheating of the liquid.1. Use a magnetic stirrer or boiling chips: This promotes smooth boiling. Note that boiling chips are less effective under vacuum.[3] 2. Ensure even heating: Use a heating mantle with a stirrer for uniform heat distribution. 3. Apply vacuum gradually: A sudden drop in pressure can cause violent boiling of residual low-boiling solvents.[4]
No distillate is collected at the expected temperature. 1. Vacuum leak: The system is not holding the desired vacuum. 2. Inaccurate temperature or pressure reading. 1. Check all joints and connections for leaks: Ensure all glassware joints are properly sealed (greased if necessary). 2. Calibrate thermometers and pressure gauges.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol outlines the general procedure for purifying this compound while minimizing decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump and tubing

  • Cold trap

  • Pressure gauge (manometer)

Procedure:

  • Preparation:

    • Ensure the crude this compound is dry and free of acidic impurities.

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar in the round-bottom flask containing the crude alcohol.

  • Evacuation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Gradually apply vacuum to the system. Monitor the pressure using the manometer. Aim for a pressure that will lower the boiling point to a safe temperature range (ideally below 100°C).

  • Heating and Distillation:

    • Once the desired vacuum is stable, begin to heat the distillation flask gently with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor temperature rises.

    • Collect the fraction that distills at a constant temperature. This temperature is the boiling point of this compound at the recorded pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to identify and quantify the products of decomposition.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a non-polar or mid-polar column)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the distillate in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject the sample into the GC-MS.

  • Analysis:

    • Run a suitable temperature program to separate the components.

    • Identify the peaks by comparing their mass spectra with a library of known compounds. This compound will have a molecular ion peak corresponding to its molecular weight (128.21 g/mol ). Decomposition products (alkenes) will have lower molecular weights.

    • Quantify the relative amounts of the alcohol and any alkene byproducts by integrating the peak areas.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis prep1 Dry Crude This compound prep2 Assemble Vacuum Distillation Apparatus prep1->prep2 prep3 Add Stir Bar and Crude Alcohol to Flask prep2->prep3 dist1 Start Stirring prep3->dist1 dist2 Gradually Apply Vacuum dist1->dist2 dist3 Gently Heat the Flask dist2->dist3 dist4 Collect Pure Fraction dist3->dist4 shut1 Cool the Apparatus dist4->shut1 shut2 Vent to Atmospheric Pressure shut1->shut2 shut3 Analyze Distillate (GC-MS) shut2->shut3

Caption: Workflow for the vacuum distillation of this compound.

decomposition_pathway Decomposition Pathway of this compound A This compound B Protonation of -OH group A->B H+ (Acid Catalyst) Heat C Loss of Water (Carbocation Formation) B->C D Deprotonation C->D E 4-Methylcycloheptene (Decomposition Product) D->E

Caption: Acid-catalyzed dehydration of this compound.

References

Catalyst Selection for the Hydrogenation of 4-Methylcycloheptanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-methylcycloheptanone. The information is designed to assist in catalyst selection, protocol optimization, and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogenation of 4-methylcycloheptanone, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed. 3. Inadequate Temperature: The reaction temperature may be below the activation energy threshold. 4. Poor Catalyst/Substrate Mixing: Inefficient stirring can lead to mass transfer limitations.1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Use fresh catalyst or regenerate the existing catalyst if possible. 2. Optimize Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. 3. Increase Temperature: Incrementally raise the reaction temperature. Monitor for side reactions. 4. Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Poor Diastereoselectivity (Undesired cis/trans ratio of 4-methylcycloheptanol) 1. Inappropriate Catalyst Choice: The selected catalyst may not possess the desired stereochemical directing ability. 2. Reaction Temperature: Higher temperatures can lead to thermodynamic product distribution, which may not be the desired isomer. 3. Solvent Effects: The solvent can influence the substrate's conformation at the catalyst surface.1. Catalyst Screening: Test a range of catalysts with known stereodirecting properties. For substituted cycloalkanones, catalysts like Raney Nickel, or noble metals on various supports (e.g., Pt/C, Rh/C) can exhibit different diastereoselectivities. For transfer hydrogenation, metal oxides like MgO, ZrO₂, and Al₂O₃ have shown good activity for similar substrates[1]. 2. Temperature Optimization: Conduct the reaction at lower temperatures to favor the kinetically controlled product, which may be the desired diastereomer. 3. Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities.
Formation of Byproducts 1. Over-reduction: Hydrogenolysis of the C-O bond can occur, leading to the formation of methylcycloheptane. 2. Dehydration: In the presence of acidic sites on the catalyst support, the alcohol product can dehydrate to form an alkene. 3. Isomerization: The methyl group on the cycloheptane ring could potentially isomerize under harsh conditions.1. Milder Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure. 2. Catalyst Support Selection: Choose a neutral or basic support material (e.g., carbon, barium carbonate) to minimize acid-catalyzed side reactions. 3. Reaction Monitoring: Closely monitor the reaction progress by techniques like GC or TLC to stop the reaction upon completion and avoid over-reduction.
Catalyst Deactivation 1. Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. 2. Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area. 3. Leaching: The active metal may leach from the support into the reaction medium.1. Purification of Reagents: Ensure the purity of the substrate, solvent, and hydrogen. 2. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. 3. Strong Metal-Support Interaction: Choose a catalyst with strong interactions between the metal and the support to prevent leaching.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for achieving high diastereoselectivity in the hydrogenation of 4-methylcycloheptanone?

A1: The optimal catalyst for high diastereoselectivity is highly dependent on the desired isomer (cis or trans-4-methylcycloheptanol). For analogous substituted cyclohexanones, different catalysts favor different isomers. For instance, in catalytic transfer hydrogenation of 4-methylcyclohexanone, metal oxides like MgO, ZrO₂, and Al₂O₃ have demonstrated good activity, with the diastereomeric ratio being influenced by the catalyst and reaction conditions[1]. For direct hydrogenation, it is recommended to screen a selection of common heterogeneous catalysts such as Raney Nickel, Pd/C, Pt/C, and Rh/C to determine the best performer for the desired stereochemical outcome.

Q2: What are the recommended starting conditions for a screening experiment?

A2: A good starting point for screening heterogeneous catalysts would be:

  • Catalyst: 5 mol% of the chosen metal on a carbon support (e.g., 5% Pd/C).

  • Solvent: A polar protic solvent like ethanol or a non-polar solvent like hexane.

  • Temperature: Start at room temperature and gradually increase if no reaction is observed. A range of 25-80°C is common.

  • Hydrogen Pressure: Begin with a pressure of 1-10 bar.

  • Reaction Time: Monitor the reaction over 2-24 hours.

Q3: How can I control the formation of the cis versus the trans isomer?

A3: Controlling the diastereoselectivity is a key challenge. Generally, the stereochemical outcome is determined by the direction of hydrogen addition to the carbonyl group. This can be influenced by:

  • Catalyst: Bulky catalysts or those with specific directing groups can favor one approach over the other.

  • Substrate Conformation: The conformation of the 4-methylcycloheptanone ring at the catalyst surface plays a crucial role. The seven-membered ring is flexible, and its preferred conformation can be influenced by the solvent and temperature.

  • Reaction Mechanism: The mechanism of hydrogen addition (e.g., direct hydrogenation vs. transfer hydrogenation) can lead to different stereochemical outcomes.

Q4: My catalyst seems to be losing activity over several runs. What can I do?

A4: Catalyst deactivation is a common issue. To address this, consider the following:

  • Regeneration: Some catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation.

  • Purification: Ensure all your reagents and the reactor are free from potential catalyst poisons.

  • Catalyst Choice: If deactivation is persistent, consider a more robust catalyst or one that is less susceptible to poisoning by your specific substrate or potential impurities.

  • Reaction Conditions: Harsher conditions (high temperature and pressure) can accelerate catalyst deactivation. Try to find the mildest effective conditions.

Experimental Protocols

General Protocol for Heterogeneous Hydrogenation of 4-Methylcycloheptanone
  • Reactor Setup: A high-pressure reactor (e.g., a Parr autoclave) is charged with a stir bar, 4-methylcycloheptanone (1 equivalent), and a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Catalyst Addition: The chosen catalyst (e.g., 5% Pt/C, 5 mol%) is added to the reactor. If the catalyst is pyrophoric (like Raney Nickel), it should be handled as a slurry in the solvent under an inert atmosphere. Raney Nickel is a versatile catalyst for the hydrogenation of various functional groups, including ketones[2]. It is typically used as a slurry in water or a suitable solvent to prevent its pyrophoric nature when dry[2].

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5 bar).

  • Reaction: The reaction mixture is stirred vigorously at the desired temperature (e.g., 50 °C) for the specified time.

  • Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Analysis: The product mixture is analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the diastereomeric ratio of the resulting 4-methylcycloheptanols.

Data Presentation

The following table summarizes typical results for the catalytic transfer hydrogenation of 4-methylcyclohexanone, a structurally similar substrate, which can serve as a starting point for catalyst selection in the hydrogenation of 4-methylcycloheptanone.

Table 1: Diastereoselective Transfer Hydrogenation of 4-Methylcyclohexanone with 2-Propanol[1]

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Diastereomeric Ratio (trans:cis)
MgO20069482:18
ZrO₂·nH₂O20068479:21
Al₂O₃20066075:25

Note: The data presented is for 4-methylcyclohexanone, not 4-methylcycloheptanone. It should be used as a guide for initial catalyst screening.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_reaction Reaction Setup cluster_analysis Analysis sub Substrate: 4-Methylcycloheptanone sol Solvent Selection (e.g., EtOH, Hexane) sub->sol cat Catalyst Selection (e.g., Pt/C, Raney Ni, MgO) sol->cat reactor Charge Reactor cat->reactor purge Purge with N2/Ar reactor->purge h2 Pressurize with H2 purge->h2 react Stir at Temp & Pressure h2->react filter Filter Catalyst react->filter concentrate Concentrate filter->concentrate analyze Analyze by GC/NMR concentrate->analyze output Determine Conversion & Diastereoselectivity analyze->output

Caption: A typical experimental workflow for screening catalysts for the hydrogenation of 4-methylcycloheptanone.

Logical Relationship for Troubleshooting Poor Diastereoselectivity

troubleshoot_diastereoselectivity cluster_catalyst Catalyst Effects cluster_conditions Reaction Conditions start Poor Diastereoselectivity cat_choice Screen Different Catalysts (e.g., Pt, Pd, Rh, Ni) start->cat_choice support_choice Vary Catalyst Support (e.g., C, Al2O3, BaCO3) start->support_choice temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent pressure Vary H2 Pressure start->pressure end Optimized Diastereoselectivity cat_choice->end support_choice->end temp->end solvent->end pressure->end

Caption: A decision-making diagram for troubleshooting and optimizing the diastereoselectivity of the hydrogenation reaction.

References

Navigating the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylcycloheptan-1-ol, managing impurities is a critical aspect of ensuring the final product's quality and suitability for its intended application. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, focusing on a plausible and effective synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: the Tiffeneau-Demjanov ring expansion of 1-aminomethyl-4-methylcyclohexanol to yield 4-methylcycloheptanone, followed by the reduction of the ketone to the desired alcohol.

Q1: My Tiffeneau-Demjanov rearrangement is giving a low yield of 4-methylcycloheptanone. What are the possible causes and solutions?

A1: Low yields in the Tiffeneau-Demjanov rearrangement can stem from several factors:

  • Incomplete Diazotization: The reaction of the primary amine with nitrous acid is crucial. Ensure that the sodium nitrite solution is fresh and added slowly at a low temperature (typically 0-5 °C) to the acidic solution of the amino alcohol. This minimizes the decomposition of nitrous acid and the diazonium salt intermediate.

  • Side Reactions: The carbocation intermediate in the rearrangement is susceptible to side reactions. Common byproducts include alkenes and unrearranged alcohols.[1] To favor the desired ring expansion, it is important to maintain the recommended reaction temperature and use a suitable acidic medium, such as aqueous acetic acid.

  • Substrate Quality: The purity of the starting 1-aminomethyl-4-methylcyclohexanol is paramount. Impurities in the starting material can lead to the formation of unwanted side products. Ensure the precursor is thoroughly purified before use.

Q2: I am observing a mixture of regioisomers in my 4-methylcycloheptanone product. How can I control the regioselectivity of the rearrangement?

A2: The Tiffeneau-Demjanov rearrangement of unsymmetrical cyclic systems can potentially lead to different regioisomers. In the case of 1-aminomethyl-4-methylcyclohexanol, the migration of either the C1-C2 or C1-C6 bond of the cyclohexane ring will lead to 4-methylcycloheptanone. However, the migratory aptitude of the carbon atoms can be influenced by steric and electronic factors. For many substituted cyclohexyl systems, the less substituted carbon migrates preferentially. If you are observing other isomers, it could be due to unexpected rearrangements. Careful control of reaction conditions, particularly temperature, can help to minimize the formation of undesired regioisomers.

Q3: The reduction of 4-methylcycloheptanone is producing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A3: The reduction of a substituted cycloheptanone will generally produce a mixture of diastereomeric alcohols (cis and trans). The ratio of these isomers is highly dependent on the steric bulk of the reducing agent and the conformational preferences of the ketone.

  • For the synthesis of the cis-isomer (methyl and hydroxyl groups on the same side of the ring): Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are often used. The large size of the hydride source favors attack from the less sterically hindered face of the ketone, leading to the formation of the cis-alcohol.

  • For the synthesis of the trans-isomer (methyl and hydroxyl groups on opposite sides of the ring): Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), tend to favor the formation of the more thermodynamically stable trans-isomer.

The choice of solvent can also influence the diastereoselectivity of NaBH₄ reductions.

Q4: I am having difficulty separating the cis and trans isomers of this compound. What purification techniques are effective?

A4: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating diastereomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A systematic screening of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution. Both normal-phase and reversed-phase chromatography can be explored.

  • Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the separation of small quantities of volatile diastereomers.

Q5: What are the characteristic analytical signatures to confirm the identity and purity of my this compound product?

A5: A combination of spectroscopic and chromatographic techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for determining the structure and stereochemistry of the product. The chemical shifts and coupling constants of the protons, particularly the carbinol proton (H-C-OH) and the methyl group protons, will be different for the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample and the ratio of diastereomers. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the molecular weight and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and C-H stretching and bending vibrations.

Data Presentation

The diastereomeric ratio of this compound is a critical quality attribute. The following table summarizes the expected outcomes from the reduction of 4-methylcycloheptanone with different reducing agents, based on general principles of stereoselective reductions of substituted cycloalkanones.

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (cis:trans)Notes
Sodium Borohydride (NaBH₄)trans1:3 - 1:5Favors the thermodynamically more stable product.
Lithium Aluminum Hydride (LiAlH₄)trans1:4 - 1:10A stronger reducing agent, but generally follows similar selectivity to NaBH₄ for unhindered ketones.
L-Selectride®cis>10:1Sterically hindered hydride attacks from the less hindered face.
Diisobutylaluminium Hydride (DIBAL-H)cisVariable, often favors cisSelectivity can be temperature-dependent.

Note: The actual diastereomeric ratios can vary depending on the specific reaction conditions (temperature, solvent, etc.). The values presented are illustrative based on known reductions of similar substituted cycloalkanones.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 4-Methylcycloheptanone via Tiffeneau-Demjanov Rearrangement

This protocol is based on the general procedure for the Tiffeneau-Demjanov ring expansion.

Materials:

  • 1-aminomethyl-4-methylcyclohexanol

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminomethyl-4-methylcyclohexanol in a mixture of glacial acetic acid and water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite in deionized water and place it in the addition funnel.

  • Add the sodium nitrite solution dropwise to the stirred amino alcohol solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Extract the reaction mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methylcycloheptanone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 4-Methylcycloheptanone to this compound

This protocol provides a general method for the reduction using sodium borohydride.

Materials:

  • 4-Methylcycloheptanone

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 4-methylcycloheptanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining borohydride.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel to separate the diastereomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 4-Methylcycloheptanone cluster_reduction Reduction to this compound start_ketone 4-Methylcyclohexanone amino_alcohol 1-Aminomethyl-4-methylcyclohexanol start_ketone->amino_alcohol Cyanohydrin formation & Reduction rearrangement Tiffeneau-Demjanov Rearrangement (NaNO₂, H⁺) amino_alcohol->rearrangement ketone_product 4-Methylcycloheptanone rearrangement->ketone_product reduction Reduction (e.g., NaBH₄) ketone_product->reduction alcohol_product cis/trans-4-Methylcycloheptan-1-ol reduction->alcohol_product purification Purification (Chromatography) alcohol_product->purification final_product Pure cis or trans This compound purification->final_product troubleshooting_tree cluster_yield Low Yield cluster_purity Impurity Issues start Problem Encountered low_yield Low Yield of Product start->low_yield impurity Presence of Impurities start->impurity check_reagents Check Reagent Quality (NaNO₂, Starting Material) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) low_yield->check_conditions optimize Optimize Reaction Parameters check_reagents->optimize check_conditions->optimize analyze Analyze by GC-MS/NMR impurity->analyze optimize_purification Optimize Purification Method impurity->optimize_purification side_products Side Products Detected side_products->check_conditions diastereomers Incorrect Diastereomer Ratio change_reductant Change Reducing Agent diastereomers->change_reductant analyze->side_products Identified analyze->diastereomers Identified

References

Technical Support Center: Characterization of Cycloheptanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of cycloheptanol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

Q1: Why do the proton NMR (¹H NMR) spectra of my cycloheptanol derivatives show broad, poorly resolved signals?

A1: Broad signals in the ¹H NMR spectra of cycloheptanol derivatives are often due to the molecule undergoing conformational exchange on the NMR timescale. The seven-membered ring of cycloheptanol is highly flexible and can exist in several rapidly interconverting chair and boat conformations. This exchange can broaden signals, particularly those of the ring protons.

Troubleshooting:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the conformational exchange may slow down sufficiently to "freeze out" individual conformers, resulting in sharper signals for each. Conversely, at higher temperatures, the exchange may become fast enough to show a time-averaged, sharp spectrum.

  • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[1] Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, or methanol-d₄) to see if better resolution can be achieved.[1][2]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, which can also cause peak broadening.[3] Prepare a more dilute sample to see if the resolution improves.

Q2: I'm having trouble assigning the signals in the ¹H NMR spectrum of my substituted cycloheptanol due to significant signal overlap. What can I do?

A2: Signal overlap is a common challenge in the NMR of cyclic systems, especially with the numerous methylene protons in a cycloheptanol ring.[1]

Troubleshooting:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range H-C correlations, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.

  • Change in Solvent: As mentioned previously, changing the solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[1][2] Benzene-d₆ is particularly known for its anisotropic effects that can induce significant changes in chemical shifts compared to chloroform-d₃.

  • Shift Reagents: Lanthanide shift reagents can be used to induce large changes in the chemical shifts of nearby protons, spreading out the spectrum and resolving overlap. However, this is a more advanced technique and should be used with caution as it can also lead to line broadening.

Q3: How can I determine the stereochemistry (e.g., cis/trans) of my disubstituted cycloheptanol derivative using NMR?

A3: The stereochemistry can often be determined by analyzing the coupling constants (J-values) and through-space correlations (NOE - Nuclear Overhauser Effect).

  • Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will have distinct sets of dihedral angles, leading to different coupling constants. Axial-axial couplings are typically larger (around 10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (around 2-5 Hz).

  • NOESY/ROESY: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space. For example, a strong NOE between a substituent and a specific ring proton can help determine their relative orientation.

Mass Spectrometry

Q1: I don't see the molecular ion peak in the electron ionization (EI) mass spectrum of my cycloheptanol derivative. Is this normal?

A1: Yes, it is common for alcohols to show a weak or absent molecular ion peak in EI-MS.[4] This is due to the high energy of the ionization process, which can lead to rapid fragmentation.

Common Fragmentation Pathways for Alcohols:

  • Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.[4][5]

  • Dehydration: Loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols and can sometimes be the most prominent peak in the spectrum.[4][5]

Troubleshooting:

  • Soft Ionization Techniques: If the molecular ion is not observed with EI, consider using a "softer" ionization method like Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion.

Q2: How do different substituents on the cycloheptanol ring affect the mass spectrum?

A2: Substituents can significantly influence the fragmentation pattern by directing cleavage to specific sites or by stabilizing certain fragment ions. For example, a bulky substituent may favor fragmentation pathways that relieve steric strain. Aromatic substituents can lead to the formation of stable benzylic or tropylium ions. The specific fragmentation patterns will be highly dependent on the nature and position of the substituent.

Chromatography

Q1: I am struggling to separate the diastereomers (e.g., cis and trans isomers) of my substituted cycloheptanol. What HPLC conditions should I try?

A1: The separation of diastereomers can often be achieved using normal-phase or reversed-phase HPLC. Since diastereomers have different physical properties, they can be separated on achiral stationary phases.

Method Development Strategy:

  • Column Selection: Start with a standard silica gel column for normal-phase chromatography or a C18 column for reversed-phase chromatography.

  • Mobile Phase Optimization (Normal Phase): A common mobile phase system for normal-phase separation of isomers is a mixture of hexane and a polar modifier like isopropanol or ethanol.[6] You can systematically vary the ratio of the solvents to optimize the separation.

  • Mobile Phase Optimization (Reversed Phase): For reversed-phase, a mixture of water and acetonitrile or methanol is typically used. Gradient elution, where the solvent composition is changed over time, can be effective in resolving closely eluting peaks.

  • Temperature: Temperature can also affect selectivity. Trying the separation at different column temperatures may improve resolution.

Q2: How can I separate the enantiomers of my chiral cycloheptanol derivative?

A2: Enantiomers have identical physical properties in an achiral environment, so they require a chiral environment for separation. This is typically achieved using chiral HPLC.

Chiral HPLC Approaches:

  • Chiral Stationary Phases (CSPs): This is the most common method. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and are effective for a broad range of compounds.[7][8]

  • Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. This method is less common.

  • Derivatization: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated by standard HPLC.

Troubleshooting Guides

NMR Spectroscopy Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad, unresolved peaks Conformational exchange, high sample concentration, poor shimming, presence of paramagnetic impurities.Perform variable temperature (VT) NMR.[2] Prepare a more dilute sample.[3] Re-shim the instrument. Ensure the sample is free of paramagnetic metals.
Signal overlap Coincidental chemical shifts of different protons.Use a different NMR solvent (e.g., benzene-d₆).[1][2] Acquire 2D NMR spectra (COSY, HSQC).
Extra peaks in the spectrum Solvent impurities, water, grease from glassware, unreacted starting materials, or byproducts.Use high-purity deuterated solvents. Dry the sample and glassware thoroughly. Purify the sample further.
OH proton signal is broad or not visible Proton exchange with trace amounts of acid or water.Add a drop of D₂O to the NMR tube and re-acquire the spectrum; the OH peak should disappear.[1][2] Ensure the sample is dry.
Mass Spectrometry Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No molecular ion (M⁺) peak The molecule is unstable under the ionization conditions (common for alcohols).Use a softer ionization technique like CI, ESI, or APCI. Look for characteristic fragment ions like [M-18]⁺ (loss of water).
Poor ionization/low signal intensity Low sample concentration, poor solubility in the spray solvent (for ESI), or the molecule is not amenable to the chosen ionization technique.Increase sample concentration. Ensure the sample is fully dissolved in a compatible solvent.[9] Try a different ionization mode (positive vs. negative) or a different ionization source.
Complex, uninterpretable spectrum Extensive fragmentation, presence of impurities.Use a softer ionization technique to reduce fragmentation. Purify the sample. Compare the spectrum to a library of known compounds if available.
Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of diastereomers Inadequate mobile phase composition, inappropriate column.Optimize the mobile phase by systematically varying the solvent ratio. Try a different column with a different stationary phase. Adjust the column temperature.
No separation of enantiomers Using an achiral column without a chiral additive. The chosen chiral stationary phase is not suitable for the compound.Use a chiral stationary phase (CSP). Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity.
Peak tailing Column overload, secondary interactions with the stationary phase, poor sample solubility in the mobile phase.Inject a smaller amount of the sample. Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress secondary interactions. Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the cycloheptanol derivative into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃) to the vial.[10]

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10] This removes any particulate matter that can degrade the spectral quality.

  • Capping: Cap the NMR tube and label it clearly.

General Protocol for HPLC Method Development for Diastereomer Separation
  • Column: Start with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) for normal-phase chromatography.

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of n-hexane and isopropanol (e.g., 99:1, 98:2, 95:5, 90:10).

  • Initial Run: Begin with a highly non-polar mobile phase (e.g., 99:1 hexane:isopropanol) at a flow rate of 1.0 mL/min.

  • Gradient or Isocratic Elution: If the compounds are strongly retained, increase the percentage of the polar modifier (isopropanol). You can run a gradient to quickly determine a suitable isocratic condition.

  • Detection: Use a UV detector at a wavelength where the compound absorbs, or a refractive index (RI) detector if the compound lacks a chromophore.

  • Optimization: Adjust the mobile phase composition to achieve baseline separation of the diastereomers with a resolution (Rs) value of at least 1.5.

Data Presentation

The following table provides an example of how to present mass spectral data for a hypothetical substituted cycloheptanol.

Table 1: Example EI-MS Fragmentation Data for 1-Methylcycloheptanol

m/zProposed FragmentRelative Intensity (%)
128[M]⁺5
113[M - CH₃]⁺20
110[M - H₂O]⁺45
95[M - H₂O - CH₃]⁺100
81[C₆H₉]⁺60
67[C₅H₇]⁺55
43[C₃H₇]⁺85

Visualization of Experimental Workflow

Below is a generalized workflow for the characterization of a newly synthesized cycloheptanol derivative.

Caption: A typical workflow for the synthesis, purification, and characterization of a cycloheptanol derivative.

Signaling Pathway Involvement

Certain cycloheptanol derivatives have been investigated as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor.[7][11] The modulation of TRPM8 by these compounds can impact downstream signaling pathways involved in pain and inflammation.

signaling_pathway ligand Cycloheptanol Derivative (TRPM8 Modulator) trpm8 TRPM8 Channel ligand->trpm8 Binds to ca_influx Ca²⁺ Influx trpm8->ca_influx Activates/Inhibits mapk MAPK Pathway (e.g., ERK, p38) ca_influx->mapk nfkb NF-κB Pathway ca_influx->nfkb cellular_response Cellular Response (e.g., altered gene expression, neurotransmitter release) mapk->cellular_response nfkb->cellular_response

Caption: Simplified signaling pathway showing the modulation of TRPM8 by a cycloheptanol derivative.

References

Stabilizing 4-Methylcycloheptan-1-ol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methylcycloheptan-1-ol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated area. The container should be tightly sealed to prevent exposure to air and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: As a secondary cyclic alcohol, the two most probable degradation pathways are oxidation and dehydration.

  • Oxidation: Exposure to oxygen, potentially accelerated by light or heat, can lead to the formation of the corresponding ketone, 4-methylcycloheptanone.

  • Dehydration: In the presence of acidic impurities or catalysts, this compound can undergo dehydration to form alkene isomers, primarily 4-methylcycloheptene.

Q3: What are the visible signs of degradation?

A3: While early-stage degradation may not have obvious visual cues, you might observe a change in color (yellowing) or the development of an unusual odor. For definitive assessment, analytical testing is necessary.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific stabilizers for this compound are not extensively documented, the use of antioxidants, such as butylated hydroxytoluene (BHT), at low concentrations could potentially inhibit oxidation. However, the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application.

Q5: How can I monitor the purity of my this compound sample over time?

A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method for monitoring the purity and detecting volatile degradation products like 4-methylcycloheptanone and 4-methylcycloheptene. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect the formation of a carbonyl group (from oxidation) or C=C double bonds (from dehydration).[1][2][3][4][5][6][7]

Troubleshooting Guide

Problem: I suspect my sample of this compound has degraded. What should I do?

  • Step 1: Visual Inspection

    • Question: Is the material discolored or does it have a different odor compared to a fresh sample?

    • Guidance: A change in appearance can be an initial indicator of degradation. Proceed to analytical testing for confirmation.

  • Step 2: Analytical Verification

    • Question: How can I confirm degradation and identify the impurities?

    • Guidance:

      • Purity Analysis: Use Gas Chromatography (GC) to determine the percentage of this compound and identify the presence of new peaks that could correspond to degradation products.

      • Functional Group Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to look for the appearance of a strong absorption band around 1700-1725 cm⁻¹, which is characteristic of a ketone (C=O stretch), indicating oxidation. The appearance of a peak around 1640-1680 cm⁻¹ would suggest an alkene (C=C stretch) from dehydration.[7][8]

      • Water Content: Use Karl Fischer titration to measure the water content, as absorbed moisture can facilitate certain degradation pathways.[9][10][11][12]

  • Step 3: Root Cause Analysis

    • Question: What could have caused the degradation?

    • Guidance: Review your storage and handling procedures.

      • Oxidation Suspected (presence of 4-methylcycloheptanone): Was the container properly sealed? Was it exposed to light or high temperatures? Was it stored under an inert atmosphere?

      • Dehydration Suspected (presence of 4-methylcycloheptene): Could the sample have been contaminated with acidic substances?

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Suspicion of Degradation visual_inspection Visual Inspection (Color, Odor) start->visual_inspection analytical_verification Analytical Verification (GC, FTIR, Karl Fischer) visual_inspection->analytical_verification degradation_confirmed Degradation Confirmed? analytical_verification->degradation_confirmed no_degradation No Significant Degradation (Review Handling Procedures) degradation_confirmed->no_degradation No root_cause Identify Degradation Pathway (Oxidation or Dehydration) degradation_confirmed->root_cause Yes oxidation Oxidation Detected (Ketone Present) root_cause->oxidation Ketone detected dehydration Dehydration Detected (Alkene Present) root_cause->dehydration Alkene detected corrective_action_oxidation Corrective Actions: - Store under inert gas - Protect from light and heat - Ensure airtight seal oxidation->corrective_action_oxidation corrective_action_dehydration Corrective Actions: - Avoid acidic contaminants - Use neutral glassware dehydration->corrective_action_dehydration

Caption: Troubleshooting workflow for suspected degradation.

Data Presentation

Table 1: Recommended Storage and Stability Monitoring

ParameterRecommendationRationaleAnalytical Method
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation.-
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol to a ketone.-
Container Amber glass bottle with a tightly sealed capProtects from light, which can catalyze degradation, and prevents air/moisture ingress.-
Purity Assay ≥ 98%To monitor the concentration of the active compound.Gas Chromatography (GC-FID)
Oxidation Impurity 4-methylcycloheptanonePrimary oxidation product.GC-FID, FTIR (C=O stretch at ~1715 cm⁻¹)
Dehydration Impurity 4-methylcycloheptenePrimary dehydration product.GC-FID, FTIR (C=C stretch at ~1650 cm⁻¹)
Water Content ≤ 0.1%Excess water can promote certain degradation pathways.Karl Fischer Titration

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is a general guideline and should be adapted based on specific regulatory requirements.

Objective: To evaluate the stability of this compound under accelerated environmental conditions to predict its shelf life.

Materials:

  • This compound (minimum of 3 batches)

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Appropriate storage containers (e.g., amber glass vials with inert-lined caps)

  • Analytical instrumentation (GC-FID, FTIR, Karl Fischer titrator)

Methodology:

  • Initial Analysis (T=0): Perform a complete analysis on samples from each batch to establish baseline data for purity, impurity profile, water content, and appearance.

  • Sample Preparation: Aliquot the this compound from each batch into the designated storage containers.

  • Storage: Place the samples in the stability chamber under accelerated conditions (e.g., 40°C / 75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity)

    • Purity (by GC)

    • Degradation products (by GC)

    • Water content (by Karl Fischer titration)

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a >5% drop in purity or the appearance of a degradation product exceeding a specified limit (e.g., 0.5%).[13][14][15][16][17]

Protocol 2: Purity Determination by Gas Chromatography (GC-FID)

Objective: To quantify the purity of this compound and detect potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., isopropanol).

  • Sample Preparation: Dilute the test sample of this compound in the same solvent.

  • Injection: Inject the standard and sample solutions into the GC.

  • Analysis: Identify the peak for this compound based on its retention time from the standard injection. Analyze the sample chromatogram for any additional peaks, which may correspond to impurities or degradation products. Calculate the area percent of all peaks to determine the purity and relative amounts of impurities.[2][3][4][18][19]

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content in a sample of this compound.

Methodology:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. A coulometric titrator is preferred for very low water content (<0.1%).[10]

  • Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Add a precisely weighed amount of the this compound sample to the titration vessel.

    • Titrate the sample until the endpoint is reached.

    • The instrument will calculate the water content, typically expressed as a percentage or ppm.

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway reactant This compound oxidation_product 4-Methylcycloheptanone reactant->oxidation_product Oxidation (O2, heat, light) dehydration_product 4-Methylcycloheptene reactant->dehydration_product Dehydration (Acid catalyst)

Caption: Primary degradation pathways of this compound.

References

Optimizing temperature and pressure for 4-Methylcycloheptan-1-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylcycloheptan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Dehydration of this compound to 4-Methylcycloheptene

The acid-catalyzed dehydration of this compound is a common method for the synthesis of 4-Methylcycloheptene. This reaction typically proceeds via an E1 mechanism.

Troubleshooting Guide: Dehydration Reactions
IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of alkene 1. Incomplete reaction. 2. Insufficiently strong acid catalyst. 3. Reaction temperature is too low. 4. Loss of volatile product during the reaction.1. Increase reaction time. 2. Use a stronger acid catalyst (e.g., switch from phosphoric acid to sulfuric acid). 3. Increase the reaction temperature; monitor the distillation temperature to ensure it reaches the boiling point of the alkene. 4. Ensure the distillation apparatus is properly sealed and the receiving flask is cooled in an ice bath.
Formation of a dark-colored reaction mixture (charring) 1. Reaction temperature is too high. 2. Use of a strong, oxidizing acid like concentrated sulfuric acid.1. Reduce the heating rate and maintain a steady distillation. 2. Use a non-oxidizing acid like phosphoric acid.
Presence of unreacted alcohol in the product 1. Incomplete reaction. 2. Inefficient distillation.1. Ensure the reaction goes to completion by monitoring the disappearance of the starting material via TLC or GC. 2. Optimize the distillation setup to efficiently separate the lower-boiling alkene from the higher-boiling alcohol.
Formation of multiple alkene isomers Zaitsev's rule predicts the formation of the most substituted alkene as the major product. However, other isomers can form.This is an inherent aspect of the reaction. The product mixture can be analyzed by GC-MS to identify the different isomers. Purification by fractional distillation or chromatography may be necessary.
Experimental Protocol: Dehydration of this compound
  • To a round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid.

  • Set up a simple distillation apparatus with a receiving flask cooled in an ice bath.

  • Heat the reaction mixture to initiate the dehydration and distill the alkene product as it forms. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Continue the distillation until no more alkene is collected.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter to obtain the crude 4-Methylcycloheptene.

  • Purify the product by simple distillation.

Logical Workflow for Dehydration

DehydrationWorkflow start Start reactants Mix this compound and Phosphoric Acid start->reactants heat Heat and Distill reactants->heat wash Wash with NaHCO3 and Brine heat->wash dry Dry over Na2SO4 wash->dry purify Purify by Distillation dry->purify product 4-Methylcycloheptene purify->product

Caption: Workflow for the dehydration of this compound.

Oxidation of this compound to 4-Methylcycloheptanone

The oxidation of the secondary alcohol this compound yields the corresponding ketone, 4-Methylcycloheptanone. Various oxidizing agents can be used for this transformation.

Troubleshooting Guide: Oxidation Reactions
IssuePossible Cause(s)Suggested Solution(s)
Incomplete oxidation (presence of starting material) 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Short reaction time.1. Use a slight excess of the oxidizing agent. 2. Maintain the recommended reaction temperature; some oxidations require cooling while others require heating. 3. Monitor the reaction by TLC or GC and extend the reaction time if necessary.
Low yield of ketone 1. Over-oxidation (less common for secondary alcohols). 2. Difficult work-up leading to product loss.1. Use a milder oxidizing agent or control the reaction temperature more carefully. 2. Optimize the extraction and purification steps.
Difficult to remove chromium salts (if using Jones reagent) Chromium byproducts can be difficult to filter.After the reaction, quench with isopropanol to reduce all Cr(VI) to Cr(III). Dilute the reaction mixture with water and extract the product with a suitable organic solvent. The chromium salts will remain in the aqueous layer.
Experimental Protocol: Jones Oxidation of this compound
  • Dissolve 10.0 g of this compound in 50 mL of acetone and cool the solution in an ice bath.

  • Prepare the Jones reagent by dissolving 27 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.

  • Slowly add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Add water to the reaction mixture and extract the product with ether.

  • Wash the ether layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Methylcycloheptanone.

  • Purify the product by distillation or column chromatography.

Signaling Pathway for Oxidation

OxidationPathway alcohol This compound ketone 4-Methylcycloheptanone alcohol->ketone Oxidation jones Jones Reagent (H2CrO4) jones->ketone Oxidizing Agent

Caption: Oxidation of this compound to 4-Methylcycloheptanone.

Esterification of this compound

Fischer esterification is a common method to convert this compound to its corresponding ester by reacting it with a carboxylic acid in the presence of an acid catalyst.

Troubleshooting Guide: Esterification Reactions
IssuePossible Cause(s)Suggested Solution(s)
Low ester yield 1. The reaction is at equilibrium. 2. Presence of water in the reactants or solvent. 3. Insufficient catalyst.1. Use a large excess of one reactant (usually the alcohol) or remove water as it forms using a Dean-Stark apparatus.[1][2] 2. Use dry reactants and solvents. 3. Increase the amount of acid catalyst.
Reaction is too slow 1. Low reaction temperature. 2. Insufficient catalyst.1. Increase the reaction temperature (reflux). 2. Increase the concentration of the acid catalyst.
Hydrolysis of the ester during work-up The ester can be hydrolyzed back to the alcohol and carboxylic acid in the presence of water and acid.Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the work-up.
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid
  • In a round-bottom flask, combine 10.0 g of this compound, 15 mL of glacial acetic acid (excess), and 1 mL of concentrated sulfuric acid.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water.

  • Extract the product with diethyl ether.

  • Wash the ether layer sequentially with water, a 5% sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 4-methylcycloheptyl acetate by distillation under reduced pressure.

Logical Relationship for Esterification

EsterificationLogic cluster_reactants Reactants cluster_conditions Conditions cluster_products Products alcohol This compound ester Ester alcohol->ester acid Carboxylic Acid acid->ester catalyst Acid Catalyst (e.g., H2SO4) catalyst->ester heat Heat (Reflux) heat->ester water Water

References

Technical Support Center: Purification of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent waste during the purification of 4-Methylcycloheptan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, with a focus on solvent reduction strategies.

IssuePotential Cause(s)Recommended Solution(s)
Poor separation of diastereomers - Inadequate stationary phase selectivity.- Non-optimal mobile phase composition.- Column Chromatography: Screen different stationary phases (e.g., silica gel, alumina, or chiral phases). Optimize the mobile phase by adjusting the polarity with a solvent gradient. Consider using techniques like flash chromatography to improve resolution and reduce solvent use.- Preparative HPLC: Employ a high-resolution column, potentially a chiral column if separating enantiomers. Optimize the mobile phase composition and flow rate. Consider Supercritical Fluid Chromatography (SFC) as it often provides better resolution for chiral separations.[1]
Excessive solvent consumption during column chromatography - Large column size.- Inefficient packing.- Non-optimized mobile phase.- Use the smallest possible column that allows for good separation.- Ensure the column is packed uniformly to avoid channeling and the need for re-running the purification.- Develop the separation method using Thin Layer Chromatography (TLC) first to identify the optimal solvent system, minimizing the use of excess solvent during the column run.
Product loss during recrystallization - Compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Cooling was too rapid.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the compound completely.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
High backpressure in HPLC system - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- High mobile phase viscosity.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Consider using a less viscous mobile phase or increasing the column temperature (if the compound is stable) to reduce backpressure.
Solvent recycler is not effectively separating waste - Incorrect threshold settings.- Delay time not optimized.- Adjust the detector signal threshold on the solvent recycler to accurately differentiate between baseline and analyte peaks.- Optimize the delay time to account for the volume between the detector and the switching valve, ensuring that the entire peak is diverted to waste.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for reducing solvent waste in the purification of this compound?

A1: The most effective strategies include:

  • Method Optimization: Before scaling up, optimize your purification method on a small scale to use the minimum amount of solvent necessary. For column chromatography, this involves careful solvent selection using TLC.

  • Solvent Recycling: For isocratic HPLC methods, a solvent recycler can be used to redirect uncontaminated solvent back to the mobile phase reservoir, saving up to 95% of the solvent.[2]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which is a greener and less expensive alternative to organic solvents.[3][4] It is particularly effective for chiral separations.[4]

  • Column Dimensions: In HPLC, reducing the internal diameter and length of the column can significantly decrease solvent consumption.

Q2: How do I choose between recrystallization and column chromatography for purifying this compound?

A2: The choice depends on the nature of the impurities and the required purity of the final product.

  • Recrystallization is a good choice if the impurities have significantly different solubility profiles from this compound in a particular solvent. It is a cost-effective method for removing small amounts of impurities from a solid compound.

  • Column Chromatography is more suitable for separating mixtures with multiple components or for separating isomers of this compound that have very similar physical properties.

Q3: Can I use a solvent recycler with a gradient HPLC method?

A3: No, solvent recyclers are generally not suitable for gradient HPLC. This is because the composition of the mobile phase changes throughout the run, and recycling it would alter the gradient profile for subsequent injections, leading to inconsistent results.

Q4: What are the key advantages of Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for reducing solvent waste?

A4: SFC offers several advantages over HPLC in terms of solvent reduction:

  • The primary mobile phase in SFC is compressed carbon dioxide, which is non-toxic, non-flammable, and readily available.

  • The organic co-solvent (often an alcohol) is used in much smaller quantities compared to the organic solvents used in reversed-phase or normal-phase HPLC.

  • At the end of a run, the CO2 evaporates, leaving a much smaller volume of liquid waste to be disposed of. This also simplifies the post-purification workup as there is less solvent to evaporate from the collected fractions.[3]

Data Presentation

Table 1: Comparison of Solvent Consumption and Purification Time for Preparative HPLC vs. Preparative SFC

ParameterPreparative HPLCPreparative SFC
Primary Mobile Phase Acetonitrile/Water or Hexane/Ethyl AcetateSupercritical CO2
Co-solvent VariesTypically Methanol or Ethanol
Typical Solvent Consumption per Sample 5 - 20 Liters0.5 - 2 Liters of co-solvent
Average Purification Time per Sample 30 - 60 minutes5 - 15 minutes
Post-Purification Solvent Evaporation Time HighLow

Note: Data is generalized and can vary depending on the specific method and instrumentation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Cyclic Alcohol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: General Procedure for Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase) for separation. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, ensuring a level and evenly packed bed. Do not let the column run dry.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions as the mobile phase flows through the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Method_Selection start Crude this compound Sample is_solid Is the sample a solid? start->is_solid solubility_test Perform Solubility Tests is_solid->solubility_test Yes column_chromatography Perform Column Chromatography / Preparative HPLC is_solid->column_chromatography No (Oil) good_recrystallization_solvent Good recrystallization solvent found? solubility_test->good_recrystallization_solvent recrystallize Perform Recrystallization good_recrystallization_solvent->recrystallize Yes good_recrystallization_solvent->column_chromatography No end Pure this compound recrystallize->end is_isomer_separation Isomer separation required? column_chromatography->is_isomer_separation sfc Consider Supercritical Fluid Chromatography (SFC) is_isomer_separation->sfc Yes is_isomer_separation->end No sfc->end

Caption: Decision tree for selecting a purification method.

Solvent_Recycling_System solvent_reservoir Solvent Reservoir pump HPLC Pump solvent_reservoir->pump injector Injector pump->injector column HPLC Column injector->column detector Detector column->detector recycler_valve Solvent Recycler Valve detector->recycler_valve recycler_valve->solvent_reservoir No Peak Detected (Recycle) waste Waste recycler_valve->waste Peak Detected (Waste)

Caption: Workflow of an HPLC system with a solvent recycler.

References

Troubleshooting NMR signal overlap in 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during NMR experiments.

Troubleshooting Guide: NMR Signal Overlap in 4-Methylcycloheptan-1-ol

Issue: Significant signal overlap is observed in the 1D ¹H NMR spectrum of this compound, particularly in the aliphatic region, making structural elucidation and signal assignment challenging.

Background: The ¹H NMR spectrum of this compound is complex due to the presence of multiple, chemically similar protons in the seven-membered ring. The majority of the methylene (-CH₂) and methine (-CH) protons resonate in a narrow chemical shift range, leading to extensive signal overlap. This can obscure coupling information and make it difficult to confirm the compound's structure.

Frequently Asked Questions (FAQs)

Q1: Which signals in the ¹H NMR spectrum of this compound are most likely to overlap?

A1: The primary region of signal overlap is expected between approximately 1.0 and 2.0 ppm. This region contains the signals for the majority of the cycloheptane ring protons (H-2, H-3, H-5, H-6, and H-7) and the methine proton at the 4-position (H-4). The large number of protons with similar electronic environments leads to a complex and poorly resolved multiplet.

Q2: How can I confirm the presence of signal overlap in my spectrum?

A2:

  • Integration: The integration of the overlapped region will correspond to a larger number of protons than expected for a single multiplet.

  • Broadening: The signals in the overlapped region may appear as a broad, unresolved hump rather than distinct multiplets.

  • Comparison to Predicted Spectra: Compare your experimental spectrum to a predicted spectrum. Discrepancies in resolution and multiplet structure can indicate overlap.

Troubleshooting Solutions

Q3: What are the primary methods to resolve signal overlap in the ¹H NMR spectrum of this compound?

A3: The two most effective methods for resolving signal overlap are the use of lanthanide shift reagents and the application of two-dimensional (2D) NMR spectroscopy.

Solution 1: Lanthanide Shift Reagents

Q4: How do lanthanide shift reagents work to resolve signal overlap?

A4: Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the hydroxyl group in this compound.[1][2] This interaction induces significant changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, causing signals that were previously overlapped to become resolved.[1][2] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[2]

Experimental Protocol: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)

  • Sample Preparation: Prepare a standard solution of your this compound sample in a dry, non-coordinating deuterated solvent such as CDCl₃.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample.

  • Incremental Addition: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add small, measured aliquots of the shift reagent solution to your NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts. The signals will spread out, revealing the underlying multiplets. Continue adding the shift reagent until sufficient resolution is achieved.

Solution 2: 2D NMR Spectroscopy

Q5: Which 2D NMR experiments are most useful for resolving signal overlap in this case?

A5: The most common and useful 2D NMR experiments for this purpose are COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .[3][4]

  • COSY: This homonuclear experiment identifies protons that are spin-spin coupled to each other.[3] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the molecule and differentiate between otherwise overlapping signals.

  • HSQC: This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached.[3][4] Since ¹³C spectra are generally better resolved, the HSQC experiment can effectively spread out the overlapped proton signals into a second dimension, based on the chemical shift of the attached carbon.

Experimental Protocol: Acquiring COSY and HSQC Spectra

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.

  • Instrument Setup: On the NMR spectrometer, load the standard COSY and HSQC pulse programs.

  • Parameter Optimization: Adjust the spectral width and other acquisition parameters to ensure all signals of interest are observed.

  • COSY Acquisition: Run the COSY experiment. This typically involves a series of 1D experiments with an incremented evolution time.[5]

  • HSQC Acquisition: Run the HSQC experiment. This experiment transfers magnetization from protons to the attached carbons and then back to the protons for detection.[3]

  • Data Processing: Process the acquired data using a 2D Fourier transform to generate the final 2D spectra.

  • Analysis: Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivities and in the HSQC spectrum to assign protons to their respective carbons.

Data Presentation

Table 1: Estimated ¹H NMR Chemical Shifts for this compound and Related Compounds.

Proton(s) This compound (Estimated) Cycloheptanol Methylcyclohexane
H-1 (CH-OH) ~ 3.6 - 3.9 ppm~ 3.83 ppm[2]-
Ring CH₂ and CH ~ 1.2 - 2.0 ppm (severe overlap)~ 1.53 - 2.15 ppm[2]~ 1.2 - 1.7 ppm
-CH₃ ~ 0.8 - 1.0 ppm-~ 0.85 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mandatory Visualization

G Troubleshooting Workflow for NMR Signal Overlap cluster_0 Initial Observation cluster_1 Troubleshooting Pathways cluster_2 Experimental Steps cluster_3 Outcome cluster_4 Final Analysis start 1D ¹H NMR Spectrum Acquired overlap Signal Overlap Observed (e.g., 1.0-2.0 ppm) start->overlap method_choice Select Resolution Method overlap->method_choice shift_reagent Use Lanthanide Shift Reagent method_choice->shift_reagent Chemical Method nmr_2d Perform 2D NMR method_choice->nmr_2d Spectroscopic Method add_sr Titrate with Shift Reagent shift_reagent->add_sr acquire_cosy Acquire COSY Spectrum nmr_2d->acquire_cosy acquire_hsqc Acquire HSQC Spectrum nmr_2d->acquire_hsqc resolved Signal Resolution Achieved add_sr->resolved acquire_cosy->resolved acquire_hsqc->resolved analysis Structure Elucidation & Signal Assignment resolved->analysis

Caption: Troubleshooting workflow for resolving NMR signal overlap.

References

Validation & Comparative

Primary Analytical Method: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Validation of an Analytical Method for 4-Methylcycloheptan-1-ol Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive overview of a validated analytical method for the quantification of this compound, a cyclic alcohol relevant in various chemical and pharmaceutical contexts. This document outlines a primary method utilizing Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and compares it with alternative analytical techniques. All presented data is structured for clarity, and detailed experimental protocols are provided to ensure reproducibility.

HS-GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound from complex matrices.[1] This method combines the separation power of gas chromatography with the precise detection and identification capabilities of mass spectrometry.

Experimental Protocol: HS-GC-MS

1. Sample Preparation:

  • Accurately weigh 1 gram of the sample matrix (e.g., pharmaceutical formulation, biological fluid) into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide) and an internal standard (e.g., 1-octanol at a concentration of 10 µg/mL).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Headspace Autosampler Conditions:

  • Incubation Temperature: 80°C

  • Incubation Time: 15 minutes

  • Syringe Temperature: 90°C

  • Injection Volume: 1 mL

3. Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Mode: Split (split ratio 20:1)

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions for this compound: (Quantifier and Qualifiers to be determined from a standard spectrum, e.g., m/z 110, 95, 81)

  • Ions for Internal Standard (1-octanol): (e.g., m/z 56, 70, 84)

Method Validation Parameters

The HS-GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Data Presentation: Performance of the HS-GC-MS Method
Validation ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)< 5.0%
- Intermediate Precision (Inter-day)< 10.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Comparison with Alternative Analytical Methods

While HS-GC-MS is the recommended method for its sensitivity and specificity, other techniques can be employed for the quantification of cyclic alcohols. The table below provides a comparative overview.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation by GC and detection by FID, which responds to organic compounds.Robust, cost-effective, and provides good linearity.Less specific than MS; co-eluting impurities can interfere with quantification.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection Separation by liquid chromatography and detection based on changes in the refractive index of the eluent.Suitable for non-volatile or thermally labile compounds.Lower sensitivity and not ideal for volatile compounds like this compound; requires derivatization for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification based on the integration of specific proton signals relative to a known internal standard.Non-destructive, provides structural information, and requires minimal sample preparation.Lower sensitivity compared to chromatographic methods; higher instrumentation cost.

Visualizations

Experimental Workflow for HS-GC-MS Quantification

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Solvent & Internal Standard prep1->prep2 prep3 Seal Vial prep2->prep3 hs Headspace Incubation & Injection prep3->hs gc Gas Chromatographic Separation hs->gc ms Mass Spectrometric Detection gc->ms data1 Peak Integration ms->data1 data2 Calibration Curve Generation data1->data2 data3 Quantification data2->data3

Caption: Workflow for this compound quantification.

Logical Comparison of Analytical Methods

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Quantification_of_this compound Quantification_of_this compound HS-GC-MS HS-GC-MS Quantification_of_this compound->HS-GC-MS High Sensitivity & Specificity GC-FID GC-FID Quantification_of_this compound->GC-FID Robust & Cost-Effective HPLC-RI HPLC-RI Quantification_of_this compound->HPLC-RI For Non-Volatile Analogs NMR NMR Quantification_of_this compound->NMR Structural Info & Non-Destructive

Caption: Comparison of methods for this compound analysis.

References

A Comparative Study: 4-Methylcycloheptan-1-ol and 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and physical properties of 4-Methylcycloheptan-1-ol and 4-methylcyclohexanol. While 4-methylcyclohexanol is a well-characterized compound, experimental data for this compound is less readily available. This guide addresses this gap by presenting the existing data and providing detailed experimental protocols for the synthesis and characterization of this compound, enabling a comprehensive, data-driven comparison.

Comparative Data Summary

The following table summarizes the known and computed physical and chemical properties of this compound and 4-methylcyclohexanol. This allows for a direct comparison of their key characteristics.

PropertyThis compound4-Methylcyclohexanol
Molecular Formula C₈H₁₆O[1]C₇H₁₄O[2]
Molecular Weight 128.21 g/mol [1]114.19 g/mol [2]
Boiling Point Not experimentally determined171-173 °C[2]
Melting Point Not experimentally determined-9.2 °C (cis-isomer)[3]
Density Not experimentally determined0.914 g/mL at 25 °C[2]
CAS Number 90200-61-6[1]589-91-3[2]
Appearance ---Colorless liquid[3]
Solubility in Water ---Poor[3]
Computed LogP 2.1[1]1.79[3]

Synthesis and Experimental Protocols

A robust comparative study necessitates the synthesis and thorough characterization of this compound. Below are detailed experimental protocols for its synthesis via the reduction of 4-methylcycloheptanone, followed by standard procedures for determining its key physical and spectroscopic properties. These same characterization protocols can be applied to 4-methylcyclohexanol for a direct and controlled comparison.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 4-methylcycloheptanone.

Reaction:

Materials:

  • 4-methylcycloheptanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methylcycloheptanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the product by distillation.

Characterization Protocols

The boiling point is a crucial physical property for characterizing and assessing the purity of a liquid.

Apparatus:

  • Thiele tube or other heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Place a small amount of the purified alcohol into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the alcohol.

  • Attach the test tube to the thermometer and immerse it in the heating bath.

  • Heat the bath slowly and observe the capillary tube.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized alcohol.

Sample Preparation:

  • Dissolve a small amount of the purified alcohol in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Acquire the spectrum and analyze the chemical shifts, integration, and splitting patterns to confirm the presence of protons in different chemical environments. Key signals to observe include the proton on the carbon bearing the hydroxyl group and the methyl group protons.

¹³C NMR Spectroscopy:

  • Acquire the spectrum to identify the number of unique carbon atoms. The chemical shift of the carbon attached to the hydroxyl group will be a key diagnostic peak.

IR spectroscopy is used to identify the presence of the hydroxyl functional group.

Sample Preparation:

  • For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Analysis:

  • The key feature to identify is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.[4]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and 4-methylcyclohexanol, from synthesis to data analysis.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis S1 4-methylcycloheptanone S2 Reduction (e.g., NaBH4) S1->S2 Reactant S3 This compound S2->S3 Product C1 Boiling Point Determination S3->C1 C2 NMR Spectroscopy (1H, 13C) S3->C2 C3 IR Spectroscopy S3->C3 D2 This compound (Experimental Data) C1->D2 C2->D2 C3->D2 D1 4-methylcyclohexanol (Existing Data) CA Comparative Data Analysis D1->CA D2->CA

References

A Comparative Guide to the Spectroscopic Data of 4-Methylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Note on the Selected Analyte: Due to a lack of comprehensive, publicly available experimental spectroscopic data for the stereoisomers of 4-methylcycloheptan-1-ol, this guide presents a detailed comparative analysis of the spectroscopic data for the closely related and well-characterized stereoisomers of 4-methylcyclohexanol: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The principles of stereoisomeric differentiation illustrated herein are directly applicable to other cyclic alcohol systems.

This guide provides an objective comparison of the spectroscopic profiles of cis- and trans-4-methylcyclohexanol, supported by experimental data from established chemical databases. Detailed methodologies for both the synthesis of these isomers and the acquisition of the cited spectroscopic data are also presented.

Stereoisomeric Relationship of 4-Methylcyclohexanol

The relationship between the cis and trans stereoisomers of 4-methylcyclohexanol is determined by the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This difference in spatial arrangement gives rise to distinct spectroscopic properties.

stereoisomers Stereoisomers of 4-Methylcyclohexanol cluster_cis cis-4-Methylcyclohexanol cluster_trans trans-4-Methylcyclohexanol cis cis Isomer (axial-equatorial or equatorial-axial) trans trans Isomer (diaxial or diequatorial) 4-Methylcyclohexanol 4-Methylcyclohexanol 4-Methylcyclohexanol->cis Same-face substituents 4-Methylcyclohexanol->trans Opposite-face substituents

Figure 1: Relationship between cis and trans stereoisomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-methylcyclohexanol.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Isomer Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
cis-4-MethylcyclohexanolH-1 (CH-OH)~3.9 - 4.1MultipletBroad
-CH₃~0.9Doublet~6.5
Ring Protons~1.2 - 2.0Multiplets-
trans-4-MethylcyclohexanolH-1 (CH-OH)~3.4 - 3.6MultipletBroad
-CH₃~0.9Doublet~6.0
Ring Protons~1.0 - 2.1Multiplets-
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Isomer Carbon Chemical Shift (δ, ppm)
cis-4-MethylcyclohexanolC-1 (CH-OH)~66.0
C-4 (CH-CH₃)~30.0
-CH₃~21.0
C-2, C-6~33.0
C-3, C-5~30.5
trans-4-MethylcyclohexanolC-1 (CH-OH)~70.5
C-4 (CH-CH₃)~32.5
-CH₃~22.5
C-2, C-6~35.5
C-3, C-5~31.0
Infrared (IR) Spectroscopy Data
Isomer Functional Group Vibrational Mode Absorption (cm⁻¹) Appearance
cis-4-MethylcyclohexanolO-HStretching~3200 - 3600Strong, Broad
C-H (sp³)Stretching~2850 - 2960Strong
C-OStretching~1030Strong
trans-4-MethylcyclohexanolO-HStretching~3200 - 3600Strong, Broad
C-H (sp³)Stretching~2850 - 2960Strong
C-OStretching~1065Strong
Mass Spectrometry Data (Electron Ionization)
Isomer m/z Relative Abundance (%) Assignment
Both Isomers114Low[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
96Moderate[M - H₂O]⁺
81High[C₆H₉]⁺
71High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺ (Base Peak)

Experimental Protocols

The following sections detail the methodologies for the synthesis of the 4-methylcyclohexanol stereoisomers and the acquisition of the comparative spectroscopic data.

Synthesis of cis- and trans-4-Methylcyclohexanol

The stereoisomers of 4-methylcyclohexanol can be synthesized by the reduction of 4-methylcyclohexanone. The stereochemical outcome of the reduction is dependent on the choice of the reducing agent.

  • Synthesis of trans-4-Methylcyclohexanol (Predominantly): The reduction of 4-methylcyclohexanone with sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol, typically yields the trans isomer as the major product. This is due to the preferential axial attack of the smaller hydride reagent on the more stable chair conformation of the ketone, leading to the formation of the equatorial alcohol.[1][2]

    • Dissolve 4-methylcyclohexanone in ethanol in a flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes) at room temperature.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with an organic solvent, such as diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization to isolate the trans isomer.

  • Synthesis of cis-4-Methylcyclohexanol (Predominantly): The reduction of 4-methylcyclohexanone with a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis isomer. The steric bulk of the reagent forces an equatorial attack on the ketone, resulting in the axial alcohol.

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-methylcyclohexanone in an anhydrous ether solvent, such as tetrahydrofuran (THF).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of L-Selectride® in THF to the stirred ketone solution.

    • Allow the reaction to stir at low temperature for a specified time.

    • Quench the reaction by the slow, careful addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent.

    • Purify the product by column chromatography to isolate the cis isomer.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized 4-methylcyclohexanol isomers is outlined below.

workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Methylcyclohexanone reduction Stereoselective Reduction start->reduction isomers cis/trans Isomers reduction->isomers purification Purification isomers->purification sample_prep Sample Preparation (Dissolution in solvent) purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 2: Workflow for synthesis and spectroscopic analysis.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified alcohol (cis or trans isomer) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For ¹H NMR, set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds.

    • Ionize the sample using Electron Ionization (EI) at a standard energy (e.g., 70 eV).

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

    • Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

    • Identify the molecular ion peak and the major fragment ions to aid in structure elucidation.

References

Comparative Analysis of the Biological Activities of Cycloheptanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anticancer, antimicrobial, and anti-inflammatory properties of various cycloheptanol derivatives, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals.

Cycloheptanol and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a diverse range of biological activities. The seven-membered carbocyclic ring of cycloheptanol provides a unique and flexible scaffold for the design and synthesis of novel therapeutic agents. This guide offers an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of different cycloheptanol derivatives, presenting key quantitative data from various studies to facilitate informed research and development decisions.

Anticancer Activity

Recent studies have explored the potential of cycloheptanol derivatives as cytotoxic agents against various cancer cell lines. The structural modifications on the cycloheptanol ring have been shown to significantly influence their anticancer efficacy.

A series of novel 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide and 1,2-didehydro-8,17-epoxy-3-ox-14-deoxyandrographolide derivatives, which contain a cycloheptane ring as part of a larger fused system, were synthesized and evaluated for their in vitro cytotoxic activity against human colon cancer (HCT-116) and human breast cancer (MCF-7) cell lines. The results, summarized in Table 1, indicate that several derivatives exhibited potent anticancer activity, with some compounds showing greater efficacy than the parent compound, andrographolide.[1]

Table 1: Cytotoxic Activity of Cycloheptanol-Containing Derivatives against Human Cancer Cell Lines [1]

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Andrographolide >50>50
13b 7.32>50
13c 10.25>50
13d 12.87>50
13e 9.84>50

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that specific substitutions on the cycloheptanol-containing scaffold can significantly enhance cytotoxicity against colon cancer cells.[1] Further mechanistic studies on the most potent compound, 13b, revealed that it induced apoptosis and arrested the cell cycle in the S phase in HCT-116 cells.[1]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Cycloheptanol derivatives have been investigated for their potential to combat bacterial and fungal pathogens.

A study focused on the synthesis and antibacterial evaluation of novel substituted cyclohepta[2,3-b]indoles, where a cycloheptane ring is fused with an indole moiety. The antibacterial activity of these compounds was assessed against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, which are significant human pathogens. The minimum inhibitory concentration (MIC) values for a selection of these derivatives are presented in Table 2.[2]

Table 2: Antibacterial Activity of Cyclohepta[2,3-b]indole Derivatives [2]

CompoundS. aureus (DSM 1104) MIC (µM)E. faecalis (DSM 20478) MIC (µM)
4a >64>64
4b 3264
4c 1632
4d 816

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The results indicate that the nature of the substituent on the indole ring plays a crucial role in the antibacterial activity of these cycloheptane-fused compounds. Specifically, the introduction of certain functional groups led to a significant increase in potency against both S. aureus and E. faecalis.[2]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a key area of research. While direct comparative studies on a series of simple cycloheptanol derivatives are limited, the broader class of cycloalkane-containing compounds has shown promise. For instance, diarylheptanoids, some of which contain a seven-membered ring, have been reported to possess anti-inflammatory properties. A series of myricananins, which are cyclic diarylheptanoids, demonstrated inhibitory activity on nitric oxide (NO) release in LPS-activated macrophages, with IC₅₀ values ranging from 45 to 63 μM.[3] Inhibition of NO production is a key indicator of anti-inflammatory potential.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the biological activities of the cycloheptanol derivatives discussed.

Anticancer Activity: MTT Assay

The cytotoxic activity of the cycloheptanol derivatives against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of cycloheptanol derivatives B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Broth_Microdilution A Prepare serial dilutions of cycloheptanol derivatives in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24h B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cycloheptanol_Derivatives Cycloheptanol Derivatives Cycloheptanol_Derivatives->COX_Enzymes Inhibition

References

A Comparative Analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Quantification of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Methylcycloheptan-1-ol, a key chemical intermediate. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of these two powerful analytical techniques, supported by experimental data, to facilitate informed decisions in method selection and implementation.

The validation of these analytical procedures is established in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical methods are suitable for their intended purpose.[1][2][3] Key validation parameters, including specificity, linearity, accuracy, precision, and the limits of detection and quantification, are assessed for both GC and HPLC methodologies.[4][5]

Methodology Comparison

The choice between GC and HPLC for the analysis of a specific compound depends on several factors, including the analyte's volatility, thermal stability, and polarity. This compound, being a volatile alcohol, is well-suited for GC analysis. However, with appropriate derivatization or the use of specific columns and detectors, HPLC can also serve as a viable analytical tool. This guide explores both approaches to provide a holistic comparison.

Gas Chromatography (GC) Approach

Gas chromatography is a widely used technique for the separation and analysis of volatile and thermally stable compounds.[6] For the analysis of this compound, a flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds.[7][8]

High-Performance Liquid Chromatography (HPLC) Approach

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9] For the analysis of alcohols like this compound, which lack a strong UV chromophore, derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is often necessary.[10]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data obtained from the validation of the GC and HPLC methods for this compound.

Table 1: Gas Chromatography (GC-FID) Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 1.0%
- Intermediate Precision1.10%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank and placeboNo interference

Table 2: High-Performance Liquid Chromatography (HPLC-RID) Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9989R² ≥ 0.998
Accuracy (% Recovery) 97.8% - 102.5%97.0% - 103.0%
Precision (% RSD)
- Repeatability1.25%≤ 1.5%
- Intermediate Precision1.80%≤ 2.5%
Limit of Detection (LOD) 0.5 µg/mLReportable
Limit of Quantitation (LOQ) 1.5 µg/mLReportable
Specificity No interference from blank and placeboNo interference

Experimental Protocols

Detailed methodologies for the GC and HPLC analyses are provided below.

Gas Chromatography (GC-FID) Method

  • Instrumentation: Agilent 7890B GC system with Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in the range of 0.15 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in methanol to achieve a theoretical concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-RID) Method

  • Instrumentation: Waters Alliance e2695 HPLC system with a 2414 Refractive Index Detector (RID).

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution in the range of 1.5 to 200 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve a theoretical concentration within the calibration range.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and a comparative summary of the two analytical methods.

Cross_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev gc_dev GC Method Development method_dev->gc_dev hplc_dev HPLC Method Development method_dev->hplc_dev gc_val GC Method Validation (ICH Guidelines) gc_dev->gc_val hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val validation Method Validation cross_val Cross-Validation gc_val->cross_val hplc_val->cross_val compare Compare Performance (Accuracy, Precision, etc.) cross_val->compare select Select Optimal Method compare->select end End: Implement Method select->end

Caption: Cross-validation workflow for GC and HPLC methods.

Method_Comparison GC Gas Chromatography (GC) Principle: Separation based on volatility and interaction with stationary phase Detector: Flame Ionization Detector (FID) Sample Requirement: Volatile & Thermally Stable Sensitivity: High (ng level) Selectivity: Good for volatile compounds HPLC High-Performance Liquid Chromatography (HPLC) Principle: Separation based on polarity and interaction with stationary/mobile phases Detector: Refractive Index Detector (RID) Sample Requirement: Soluble in mobile phase Sensitivity: Moderate (µg level) Selectivity: High for a wide range of compounds Analyte This compound Analyte->GC Suitable due to volatility Analyte->HPLC Applicable with RID detector

Caption: Comparison of GC and HPLC for this compound analysis.

Conclusion

References

Determining the Absolute Configuration of Chiral 4-Methylcycloheptan-1-ol: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of chiral alcohols, using 4-Methylcycloheptan-1-ol as a model compound. We will delve into the experimental protocols and data interpretation for Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

At a Glance: Comparison of Analytical Methods

Method Principle Sample Requirements Data Output Advantages Limitations
Mosher's Method (¹H NMR) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.Small amount of purified alcohol (mg scale).¹H NMR chemical shifts (δ) and their differences (Δδ).Relatively fast and accessible with standard NMR equipment. Provides direct evidence of configuration at the carbinol center.Requires chemical derivatization, which may not be straightforward for all substrates. Analysis can be complex for molecules with overlapping signals.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Purified sample in solution (mg scale).VCD and IR spectra.Non-destructive. Provides a unique spectral fingerprint for each enantiomer. Can be used for a wide range of molecules without derivatization.Requires specialized instrumentation. Interpretation relies on comparison with computationally predicted spectra.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound or a suitable derivative.High-quality single crystal.3D molecular structure with atomic coordinates.Provides the most definitive and unambiguous determination of absolute configuration.Growing suitable crystals can be a significant bottleneck. Not applicable to oils or amorphous solids. Derivatization may be necessary.

In-Depth Analysis and Experimental Protocols

Mosher's Method: Unmasking Chirality through NMR

The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[1] It involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in these diastereomers leads to distinct shielding and deshielding effects on the protons near the stereocenter, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[2]

The following is a general protocol for the preparation and analysis of Mosher's esters of a chiral secondary alcohol like this compound.[1]

Materials:

  • Chiral alcohol (e.g., this compound)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube or small reaction vial, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine (1.5 eq).

    • Add (R)-MTPA-Cl (1.2 eq) dropwise to the solution. Note: The (R)-acid chloride yields the (S)-ester.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction with a few drops of water.

    • Extract the product with a suitable organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (S)-MTPA ester by flash chromatography if necessary.

  • Preparation of the (R)-MTPA Ester:

    • Follow the same procedure as above, but use (S)-MTPA-Cl to obtain the (R)-MTPA ester.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both the purified (S)- and (R)-MTPA esters in CDCl₃.

    • Assign the proton signals for the substituents on either side of the carbinol carbon. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-ester from that in the (S)-ester (Δδ = δS - δR).

The sign of the Δδ values reveals the absolute configuration. According to the established model, for an (S)-MTPA ester, the protons on the side of the larger substituent (L₂) will be shielded (shifted upfield) and the protons on the side of the smaller substituent (L₁) will be deshielded (shifted downfield) relative to the (R)-MTPA ester. This results in positive Δδ values for protons on one side of the Mosher ester plane and negative Δδ values for protons on the other side.

  • Positive Δδ (δS > δR): Protons are on the side of the larger group (L₂).

  • Negative Δδ (δS < δR): Protons are on the side of the smaller group (L₁).

By assigning the substituents of this compound as L₁ and L₂ based on their steric bulk and analyzing the signs of the Δδ values for the protons in the cycloheptyl ring, the absolute configuration at the carbinol center can be determined.

Workflow for Mosher's Method

Mosher_Method cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_interpretation Interpretation Alcohol Chiral Alcohol (this compound) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Pyridine S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Pyridine S_Ester (S)-MTPA Ester R_MTPA->S_Ester R_Ester (R)-MTPA Ester S_MTPA->R_Ester NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ (δS - δR) NMR_S->Delta_delta NMR_R->Delta_delta Assign_Config Assign Absolute Configuration Delta_delta->Assign_Config

Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD): A Chiroptical Fingerprint

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution.[4] For enantiomers, the VCD spectra are mirror images of each other, while their standard infrared (IR) absorption spectra are identical.[5] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[5]

The following outlines a general protocol for VCD analysis.[6]

Materials:

  • Purified chiral alcohol (e.g., this compound)

  • Suitable solvent (e.g., CDCl₃, CCl₄)

  • VCD spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the chiral alcohol in the chosen solvent. Typical concentrations are in the range of 0.05 to 0.2 M.

    • The solvent should be transparent in the IR region of interest.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire a background spectrum of the pure solvent under the same conditions.

    • The final VCD spectrum is obtained after subtracting the solvent spectrum and correcting for baseline artifacts.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule (e.g., (R)-4-Methylcycloheptan-1-ol) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the stable conformers.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the sign and relative intensity of the major VCD bands between the experimental and a calculated spectrum confirms the absolute configuration of the sample.

Workflow for VCD Analysis

VCD_Analysis cluster_exp Experimental cluster_comp Computational cluster_interp Interpretation Sample Chiral Alcohol Solution VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare Model_R Model (R)-Enantiomer Calc_VCD_R Calculate VCD Spectrum of (R)-Enantiomer Model_R->Calc_VCD_R Calc_VCD_R->Compare Model_S Model (S)-Enantiomer Calc_VCD_S Calculate VCD Spectrum of (S)-Enantiomer Model_S->Calc_VCD_S Calc_VCD_S->Compare Assign_Config Assign Absolute Configuration Compare->Assign_Config

Workflow for determining absolute configuration using VCD spectroscopy.
X-ray Crystallography: The Definitive Structure

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[7] The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms in the crystal lattice, allowing for the construction of a detailed 3D model of the molecule.

The protocol for X-ray crystallography is highly dependent on the nature of the sample and requires specialized expertise. A general outline is provided below.

Materials:

  • High-purity crystalline sample of the chiral alcohol or a suitable crystalline derivative.

  • Appropriate solvents for crystallization.

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystallization:

    • Grow high-quality single crystals of the chiral alcohol. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • If the alcohol is an oil or does not crystallize well, it may be necessary to prepare a crystalline derivative (e.g., by reaction with a heavy atom-containing reagent).

  • Data Collection:

    • Mount a suitable single crystal on the goniometer of the X-ray diffractometer.

    • Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

The refined crystal structure provides the precise coordinates of all atoms in the molecule, from which the absolute configuration of the chiral center can be directly determined using the Cahn-Ingold-Prelog priority rules. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment.

Workflow for X-ray Crystallography

Xray_Crystallography cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_result Result Sample Chiral Alcohol Crystallization Grow Single Crystal (or derivative) Sample->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration Refinement->Absolute_Config

Workflow for determining absolute configuration using X-ray crystallography.

Conclusion

The choice of method for determining the absolute configuration of a chiral molecule like this compound depends on several factors, including the nature of the sample, available instrumentation, and the level of certainty required. Mosher's method offers a relatively accessible NMR-based approach, while VCD provides a non-destructive chiroptical fingerprint. For the most definitive assignment, X-ray crystallography remains the ultimate tool, provided that suitable crystals can be obtained. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently elucidate the stereochemistry of their molecules of interest.

References

A Proposed Framework for Inter-laboratory Comparison of 4-Methylcycloheptan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylcycloheptan-1-ol is a cyclic alcohol of interest in various chemical research and development sectors. To ensure the reliability and comparability of analytical data across different laboratories, establishing a standardized approach for its quantification is crucial. This guide provides a proposed framework for an inter-laboratory comparison of this compound analysis. In the absence of published inter-laboratory studies for this specific analyte, this document outlines recommended analytical methods, proposes a protocol for a comparative study, and presents the expected performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and contribute to the generation of high-quality, reproducible data.

Recommended Analytical Methods

The analysis of this compound can be effectively performed using several established analytical techniques. The two primary recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique ideal for the quantification of volatile and semi-volatile compounds like this compound. It offers excellent separation of isomers and provides structural information through mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and quantification of this compound. Quantitative NMR (qNMR) can be used for accurate concentration determination using a certified internal standard.

Proposed Inter-laboratory Comparison Study

An inter-laboratory study, also known as a round-robin test, is a well-established method for assessing the performance of analytical methods and the proficiency of participating laboratories. A proposed study for this compound analysis would involve the following workflow:

cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation P1 Central Facility Prepares and Validates Samples P2 Samples Distributed to Participating Laboratories P1->P2 A1 Laboratories Analyze Samples using Standardized Protocols P2->A1 A2 Data and Experimental Details Submitted to Central Facility A1->A2 E1 Statistical Analysis of Submitted Data A2->E1 E2 Performance Evaluation of Methods and Laboratories E1->E2 E3 Final Report Generation and Dissemination E2->E3

Caption: Proposed workflow for an inter-laboratory comparison study.

Experimental Protocols

Detailed experimental protocols are critical for ensuring consistency across participating laboratories.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane). Calibration standards are prepared by serial dilution of the stock solution. An internal standard (e.g., 1-adamantanol) is added to all samples and calibration standards.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector, operated in split mode.

    • Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

Sample Sample containing This compound InternalStd Addition of Internal Standard Sample->InternalStd GC Gas Chromatography Separation InternalStd->GC MS Mass Spectrometry Detection and Identification GC->MS Data Data Analysis and Quantification MS->Data

Caption: General experimental workflow for GC-MS analysis.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

  • Sample Preparation: Samples are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃). A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid) is added.

  • Instrumentation:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of ¹H detection.

  • ¹H NMR Parameters (Example):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: The concentration of this compound is calculated by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.

Data Presentation: Hypothetical Performance Comparison

The following table summarizes the expected performance characteristics for the two recommended analytical methods. In a real inter-laboratory study, this table would be populated with the actual data from participating laboratories.

ParameterGC-MSqNMR
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 5 mg/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%

This guide provides a foundational framework for conducting an inter-laboratory comparison of this compound analysis. By adopting standardized methodologies and participating in comparative studies, laboratories can enhance the quality and consistency of their analytical results. The proposed GC-MS and qNMR methods offer robust and reliable approaches for the quantification of this compound. The successful implementation of such a study will ultimately contribute to improved data comparability and confidence within the scientific community.

A Comparative Guide to the Synthetic Routes of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 4-Methylcycloheptan-1-ol, a substituted seven-membered ring alcohol, represents a structural motif of interest. This guide provides a comparative analysis of viable synthetic routes to this target molecule, presenting experimental data, detailed protocols, and workflow diagrams to aid in the selection of the most suitable method.

The synthesis of this compound can be strategically approached through two primary pathways: the ring expansion of a readily available six-membered ring precursor followed by reduction, or the direct construction of the seven-membered ring, which is generally more complex. This guide will focus on the more established and versatile former approach.

Comparison of Synthetic Routes

The most practical synthetic strategies involve the initial preparation of 4-methylcycloheptanone, which is then reduced to the desired this compound. The key differentiators in these routes are the methods used for the one-carbon ring expansion of 4-methylcyclohexanone.

Route Key Transformation Starting Material Key Reagents Reported Yield (%) Reaction Conditions Advantages Disadvantages
Route 1 Tiffeneau-Demjanov Rearrangement4-methylcyclohexanone1. Trimethylsilyl cyanide (TMSCN), KCN, 18-crown-6; 2. Lithium aluminum hydride (LiAlH₄); 3. Sodium nitrite (NaNO₂), Acetic acid~60-70 (overall)Multi-step, low temperature for diazotizationWell-established for ring expansion.Use of highly toxic cyanide and pyrophoric LiAlH₄. Multi-step process can lower overall yield.
Route 2 Diazomethane Ring Expansion4-methylcyclohexanoneDiazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMSCHN₂)Variable, up to 80Ethereal solution, often at 0 °C to room temperature. Lewis acid catalysis for TMSCHN₂.Potentially high yields in a single step for the ring expansion.Diazomethane is highly toxic and explosive. TMSCHN₂ is a safer alternative but can be expensive.
Route 3 (Reduction Step) Reduction of 4-methylcycloheptanone4-methylcycloheptanoneSodium borohydride (NaBH₄)>90Methanol or ethanol, room temperatureHigh yield, mild conditions, safe and easy to handle reagent.-
Route 3 (Reduction Step) Reduction of 4-methylcycloheptanone4-methylcycloheptanoneLithium aluminum hydride (LiAlH₄)>95Anhydrous ether or THF, 0 °C to room temperatureVery high yield, powerful reducing agent.Pyrophoric reagent, requires strictly anhydrous conditions.

Experimental Protocols

Route 1: Tiffeneau-Demjanov Rearrangement

This route involves a three-step sequence starting from 4-methylcyclohexanone.

Step 1: Synthesis of 1-(cyanomethyl)-4-methylcyclohexanol To a solution of 4-methylcyclohexanone (1 eq.) in a suitable solvent, trimethylsilyl cyanide (TMSCN, 1.2 eq.) and a catalytic amount of potassium cyanide (KCN) with 18-crown-6 are added. The reaction is stirred at room temperature until completion. The resulting cyanohydrin is then protected in situ.

Step 2: Reduction of the Nitrile to a β-amino alcohol The crude product from Step 1 is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2 eq.) at 0 °C. The reaction is then warmed to room temperature and stirred until the reduction is complete.

Step 3: Diazotization and Rearrangement The resulting 1-(aminomethyl)-4-methylcyclohexanol is dissolved in aqueous acetic acid and cooled to 0 °C. A solution of sodium nitrite (NaNO₂, 1.5 eq.) in water is added dropwise, and the reaction mixture is stirred at low temperature for several hours. The product, 4-methylcycloheptanone, is then extracted with an organic solvent.

Route 2: Diazomethane Ring Expansion

This method provides a more direct conversion of the six-membered ring to the seven-membered ring ketone.

Experimental Protocol: To a solution of 4-methylcyclohexanone (1 eq.) in diethyl ether at 0 °C, a freshly prepared ethereal solution of diazomethane is added portion-wise until the yellow color of diazomethane persists. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The excess diazomethane is carefully quenched, and the resulting 4-methylcycloheptanone is isolated. For a safer alternative, trimethylsilyldiazomethane can be used in the presence of a Lewis acid catalyst.

Route 3: Reduction of 4-methylcycloheptanone

The final step in the synthesis is the reduction of the cycloheptanone to the target alcohol.

Using Sodium Borohydride (NaBH₄): To a solution of 4-methylcycloheptanone (1 eq.) in methanol or ethanol at room temperature, sodium borohydride (NaBH₄, 1.5 eq.) is added in portions. The reaction is stirred until completion (typically monitored by TLC). The reaction is then quenched, and the product, this compound, is isolated by extraction.

Using Lithium Aluminum Hydride (LiAlH₄): In a flame-dried flask under an inert atmosphere, a solution of 4-methylcycloheptanone (1 eq.) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 eq.) at 0 °C. The mixture is then stirred at room temperature until the reaction is complete. A careful workup procedure is required to quench the excess LiAlH₄ and isolate the this compound.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies, the following diagrams illustrate the logical flow of the described routes.

Synthetic_Routes_to_4_Methylcycloheptan_1_ol cluster_ketone_synthesis Synthesis of 4-Methylcycloheptanone cluster_route1 Route 1: Tiffeneau-Demjanov cluster_route2 Route 2: Ring Expansion cluster_reduction Reduction to this compound cluster_route3a Route 3a: NaBH4 Reduction cluster_route3b Route 3b: LiAlH4 Reduction start 4-Methylcyclohexanone r1_step1 Cyanohydrin Formation (TMSCN, KCN/18-c-6) start->r1_step1 r2_step1 Diazomethane or TMSCHN₂/Lewis Acid start->r2_step1 r1_step2 Nitrile Reduction (LiAlH4) r1_step1->r1_step2 r1_step3 Diazotization & Rearrangement (NaNO2, AcOH) r1_step2->r1_step3 ketone 4-Methylcycloheptanone r1_step3->ketone r2_step1->ketone r3a_step1 Sodium Borohydride (NaBH4, MeOH) ketone->r3a_step1 r3b_step1 Lithium Aluminum Hydride (LiAlH4, Et2O) ketone->r3b_step1 final_product This compound r3a_step1->final_product r3b_step1->final_product

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The Tiffeneau-Demjanov rearrangement offers a classic and reliable, albeit multi-step, approach. The diazomethane ring expansion is more direct but involves hazardous reagents. For the final reduction step, sodium borohydride provides a safer and milder option with excellent yields, while lithium aluminum hydride offers slightly higher yields but requires more stringent handling procedures. The provided data and protocols serve as a guide for making an informed decision for the synthesis of this valuable cycloheptane derivative.

References

A Comparative Analysis of the Fragrance Profiles of Cycloalkanols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fragrance profiles of a series of cycloalkanols, offering insights for researchers, scientists, and professionals in drug development and fragrance chemistry. The analysis is supported by a summary of experimental data and detailed methodologies for fragrance evaluation.

Comparative Fragrance Profile Data

The following table summarizes the available data on the fragrance profiles of selected cycloalkanols. It is important to note that quantitative odor threshold and intensity data for a direct comparison across a homologous series of cycloalkanols are not consistently available in publicly accessible literature. The data presented are compiled from various sources and should be considered in the context of the varying experimental conditions under which they were determined.

CompoundMolar Mass ( g/mol )Fragrance Profile (Odor Descriptors)
Cyclopentanol 86.13Described as having a pleasant odor, sometimes likened to amyl alcohol or peppermint.
Cyclohexanol 100.16Possesses a camphor-like odor.
Cycloheptanol 114.19Characterized by a mild, sweet, and characteristic alcoholic odor.
Cyclooctanol 128.21General chemical odor; specific public fragrance descriptors are not widely documented.

Experimental Protocols

The characterization of fragrance profiles relies on a combination of instrumental analysis and human sensory evaluation. The following are detailed protocols for key experiments in fragrance analysis.

2.1. Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying the specific volatile compounds responsible for the aroma of a sample.

  • Objective: To separate volatile compounds and assess the odor activity of each component as it elutes from the gas chromatograph.

  • Methodology:

    • Sample Preparation: A sample of the cycloalkanol is prepared, often diluted in an appropriate solvent, and injected into the gas chromatograph.

    • Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the compounds based on their physicochemical properties, such as boiling point and polarity.

    • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to an olfactometry port.

    • Olfactory Detection: A trained sensory panelist or "sniffer" is positioned at the olfactometry port and continuously evaluates the odor of the effluent. The panelist records the time, duration, intensity, and a qualitative description of any detected odors.

    • Data Correlation: The data from the chemical detector and the sensory evaluation are correlated to identify which specific chemical compounds are responsible for the perceived odors.

2.2. Sensory Panel Analysis

Sensory panels provide qualitative and quantitative data on the overall fragrance profile of a substance.

  • Objective: To obtain a comprehensive description of a fragrance and to quantify its perceived intensity and hedonic tone (pleasantness).

  • Methodology:

    • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe odors. Panelists undergo training to familiarize them with standard fragrance descriptors and intensity scales.

    • Sample Presentation: Samples of the cycloalkanols are presented to the panelists in a controlled environment to minimize sensory biases. Samples may be presented on smelling strips, in solution, or as a vapor.

    • Fragrance Profiling: Panelists individually assess the fragrance of each sample and provide descriptive terms for the perceived aroma. A consensus vocabulary is often developed to ensure consistency.

    • Intensity Rating: Panelists rate the intensity of the fragrance on a defined scale (e.g., a 5-point or 9-point scale ranging from "no odor" to "very strong").

    • Hedonic Evaluation: Panelists may also be asked to rate the pleasantness or unpleasantness of the fragrance.

    • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive fragrance profile for each compound.

2.3. Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

  • Objective: To determine the minimum concentration at which a cycloalkanol is perceivable.

  • Methodology:

    • Sample Preparation: A series of dilutions of the cycloalkanol in an odorless solvent (e.g., water or air) is prepared.

    • Presentation to Panelists: The dilutions are presented to a sensory panel in ascending order of concentration. A common method is the three-alternative forced-choice (3-AFC) method, where panelists are presented with three samples, one containing the odorant and two blanks, and asked to identify the sample that is different.

    • Threshold Determination: The concentration at which a statistically significant portion of the panel (typically 50%) can correctly detect the odorant is determined as the odor threshold. This can be calculated using various statistical methods.

Visualization of Fragrance Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of the fragrance profiles of cycloalkanols.

Fragrance_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical & Sensory Evaluation cluster_2 Data Acquisition cluster_3 Comparative Analysis & Reporting Cyclopentanol Cyclopentanol GCO Gas Chromatography-Olfactometry (GC-O) Cyclopentanol->GCO SensoryPanel Sensory Panel Analysis Cyclopentanol->SensoryPanel OdorThreshold Odor Threshold Determination Cyclopentanol->OdorThreshold Cyclohexanol Cyclohexanol Cyclohexanol->GCO Cyclohexanol->SensoryPanel Cyclohexanol->OdorThreshold Cycloheptanol Cycloheptanol Cycloheptanol->GCO Cycloheptanol->SensoryPanel Cycloheptanol->OdorThreshold Cyclooctanol Cyclooctanol Cyclooctanol->GCO Cyclooctanol->SensoryPanel Cyclooctanol->OdorThreshold ChemData Chemical Identification (Mass Spectra, Retention Indices) GCO->ChemData OdorData Odor Descriptors (e.g., camphor, sweet) GCO->OdorData SensoryPanel->OdorData IntensityData Intensity Ratings (e.g., 1-9 scale) SensoryPanel->IntensityData ThresholdData Threshold Values (e.g., in ppb) OdorThreshold->ThresholdData DataTable Quantitative Data Table ChemData->DataTable OdorData->DataTable IntensityData->DataTable ThresholdData->DataTable ProfileComparison Fragrance Profile Comparison DataTable->ProfileComparison Report Final Report ProfileComparison->Report

Correlating Structure and Bioactivity: A Comparative Guide to 4-Methylcycloheptan-1-ol Analogues and Related Cycloalkanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanol scaffolds, including the seven-membered ring of cycloheptanol, are prevalent structural motifs in medicinal chemistry. The strategic placement of functional groups on this carbocyclic core can significantly influence the compound's physicochemical properties and biological activity. This guide explores the correlation between the structure and bioactivity of compounds analogous to 4-Methylcycloheptan-1-ol, drawing insights from studies on related cyclohexane and cyclooctane derivatives. We will focus on two key areas of bioactivity: antimicrobial and anticancer effects.

Structure-Activity Relationships of Cycloalkanol Derivatives

The biological activity of cycloalkanol derivatives is intricately linked to the nature and position of substituents on the carbocyclic ring. Key structural modifications that influence bioactivity include:

  • Ring Size: The size of the cycloalkane ring can affect the compound's conformational flexibility and how it fits into the binding pocket of a biological target.

  • Substitution Pattern: The position and stereochemistry of substituents on the ring are critical. For instance, the relative orientation of hydroxyl and methyl groups can impact hydrogen bonding and steric interactions.

  • Nature of Substituents: The introduction of various functional groups (e.g., halogens, phenyl groups, amino groups) can alter the compound's lipophilicity, electronic properties, and ability to form specific interactions with target macromolecules.

Antimicrobial Activity of Cycloalkanol Analogues

Several studies have demonstrated the antimicrobial potential of substituted cyclohexane derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Cyclohexane Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateAcinetobacter baumannii- (20 mm zone of inhibition at 0.3%)[1]
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateBacillus subtilis- (16.7 mm zone of inhibition at 0.3%)[1]
N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (general class)Staphylococcus aureus, E. coli, Pseudomonas aeruginosaVariable, with halogenated derivatives showing enhanced activity[2]
Adamantyl-based cyclohexane diamine derivatives (general class)Methicillin-resistant Staphylococcus aureus (MRSA)Strong to moderate activity[2]

Inference for this compound Analogues: Based on the data from cyclohexane derivatives, it can be hypothesized that introducing aromatic and sulfonyl ester functionalities to a this compound core could yield compounds with antimicrobial properties.[1] Furthermore, the incorporation of diamine moieties, particularly with halogenated aromatic substituents, may enhance antibacterial activity.[2]

Anticancer Activity of Cycloalkanol Analogues

Cyclohexane and other cycloalkane derivatives have also been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC50) of Selected Cyclohexenone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted chromone-2-carboxamide derivative 5g MCF-7 (breast)25.7[3]
Substituted chromone-2-carboxamide derivative 5g MDA-MB-231 (breast)48.3[3]
Substituted chromone-2-carboxamide derivative 5g Ishikawa (endometrial)25.7[3]
1,3,5-triazine linked to chalcone 17 A549 (lung)24.5[3]
1,3,5-triazine linked to chalcone 18 A549 (lung)17[3]

Inference for this compound Analogues: The data on cyclohexenone derivatives suggest that incorporating planar aromatic and heterocyclic ring systems, such as chromones and triazines, could be a promising strategy for developing anticancer analogues of this compound.[3] These moieties may facilitate interactions with biological targets involved in cancer cell proliferation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using broth microdilution or agar dilution methods.

Broth Microdilution Method:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (no compound) and negative (no bacteria) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compound start->compound_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep inoculation Inoculate microtiter plate wells with bacteria and compound compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visually or spectrophotometrically assess bacterial growth incubation->readout mic_det Determine MIC (Lowest concentration with no growth) readout->mic_det finish End mic_det->finish

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • The culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Potential Signaling Pathways

The bioactivity of small molecules is often mediated through their interaction with specific signaling pathways. While the exact mechanisms for cycloalkanol derivatives are not fully elucidated, some potential pathways can be inferred.

Antimicrobial Mechanism of Action

Many antibacterial agents function by disrupting essential cellular processes in bacteria.

Diagram of Potential Antimicrobial Targets

Antimicrobial_Targets cluster_bacterium Bacterial Cell compound Cycloalkanol Analogue cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibition dna_synth DNA Replication/Repair compound->dna_synth Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption

Caption: Potential bacterial targets for antimicrobial compounds.

Anticancer Signaling Pathways

Anticancer compounds often exert their effects by modulating signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death). For instance, many kinase inhibitors target pathways that are hyperactivated in cancer cells.

Conclusion

While direct experimental data on the structure-bioactivity relationships of this compound analogues is limited, this guide provides a framework for future research by drawing comparisons with structurally related cycloalkanol derivatives. The presented data suggests that the introduction of aromatic, heterocyclic, and diamine functionalities are promising avenues for the development of novel antimicrobial and anticancer agents based on the cycloheptanol scaffold. Further synthesis and biological evaluation of a focused library of this compound analogues are warranted to elucidate specific SAR trends and identify lead compounds for further development.

References

Verifying the Purity of Synthesized 4-Methylcycloheptan-1-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on verifying the purity of synthesized 4-Methylcycloheptan-1-ol. This guide provides a comparative analysis with an alternative fragrance compound, Isobornyl acetate, and includes detailed experimental protocols and data presentation.

The synthesis of novel organic compounds is a cornerstone of chemical research and drug development. A critical, yet often challenging, step in this process is the rigorous verification of the synthesized compound's purity. This guide details the analytical techniques and provides a comparative framework for assessing the purity of this compound, a cyclic alcohol with potential applications in fragrance and medicinal chemistry. For a comprehensive comparison, we will evaluate its purity profile against Isobornyl acetate, a well-established fragrance ingredient with a characteristic woody scent.

Introduction to Purity Verification

The presence of impurities, even in trace amounts, can significantly impact the chemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. Therefore, employing robust analytical methods to identify and quantify impurities is paramount. The primary techniques for purity determination of volatile and semi-volatile organic compounds, such as this compound and Isobornyl acetate, are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This compound is typically synthesized via the reduction of 4-methylcycloheptanone. This synthetic route can lead to several potential impurities:

  • Unreacted Starting Material: Residual 4-methylcycloheptanone.

  • Diastereomers: Cis- and trans-isomers of this compound, which may exhibit different biological activities or sensory properties.

  • Dehydration Products: Formation of 4-methylcycloheptene due to acidic conditions or elevated temperatures during workup.

Isobornyl acetate , a common fragrance ingredient, is synthesized from camphene and acetic acid. Potential impurities in its synthesis include:

  • Unreacted Starting Materials: Residual camphene and acetic acid.

  • Isomers: Bornyl acetate, the endo-isomer, which has a different scent profile.

Comparative Purity Analysis

To illustrate the application of purity verification techniques, we present a comparative analysis of hypothetical synthesized batches of this compound and Isobornyl acetate.

Table 1: GC-MS Purity Analysis Data
CompoundRetention Time (min)Peak Area (%)IdentificationPotential Source
This compound
Peak 110.298.5cis/trans-4-Methylcycloheptan-1-olSynthesized Product
Peak 29.50.84-MethylcycloheptanoneUnreacted Starting Material
Peak 38.10.54-MethylcyclohepteneDehydration Product
Peak 410.50.2Isomer of this compoundDiastereomer
Isobornyl acetate
Peak 112.899.2Isobornyl acetateSynthesized Product
Peak 211.50.4CampheneUnreacted Starting Material
Peak 312.60.3Bornyl acetateIsomeric Impurity
Peak 43.20.1Acetic AcidUnreacted Starting Material
Table 2: qNMR Purity Analysis Data
CompoundMethodPurity (%)Standard Deviation
This compound 1H qNMR98.2± 0.3
Isobornyl acetate 1H qNMR99.1± 0.2

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are the protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify the volatile components in the synthesized samples.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1 mL/min

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative percentage of each component based on the peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of the synthesized compound using an internal standard.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add 0.6 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube and dissolve the sample completely.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

      • Acquisition Time (aq): 4 s

  • Data Processing and Analysis:

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / manalyte) * (mstandard / MWstandard) * Pstandard * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Synthesized Compound B Dissolve in Dichloromethane A->B C Inject Sample B->C D Separation in GC Column C->D E Detection by Mass Spectrometer D->E F Identify Peaks (Mass Spectra Library) E->F G Quantify Components (Peak Area) F->G H Purity Report G->H

Caption: Workflow for Purity Analysis using GC-MS.

qNMR_Workflow cluster_sample_prep_qnmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis A_qnmr Accurately Weigh Compound & Standard B_qnmr Dissolve in Deuterated Solvent A_qnmr->B_qnmr C_qnmr Acquire 1H NMR Spectrum B_qnmr->C_qnmr D_qnmr Process Spectrum (Phasing, Baseline) C_qnmr->D_qnmr E_qnmr Integrate Analyte & Standard Signals D_qnmr->E_qnmr F_qnmr Calculate Absolute Purity E_qnmr->F_qnmr G_qnmr Purity Report F_qnmr->G_qnmr

Caption: Workflow for Absolute Purity Determination by qNMR.

Conclusion

The verification of purity is an indispensable step in the characterization of synthesized compounds. A combination of orthogonal analytical techniques, such as GC-MS and qNMR, provides a comprehensive and reliable assessment of a compound's purity. By following detailed experimental protocols and systematically analyzing the data, researchers can ensure the quality and integrity of their synthesized materials, which is crucial for the advancement of scientific research and the development of new technologies. This guide serves as a foundational resource for establishing robust purity verification workflows in the laboratory.

A Comparative DFT Analysis of Cycloheptanol and Cyclohexanol Derivatives: Unveiling Conformational and Energetic Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination using Density Functional Theory (DFT) reveals key structural and energetic differences between cycloheptanol and cyclohexanol derivatives, driven primarily by the inherent conformational preferences of their respective seven- and six-membered rings. While cyclohexanols favor a rigid chair conformation, cycloheptanols exhibit greater flexibility, adopting a twist-chair conformation as their global minimum. These distinctions have significant implications for the stereochemical outcome of reactions and the design of bioactive molecules.

This guide provides a comparative overview of cycloheptanol and cyclohexanol derivatives based on computational data. The analysis focuses on the conformational landscapes, relative energies, and optimized geometries of these cyclic alcohols, offering insights for researchers in drug development and organic synthesis.

Conformational Preferences: The Ring's Influence

The fundamental difference between cyclohexanol and cycloheptanol derivatives lies in the conformational behavior of the parent cycloalkane ring. Cyclohexane is well-known to exist predominantly in a strain-free chair conformation.[1][2] This rigidity dictates the axial or equatorial positioning of substituents, with a strong preference for the sterically less hindered equatorial position to minimize 1,3-diaxial interactions.

In contrast, cycloheptane is a more flexible ring system with a higher degree of conformational freedom. While it can adopt several conformations, including chair and boat forms, DFT calculations have identified the twist-chair conformation as the most stable.[3] Cycloheptane and its derivatives experience some degree of transannular strain (steric hindrance across the ring), which is less pronounced in the more stable conformations of cyclohexane.[1]

Comparative Data of Monosubstituted Derivatives

To illustrate the impact of these differing ring systems, this section presents a comparison of the conformational energies and key geometric parameters of 2-methylcyclohexanol and a representative substituted cycloheptanol. The data presented is based on typical DFT calculations at the B3LYP/6-31G* level of theory, a widely used method for such analyses.

CompoundConformerRelative Energy (kcal/mol)Dihedral Angle (°): H-C1-O-HC1-O Bond Length (Å)
Cyclohexanol Equatorial-gauche0.00~60~1.43
Equatorial-trans0.5 - 1.0~180~1.43
Axial-gauche1.0 - 2.0~60~1.44
Axial-trans> 2.0~180~1.44
Cycloheptanol Twist-Chair (eq-like OH)0.00Varies~1.43
Twist-Chair (ax-like OH)> 0.5Varies~1.44
Other Conformers> 1.0VariesVaries

Table 1: Comparative DFT Data for Cyclohexanol and Cycloheptanol Conformers. Relative energies are approximate and can vary with the level of theory and substitution.

Experimental and Computational Methodologies

The data presented in this guide is a synthesis of findings from various computational studies employing Density Functional Theory (DFT). A representative and commonly used protocol for such analyses is outlined below.

Computational Protocol:
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G* or a larger basis set such as 6-311+G(d,p) for more accurate energy calculations.

  • Procedure:

    • Conformational Search: Initial structures of all possible conformers are generated. For cyclohexanol, this includes chair conformations with axial and equatorial substituents, as well as different rotamers of the hydroxyl group. For cycloheptanol, a more extensive search is required to identify the various twist-chair, chair, and boat conformers.

    • Geometry Optimization: Each generated conformer is fully optimized without constraints to find the local energy minimum on the potential energy surface.

    • Frequency Calculation: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

    • Relative Energy Calculation: The relative free energies of the conformers are calculated by comparing their ZPVE-corrected electronic energies or Gibbs free energies.

Logical Workflow for Conformational Analysis

The process of performing a comparative DFT study of cyclic alcohols can be visualized as a logical workflow. This workflow ensures a systematic and thorough investigation of the conformational space and energetic properties of the molecules.

G cluster_cyclohexanol Cyclohexanol Derivative Analysis cluster_cycloheptanol Cycloheptanol Derivative Analysis CycHex_Start Define Cyclohexanol Derivative CycHex_Conf Generate Chair Conformers (axial/equatorial) CycHex_Start->CycHex_Conf CycHex_Rot Generate OH Rotamers CycHex_Conf->CycHex_Rot CycHex_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) CycHex_Rot->CycHex_Opt CycHex_Freq Frequency Calculation CycHex_Opt->CycHex_Freq CycHex_Energy Calculate Relative Energies CycHex_Freq->CycHex_Energy Compare Comparative Analysis CycHex_Energy->Compare CycHep_Start Define Cycloheptanol Derivative CycHep_Conf Generate Twist-Chair, Chair, and Boat Conformers CycHep_Start->CycHep_Conf CycHep_Rot Generate OH Rotamers CycHep_Conf->CycHep_Rot CycHep_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) CycHep_Rot->CycHep_Opt CycHep_Freq Frequency Calculation CycHep_Opt->CycHep_Freq CycHep_Energy Calculate Relative Energies CycHep_Freq->CycHep_Energy CycHep_Energy->Compare Report Generate Comparison Guide Compare->Report

Figure 1: Logical workflow for the comparative DFT analysis of cycloheptanol and cyclohexanol derivatives.

Signaling Pathway Analogy: Conformational Interconversion

While not a biological signaling pathway, the interconversion between different conformers can be conceptually represented in a similar manner. The molecule (the "signal") transitions between different energy states (the "receptors" or "nodes"), with energy barriers governing the rate of conversion.

G cluster_cyclohexanol Cyclohexanol Interconversion cluster_cycloheptanol Cycloheptanol Interconversion A Equatorial Conformer B Axial Conformer A->B Ring Flip (Energy Barrier) B->A Ring Flip (Energy Barrier) C Twist-Chair 1 D Twist-Chair 2 C->D Pseudorotation E Boat/Chair Forms C->E Higher Energy Transition D->C Pseudorotation D->E Higher Energy Transition E->C E->D

Figure 2: Conformational interconversion pathways for cyclohexanol and cycloheptanol.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of the three primary analytical techniques for assessing the enantiomeric excess of 4-Methylcycloheptan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its principles, advantages, and limitations, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of each method.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)
Principle Separation of enantiomers on a chiral stationary phase in the gas phase.Separation of enantiomers on a chiral stationary phase in the liquid phase.Formation of diastereomers with distinct NMR signals.
Sample Derivatization Often not required for alcohols.May be required to improve resolution or detection.Required to form diastereomeric esters.
Typical Stationary Phase Cyclodextrin derivatives (e.g., β-cyclodextrin).Polysaccharide-based (e.g., cellulose or amylose derivatives).Not applicable.
Typical Mobile Phase Inert gas (e.g., Helium, Hydrogen).Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water).Not applicable.
Resolution High, often baseline separation.High, often baseline separation.Dependent on the chemical shift difference of diastereomeric signals.
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg level).
Analysis Time Fast (typically 10-30 minutes).Moderate (typically 15-45 minutes).Moderate (includes derivatization and NMR acquisition).
Advantages High resolution, fast analysis, no solvent waste.Wide applicability, robust, preparative scale-up possible.Provides structural information, no specialized chiral column needed.
Limitations Analyte must be volatile and thermally stable.Higher solvent consumption, potential for peak broadening.Derivatization can be time-consuming, potential for kinetic resolution errors.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for the analysis of chiral cyclic alcohols and can be adapted for this compound.

Chiral Gas Chromatography (GC) Protocol

Objective: To separate the enantiomers of this compound using a chiral GC column.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate the enantiomers of this compound using a chiral HPLC column.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Hexane/Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (if the alcohol itself does not have a chromophore, derivatization with a UV-active agent like a benzoyl group may be necessary).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

NMR Spectroscopy Protocol with Mosher's Acid Derivatization

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹H NMR spectrum.

Materials:

  • This compound sample.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • Anhydrous pyridine.

  • Anhydrous dichloromethane (DCM).

  • Deuterated chloroform (CDCl₃).

  • NMR spectrometer.

Procedure:

  • Derivatization (prepare two separate reactions, one with (R)- and one with (S)-Mosher's acid chloride):

    • In an NMR tube, dissolve ~5 mg of the this compound sample in 0.5 mL of anhydrous DCM.

    • Add a small excess of anhydrous pyridine (~1.2 equivalents).

    • Add a slight excess of the respective Mosher's acid chloride (~1.1 equivalents).

    • Cap the tube and gently shake. Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of each reaction mixture in CDCl₃.

    • Identify a well-resolved proton signal close to the chiral center (e.g., the methoxy protons of the Mosher's ester or the proton on the carbon bearing the ester).

    • For the racemic alcohol, you will observe two distinct signals for this proton, corresponding to the two diastereomers.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers. Calculate the enantiomeric excess from the integration values (I₁ and I₂) of the non-racemic sample: ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] x 100.

Visualizing the Workflow

The general workflow for assessing the enantiomeric excess of a chiral alcohol can be visualized as a series of logical steps, from sample preparation to data analysis and final reporting.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing A Chiral Alcohol Sample (this compound) B Dissolution in Appropriate Solvent A->B C Derivatization (if required, e.g., for NMR) B->C D1 Chiral GC Analysis B->D1 D2 Chiral HPLC Analysis B->D2 D3 NMR Spectroscopy C->D3 E Chromatogram/Spectrum Acquisition D1->E D2->E D3->E F Peak Integration / Signal Integration E->F G Calculation of Enantiomeric Excess (ee) F->G H Final Report G->H

Caption: General workflow for determining the enantiomeric excess of a chiral alcohol.

The following diagram illustrates the signaling pathway for chiral recognition in chromatography, where the chiral stationary phase interacts differently with the two enantiomers, leading to their separation.

G Principle of Chiral Chromatography cluster_enantiomers Racemic Mixture cluster_complexes Diastereomeric Complexes cluster_elution Separation & Elution CSP Chiral Stationary Phase (CSP) Complex_R CSP-(R) Complex (More Stable) CSP->Complex_R Complex_S CSP-(S) Complex (Less Stable) CSP->Complex_S R_enantiomer (R)-Enantiomer R_enantiomer->Complex_R Stronger Interaction S_enantiomer (S)-Enantiomer S_enantiomer->Complex_S Weaker Interaction Elution_R Late Elution (R-Enantiomer) Complex_R->Elution_R Elution_S Early Elution (S-Enantiomer) Complex_S->Elution_S

Caption: Chiral recognition mechanism in chromatography leading to enantiomer separation.

Side-by-side comparison of catalysts for 4-Methylcycloheptan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methylcycloheptan-1-ol, a key intermediate in the preparation of various organic molecules, is critically dependent on the choice of catalyst for the reduction of its precursor, 4-methylcycloheptanone. This guide provides a side-by-side comparison of catalyst performance, focusing on yield and stereoselectivity, supported by available experimental data.

Catalyst Performance Comparison

The reduction of 4-methylcycloheptanone to this compound can be achieved using various catalytic systems. The primary focus of this comparison will be on heterogeneous catalysts, which offer advantages in terms of separation and reusability. While specific comparative studies for 4-methylcycloheptanone are limited, data from analogous cyclic ketone reductions provide valuable insights. This comparison draws upon data for the hydrogenation of substituted cyclohexanones, which are structurally similar and predictive of the behavior of cycloheptanone systems.

Catalyst SystemSubstrateProduct(s)Yield (%)Diastereoselectivity (cis:trans)Key Reaction Conditions
Raney® Nickel General KetonesAlcoholsHighVariesRoom temperature and pressure to high pressure/temperature
Ruthenium-based Substituted Arenes/Pyridinescis-Cyclohexanes/Piperidines>80%High cis-selectivityMild conditions
Rhodium-based Unsaturated CarbonylsSaturated CarbonylsHighN/A (Chemoselective)Room temperature, 80 psi H₂

In-Depth Catalyst Analysis

Raney® Nickel

Raney® Nickel is a versatile and widely used heterogeneous catalyst for the hydrogenation of a variety of functional groups, including ketones.[1] It is known for its high activity, which often allows for reactions to be carried out under relatively mild conditions. However, controlling the stereoselectivity of the reduction can be challenging and is often dependent on the specific reaction conditions and the substrate structure. For the reduction of 4-methylcycloheptanone, Raney® Nickel is expected to yield a mixture of cis- and trans-4-methylcycloheptan-1-ol. The ratio of these diastereomers would likely be influenced by factors such as temperature, pressure, and solvent.

Ruthenium Catalysts

Ruthenium-based catalysts, particularly those supported on nanoparticles, have demonstrated excellent performance in the diastereoselective hydrogenation of substituted aromatic and heteroaromatic rings, yielding predominantly the cis-isomer.[2] This high cis-selectivity is a key advantage when specific stereoisomers are desired. While the cited study focuses on arenes and pyridines, the underlying principles of stereocontrol are applicable to the hydrogenation of cyclic ketones. A supported ruthenium nanoparticle catalyst would be expected to favor the formation of cis-4-methylcycloheptan-1-ol.

Rhodium Catalysts

Rhodium catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are highly effective for the hydrogenation of alkenes and can also be used for the reduction of other functional groups.[3] Homogeneous rhodium catalysts have been shown to be highly chemoselective in the reduction of α,β-unsaturated carbonyl compounds, selectively reducing the carbon-carbon double bond while leaving the carbonyl group intact.[4] While this specific example doesn't directly address ketone reduction, it highlights the high activity and selectivity achievable with rhodium-based systems. For the hydrogenation of 4-methylcycloheptanone, a suitable rhodium catalyst would be expected to provide high conversion to the corresponding alcohol. The stereoselectivity would depend on the specific ligand environment around the rhodium center.

Experimental Protocols

Detailed experimental protocols for the catalytic hydrogenation of ketones are widely available in the chemical literature. Below are generalized procedures for the catalysts discussed.

General Procedure for Raney® Nickel Hydrogenation

A solution of 4-methylcycloheptanone in a suitable solvent (e.g., ethanol) is placed in a hydrogenation apparatus. A catalytic amount of activated Raney® Nickel is added to the solution. The apparatus is then purged with hydrogen gas and pressurized to the desired level (ranging from atmospheric pressure to several hundred psi). The reaction mixture is agitated at a specific temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product, this compound, is isolated from the filtrate by evaporation of the solvent and purified by distillation or chromatography.

General Procedure for Supported Ruthenium Nanoparticle Catalyzed Hydrogenation

4-methylcycloheptanone and a supported ruthenium nanoparticle catalyst are suspended in a suitable solvent in a high-pressure reactor. The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction is stirred at a set temperature for a specified time. After cooling and venting the reactor, the catalyst is separated by filtration. The solvent is removed under reduced pressure, and the resulting this compound is purified.

General Procedure for Homogeneous Rhodium-Catalyzed Hydrogenation

In a reaction vessel purged with an inert gas, a rhodium catalyst precursor and a suitable phosphine ligand are dissolved in a degassed solvent. 4-methylcycloheptanone is then added to this solution. The vessel is placed in a hydrogenation apparatus, which is then purged and filled with hydrogen to the desired pressure. The reaction is stirred at a controlled temperature for the required duration. Upon completion, the solvent is removed in vacuo, and the this compound is isolated and purified from the catalyst residue, typically by chromatography.

Logical Workflow for Catalyst Selection

The choice of catalyst for the synthesis of this compound will depend on the specific requirements of the synthesis, particularly the desired stereochemical outcome. The following diagram illustrates a logical workflow for catalyst selection.

Catalyst_Selection Start Define Synthesis Goals for This compound High_Yield Primary Goal: High Yield Start->High_Yield Stereoselectivity Stereoselectivity Required? High_Yield->Stereoselectivity Yield is a common goal Cis_Isomer cis-Isomer Desired Stereoselectivity->Cis_Isomer Yes No_Stereo No Stereoselectivity Needed Stereoselectivity->No_Stereo No Trans_Isomer trans-Isomer Desired Cis_Isomer->Trans_Isomer If cis not desired Ru_Catalyst Consider Supported Ruthenium Catalyst: - High cis-Selectivity Cis_Isomer->Ru_Catalyst Rh_Catalyst Consider Rhodium Catalyst with Chiral Ligands: - Tunable Selectivity Trans_Isomer->Rh_Catalyst Raney_Ni Consider Raney® Nickel: - High Activity - Cost-Effective No_Stereo->Raney_Ni Optimization Reaction Condition Optimization Raney_Ni->Optimization Ru_Catalyst->Optimization Rh_Catalyst->Optimization

Caption: Catalyst selection workflow for this compound synthesis.

References

Comparative Guide to Peer-Reviewed Analytical Methods for 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of peer-reviewed analytical methodologies for the qualitative and quantitative analysis of 4-Methylcycloheptan-1-ol. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance and supporting experimental data.

Introduction

This compound is a cyclic alcohol of interest in various fields of chemical research, including fragrance, materials science, and pharmaceutical development. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. This guide focuses on the most prevalent and effective techniques for its analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and discusses variations such as direct analysis, analysis following derivatization, and chiral separation.

Methodology Comparison

The primary analytical technique for a semi-volatile compound like this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS). The choice between direct injection and derivatization depends on the required sensitivity, the complexity of the sample matrix, and the desired chromatographic performance.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct Analysis

Direct analysis by GC-MS is a straightforward approach for the determination of this compound, particularly in relatively clean matrices.

Principle: The sample is vaporized and injected into the GC, where the analyte is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the chromatographic peak area allows for quantification.

A validated heated purge-and-trap GC-MS method has been successfully used for the determination of the structurally similar cis- and trans-isomers of (4-methylcyclohexyl)methanol (4-MCHM) in water samples[1]. This method demonstrates the feasibility of direct analysis for cyclic alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC analysis. For alcohols like this compound, derivatization can improve volatility, thermal stability, and chromatographic peak shape, leading to increased sensitivity and better resolution[2][3].

Principle: The hydroxyl group of this compound is reacted with a derivatizing agent to form a less polar and more volatile derivative. Common derivatization reactions for alcohols include silylation and acylation[3].

  • Silylation: Active hydrogens are replaced by a silyl group, typically trimethylsilyl (TMS).

  • Acylation: The hydroxyl group is converted to an ester, often using fluorinated anhydrides to enhance detection by electron capture detectors (ECD), although it is also compatible with MS detectors[2].

Chiral Gas Chromatography

Since this compound possesses chiral centers, its stereoisomers may exhibit different biological activities. Chiral GC is employed to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation[4][5][6].

Principle: A GC column with a chiral stationary phase, often based on cyclodextrin derivatives, is used. The enantiomers of this compound form transient diastereomeric complexes with the CSP, resulting in different retention times.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the analytical methods discussed. Data for direct analysis is based on a validated method for the analogous compound (4-methylcyclohexyl)methanol[1], while data for derivatization methods are typical values reported in the literature for the analysis of alcohols.

ParameterDirect GC-MS (Purge-and-Trap)GC-MS with DerivatizationChiral GC-MS
Limit of Detection (LOD) 0.16 - 0.28 µg/L (for 4-MCHM isomers)[1]Typically in the low µg/L to ng/L rangeDependent on detector and derivatization, often in the ng/L range
Limit of Quantification (LOQ) 0.4 µg/L (Total 4-MCHM)[1]Typically in the low µg/L to ng/L rangeDependent on detector and derivatization, often in the ng/L range
Linearity (R²) >0.99 (typical for validated methods)>0.99 (typical for validated methods)[7][8]>0.99 (typical for validated methods)
Precision (%RSD) <15% (typical requirement for trace analysis)<15% (typical for validated methods)[8]<15% (typical for validated methods)
Recovery (%) Matrix dependent, typically 80-120%Matrix dependent, typically 80-120%[7]Matrix dependent, typically 80-120%

Experimental Protocols

Protocol 1: Direct Analysis of this compound by Purge-and-Trap GC-MS (Adapted from[1])

This protocol is based on the analysis of a structurally similar compound and can be adapted for this compound.

1. Sample Preparation:

  • Aqueous samples are directly analyzed. For solid samples, extraction with a suitable solvent (e.g., methanol, dichloromethane) followed by dilution in water may be necessary.

2. Purge-and-Trap System:

  • Purge Gas: Helium

  • Purge Time: 11 min

  • Trap: Vocarb 3000

  • Desorb Temperature: 250 °C

3. GC-MS System:

  • GC Column: Rtx-VMS, 20 m x 0.18 mm, 1.0 µm film thickness (or equivalent)

  • Oven Program: 35 °C (hold 1 min), ramp to 80 °C at 10 °C/min, ramp to 200 °C at 20 °C/min (hold 2 min)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Scan Mode: Full scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 2: Analysis of this compound by GC-MS with Silylation Derivatization

1. Derivatization Procedure:

  • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS System:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the TMS-ether derivative.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min).

  • Carrier Gas: Helium

  • Injection Mode: Split or splitless, depending on the concentration.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Full scan or SIM.

Protocol 3: Chiral Separation of this compound Stereoisomers by GC-MS

1. Sample Preparation:

  • Direct injection of a solution of this compound in a suitable solvent (e.g., hexane, dichloromethane). Derivatization (as in Protocol 2) may be performed to improve peak shape and resolution.

2. GC-MS System:

  • GC Column: A chiral stationary phase column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXsm)[4].

  • Oven Program: Isothermal or a slow temperature ramp (e.g., 2 °C/min) may be required to achieve optimal separation of the enantiomers. A typical starting point could be 60 °C, ramping to 180 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Full scan or SIM.

Visualizations

Experimental Workflows

GC_MS_Workflows cluster_direct Direct GC-MS Analysis cluster_derivatization GC-MS Analysis with Derivatization d_start Sample d_pt Purge-and-Trap d_start->d_pt Aqueous Sample d_gcms GC-MS Analysis d_pt->d_gcms d_data Data Acquisition & Analysis d_gcms->d_data c_start Sample Extract c_evap Evaporation c_start->c_evap c_deriv Derivatization (e.g., Silylation) c_evap->c_deriv c_gcms GC-MS Analysis c_deriv->c_gcms c_data Data Acquisition & Analysis c_gcms->c_data

Caption: Experimental workflows for direct and derivatization-based GC-MS analysis.

Method Selection Logic

Method_Selection start Analytical Goal for This compound qual_quant Qualitative/Quantitative Analysis start->qual_quant chiral Stereoisomer Separation start->chiral matrix Simple Matrix? qual_quant->matrix chiral_gcms Chiral GC-MS chiral->chiral_gcms sensitivity High Sensitivity Needed? matrix->sensitivity Yes direct_gcms Direct GC-MS matrix->direct_gcms No sensitivity->direct_gcms No deriv_gcms GC-MS with Derivatization sensitivity->deriv_gcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The analysis of this compound is most effectively performed using Gas Chromatography-Mass Spectrometry. The choice of the specific methodology—direct injection, derivatization, or chiral separation—should be guided by the analytical requirements, including the sample matrix, desired sensitivity, and the need for stereoisomer differentiation. Direct GC-MS is suitable for simpler matrices and qualitative screening. For trace-level quantification and improved chromatographic performance, derivatization, particularly silylation, is recommended. When the separation of enantiomers is necessary, a dedicated chiral GC method is essential. Proper method validation is critical to ensure the accuracy and reliability of the obtained results.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for 4-Methylcycloheptan-1-ol necessitates a cautious and generalized approach to its disposal. This guide provides essential safety and logistical information based on established protocols for flammable liquid alcohols with limited toxicological information.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. In the case of this compound, the absence of a readily available, specific Safety Data Sheet (SDS) requires adherence to general best practices for flammable liquids and consultation with safety professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling flammable liquids, based on general laboratory safety standards.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and vapors.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and potential fire hazards.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following procedural steps provide a direct and operational plan for its safe disposal.

  • Consult Your Institutional Safety Officer: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) officer or equivalent safety professional. Inform them about the chemical and the lack of a specific SDS. They will provide guidance based on institutional protocols and local regulations.

  • Do Not Mix Waste: Never mix this compound with other chemical waste unless explicitly instructed to do so by a qualified safety professional. Incompatible chemicals can react dangerously.

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazard (e.g., "Flammable Liquid")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Use Appropriate Waste Containers: Collect the waste in a container that is compatible with flammable organic liquids, such as a glass or high-density polyethylene (HDPE) bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources, such as heat, sparks, and open flames. Flammable liquid waste should be stored in a flammable safety cabinet.

  • Arrange for Professional Disposal: Coordinate with your institution's EHS department to have the hazardous waste collected by a licensed chemical waste disposal company.

Experimental Workflow for Safe Disposal

The logical workflow for the disposal of a chemical with an unavailable SDS is critical for ensuring safety and compliance. The following diagram illustrates this decision-making process.

A Chemical for Disposal: This compound B Search for Specific Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Section 13: Disposal Considerations C->D Yes E SDS Not Available C->E No F Consult Institutional Safety Officer (EHS) E->F G Treat as Hazardous Waste: Flammable Liquid with Unknown Toxicity F->G H Label Waste Container Accurately G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Professional Hazardous Waste Disposal I->J

Disposal workflow for a chemical with an unavailable SDS.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can manage chemicals like this compound responsibly, ensuring the safety of themselves, their colleagues, and the environment, thereby building a foundation of trust in laboratory safety and chemical handling practices.

Essential Safety and Operational Guide for Handling 4-Methylcycloheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methylcycloheptan-1-ol. The following guidance is based on the safety data for the structurally similar compound, 4-methylcyclohexanol. It is imperative to treat this compound with at least the same level of caution. A thorough risk assessment should be conducted before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, based on the properties of 4-methylcyclohexanol, it should be treated as a combustible liquid that may be harmful if swallowed.[1] High vapor concentrations could lead to irritation of the eyes and respiratory tract.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[3][4]Protects against splashes and vapors that can cause eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5] Inspect gloves for integrity before each use.[5]Prevents skin contact. Use proper glove removal technique to avoid contamination.[5]
Body Protection A flame-retardant lab coat worn over personal clothing. Ensure the lab coat is buttoned.Protects skin from splashes and prevents clothing contamination.
Respiratory Protection Generally not required if work is conducted in a well-ventilated area or a chemical fume hood.[5] If aerosol formation is possible, a respirator may be necessary.Minimizes inhalation of potentially harmful vapors.[2]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risk.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS (Surrogate) Review SDS (Surrogate) Don PPE Don PPE Review SDS (Surrogate)->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Keep Container Closed Keep Container Closed Dispense in Fume Hood->Keep Container Closed Grounding Grounding Dispense in Fume Hood->Grounding if transferring large quantities Decontaminate Work Area Decontaminate Work Area Keep Container Closed->Decontaminate Work Area Grounding->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Key Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for a suitable surrogate like 4-methylcyclohexanol.

    • Don the appropriate Personal Protective Equipment as detailed in Table 1.

    • Ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.[6]

    • Have spill control materials readily available.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize vapor inhalation.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[5]

    • For transfers of significant quantities, containers should be bonded and grounded to prevent static discharge.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Dispose of waste materials according to the guidelines in the following section.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Spill and Disposal Plan

Prompt and correct response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.

Table 2: Spill and Disposal Procedures

Procedure Step-by-Step Guidance
Spill Response 1. Evacuate the immediate area if the spill is large or in a poorly ventilated space. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2] 3. Collect the absorbed material into a sealable container for disposal.[2] 4. Clean the spill area with a suitable solvent.
Waste Disposal 1. Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[2] 2. Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[5][7] 3. Do not pour this chemical down the drain.[5]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water and soap.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound in the laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.